molecular formula C6H11NO2 B1213539 Cyclohexyl nitrite CAS No. 5156-40-1

Cyclohexyl nitrite

Cat. No.: B1213539
CAS No.: 5156-40-1
M. Wt: 129.16 g/mol
InChI Key: NRCNZCLHYWKEDX-UHFFFAOYSA-N
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Description

Cyclohexyl nitrite, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl nitrite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-7-9-6-4-2-1-3-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCNZCLHYWKEDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)ON=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337856
Record name Cyclohexyl nitrite
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Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5156-40-1
Record name Cyclohexyl nitrite
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Record name Cyclohexyl nitrite
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Record name Cyclohexyl nitrite
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Record name CYCLOHEXYL NITRITE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cyclohexyl nitrite chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cyclohexyl Nitrite: Chemical Properties and Structure

Introduction

This compound (C₆H₁₁NO₂) is an organic compound belonging to the alkyl nitrite class of molecules.[1] It is the ester formed from cyclohexanol and nitrous acid.[1] Like other alkyl nitrites, its chemistry is dominated by the lability of the O-NO bond, which has a dissociation energy of approximately 40–50 kcal/mol.[2] This property allows it to act as a source of the nitric oxide (NO) radical, making it a valuable reagent in organic synthesis and a potent vasodilator with applications in pharmacology.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, reactivity, and relevant experimental protocols, tailored for researchers and professionals in chemistry and drug development.

Chemical Structure and Identification

This compound consists of a cyclohexane ring bonded to a nitrite functional group via an oxygen atom. The molecule is a colorless, volatile liquid under standard conditions.[1]

G Chemical Structure of this compound C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 N1 N O1->N1 O2 O N1->O2 = p1 p2 p3 p4 p5 p6

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers for this compound

Identifier Value Reference(s)
IUPAC Name This compound [1][3]
CAS Number 5156-40-1 [2][3][4][5]
Molecular Formula C₆H₁₁NO₂ [1][3][4][5]
Synonyms Nitrous acid, cyclohexyl ester; O-Nitrosocyclohexanol [3]
InChI InChI=1S/C6H11NO2/c8-7-9-6-4-2-1-3-5-6/h6H,1-5H2 [1][3]
InChIKey NRCNZCLHYWKEDX-UHFFFAOYSA-N [1][2][3]

| SMILES | O=NOC1CCCCC1 |[1][3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is recognized as a volatile liquid, a characteristic shared with other low-molecular-weight alkyl nitrites.[1][6]

Table 2: Physicochemical Data for this compound

Property Value Reference(s)
Molecular Weight 129.16 g/mol [2][3][4][7]
Appearance Colorless, volatile liquid [1]
Boiling Point 138.7 ± 7.0 °C at 760 mmHg [6]
32-35 °C at 13 Torr [7]
Topological Polar Surface Area 38.7 Ų [5]

| Complexity | 89.1 |[5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Data from NMR, IR, and mass spectrometry provide a unique fingerprint for the molecule.

Table 3: Spectroscopic Data for this compound

Technique Key Observations Reference(s)
¹H-NMR Distinct signals for cyclohexyl ring protons; characteristic signal for the proton on the carbon bearing the nitrite group (-CH-ONO). [2]
¹³C-NMR The carbon atom directly attached to the nitrite group (-CH-ONO) shows a characteristic chemical shift around δ 73.2 ppm. [2]
Infrared (IR) Spectroscopy Strong N=O stretching vibration at 1652.0 cm⁻¹ (s-trans). C-H stretching vibrations at 2946.1 cm⁻¹ and 2864.1 cm⁻¹. [8]

| Mass Spectrometry (MS) | Electron Ionization (EI-MS) reveals characteristic fragmentation patterns confirming the molecular structure. |[2][9] |

Chemical Reactivity and Decomposition

The reactivity of this compound is primarily dictated by the weak O-NO bond. This bond readily undergoes homolytic cleavage when exposed to heat or light, generating a cyclohexyloxy radical and a nitric oxide radical. This decomposition is the foundation of its utility in chemical synthesis and its biological activity.[2]

G Decomposition Pathway of this compound cluster_products Products A This compound (C₆H₁₁ONO) B Cyclohexyloxy Radical (C₆H₁₁O•) A->B Heat (Δ) or Light (hν) (Homolytic Cleavage) C Nitric Oxide Radical (•NO) A->C Heat (Δ) or Light (hν) (Homolytic Cleavage)

Caption: Thermal or photochemical decomposition of this compound.

  • Oxidation : this compound can be oxidized to yield cyclohexanone as a primary product.[2]

  • Reduction : The reduction of this compound can lead to the formation of cyclohexylamine.[2]

Mechanism of Action in Biological Systems

In a biological context, this compound functions as a prodrug for nitric oxide (NO). The in vivo release of NO initiates a signaling cascade that results in smooth muscle relaxation and vasodilation. This is the primary mechanism behind its use as an antianginal agent.[1][6]

G Vasodilation Signaling Pathway cluster_cell Smooth Muscle Cell sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive sGC_active sGC - Active sGC_inactive->sGC_active activates GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC-Active PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation leads to CHN This compound NO Nitric Oxide (NO) CHN->NO releases NO->sGC_inactive

Caption: NO-mediated signaling pathway leading to vasodilation.

Experimental Protocols

Synthesis of this compound

The synthesis of alkyl nitrites is a well-established procedure, typically involving the esterification of an alcohol with nitrous acid generated in situ.[2]

Methodology:

  • Preparation: A reaction flask is charged with a solution of sodium nitrite (NaNO₂) in water. The flask is cooled in an ice-salt bath to 0°C with mechanical stirring.[10]

  • Reagent Mixture: In a separate vessel, cyclohexanol is mixed with water and concentrated sulfuric acid. This mixture is also cooled to 0°C.[2][10]

  • Reaction: The cooled cyclohexanol-acid mixture is added slowly, dropwise, beneath the surface of the stirred sodium nitrite solution. The temperature must be maintained at or below 0°C to prevent the premature decomposition of nitrous acid.[2][10]

  • Separation: Once the addition is complete, the mixture is allowed to separate into layers. The upper organic layer, containing the crude this compound, is decanted or separated using a separatory funnel.[10]

  • Workup and Purification: The organic layer is washed sequentially with a dilute sodium bicarbonate solution and a saturated sodium chloride (brine) solution to remove residual acid and salts. The product is then dried over an anhydrous drying agent, such as anhydrous sodium sulfate.[10]

G Synthesis and Purification Workflow A 1. Mix Cyclohexanol, H₂SO₄, and H₂O. Cool to 0°C. C 3. Add (A) to (B) slowly with stirring at 0°C. A->C B 2. Prepare aqueous NaNO₂. Cool to 0°C. B->C D 4. Phase Separation (Aqueous vs. Organic) C->D E 5. Isolate Organic Layer (Crude Product) D->E F 6. Wash with NaHCO₃(aq) then NaCl(aq) E->F G 7. Dry over Na₂SO₄ F->G H 8. Isolate Pure This compound G->H

Caption: General experimental workflow for this compound synthesis.

Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for identifying this compound and assessing its purity. The retention time provides separation, while the mass spectrum offers structural confirmation.[9][11]

  • Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-IR): GC-IR can be used to analyze the components of a mixture, providing vapor-phase IR spectra for each separated compound, which is useful for distinguishing between different alkyl nitrite isomers.[12]

Safety and Handling

This compound is a hazardous chemical that requires careful handling. Inhalation of vapors can cause headaches and a dangerous drop in blood pressure.[1][4]

Table 4: GHS Hazard and Precautionary Statements

Category Code Statement Reference(s)
Hazard H302 Harmful if swallowed. [4]
H315 Causes skin irritation. [4]
H319 Causes serious eye irritation. [4]
H335 May cause respiratory irritation. [4]
Precautionary P280 Wear protective gloves/protective clothing/eye protection/face protection. [4]

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[4] |

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from light, air, and moisture, as it decomposes over time.[10][13][14]

  • Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.[4][15]

  • First Aid: In case of inhalation, move the person to fresh air. For skin or eye contact, flush with copious amounts of water for at least 15 minutes. If swallowed, rinse mouth with water. Seek immediate medical attention in all cases of exposure.[4]

References

An In-depth Technical Guide to the Mechanism of Action of Cyclohexyl Nitrite in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl nitrite, an alkyl nitrite, is a versatile reagent in organic synthesis, primarily utilized for its ability to act as a potent source of the nitrosonium ion (NO⁺) and to initiate radical processes. This technical guide provides a comprehensive overview of the mechanisms of action of this compound in key organic transformations, including diazotization, Sandmeyer-type reactions, radical-initiated C-H functionalization, and palladium-catalyzed C-H activation. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a thorough understanding of its reactivity and applications for researchers, scientists, and drug development professionals.

Core Mechanism: Generation of Reactive Intermediates

This compound (C₆H₁₁ONO) serves as a convenient and efficient precursor for two principal reactive species in organic reactions: the nitrosonium ion (NO⁺) and cyclohexyl radicals (C₆H₁₁•). The reaction conditions dictate which of these pathways is favored.

Generation of the Nitrosonium Ion (NO⁺)

In the presence of an acid, this compound is protonated, followed by the elimination of cyclohexanol to generate the highly electrophilic nitrosonium ion. This is the fundamental step for its role in diazotization reactions.[1][2]

G cluster_0 Generation of Nitrosonium Ion Cyclohexyl_Nitrite This compound (C₆H₁₁ONO) Protonated_Nitrite Protonated this compound Cyclohexyl_Nitrite->Protonated_Nitrite + H⁺ Nitrosonium Nitrosonium Ion (NO⁺) Protonated_Nitrite->Nitrosonium Cyclohexanol Cyclohexanol (C₆H₁₁OH) Protonated_Nitrite->Cyclohexanol - C₆H₁₁OH H_plus H⁺

Figure 1: Generation of the Nitrosonium Ion from this compound.
Generation of Radicals

Homolytic cleavage of the weak O-N bond in this compound, often induced by heat or light, generates a cyclohexyloxy radical and a nitric oxide radical. The cyclohexyloxy radical can then undergo further reactions, including hydrogen abstraction or fragmentation. Pyrolysis of alkyl nitrites can also lead to the formation of alkyl radicals.[3]

G cluster_1 Radical Generation Cyclohexyl_Nitrite This compound (C₆H₁₁ONO) Cyclohexyloxy_Radical Cyclohexyloxy Radical (C₆H₁₁O•) Cyclohexyl_Nitrite->Cyclohexyloxy_Radical NO_Radical Nitric Oxide Radical (•NO) Cyclohexyl_Nitrite->NO_Radical Heat_Light Heat or Light (hν) Heat_Light->Cyclohexyl_Nitrite

Figure 2: Homolytic Cleavage of this compound to Form Radicals.

Diazotization of Primary Aromatic Amines

One of the most significant applications of this compound is in the diazotization of primary aromatic amines to form aryl diazonium salts. This reaction is a cornerstone of synthetic aromatic chemistry, paving the way for a multitude of transformations.[1][4]

Mechanism of Diazotization

The diazotization process involves the electrophilic attack of the nitrosonium ion (generated in situ from this compound and an acid) on the nucleophilic nitrogen atom of the primary aromatic amine. A series of proton transfers and a final dehydration step lead to the formation of the relatively stable aryl diazonium salt.[2]

G cluster_2 Diazotization of a Primary Aromatic Amine Amine Primary Aromatic Amine (Ar-NH₂) N-Nitrosamine N-Nitrosamine Amine->N-Nitrosamine + NO⁺ Diazohydroxide Diazohydroxide N-Nitrosamine->Diazohydroxide Proton Transfer Diazonium_Salt Aryl Diazonium Salt (Ar-N₂⁺) Diazohydroxide->Diazonium_Salt + H⁺, - H₂O NO_plus NO⁺ H_plus H⁺ H2O H₂O G cluster_3 Sandmeyer Reaction Mechanism Diazonium Aryl Diazonium Salt (Ar-N₂⁺) Aryl_Radical Aryl Radical (Ar•) Diazonium->Aryl_Radical + Cu(I)X, - N₂ Product Aryl Halide/Cyanide (Ar-X) Aryl_Radical->Product + Cu(II)X₂ Cu_I Cu(I)X Product->Cu_I - Cu(I)X Cu_II Cu(II)X₂ Cu_I->Cu_II e⁻ transfer N2 N₂ G cluster_4 Radical Cyclization Workflow Substrate Substrate with Radical Precursor and Alkene/Alkyne Initial_Radical Initial Radical Substrate->Initial_Radical Cyclized_Radical Cyclized Radical Initial_Radical->Cyclized_Radical Intramolecular Addition Product Cyclized Product Cyclized_Radical->Product + Quenching Agent Initiator Radical Initiator (e.g., from this compound) Initiator->Substrate Radical Generation Quenching Quenching Agent (e.g., H-donor) G cluster_5 Pd-Catalyzed C-H Arylation Cycle Pd_II Pd(II) Catalyst Palladacycle Palladacycle Intermediate Pd_II->Palladacycle + Substrate, - H⁺ Oxidant Oxidant (e.g., from Alkyl Nitrite) Pd_II->Oxidant Oxidation of Pd(0) (alternative pathway) Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV + Coupling Partner Product Arylated Product Pd_IV->Product Reductive Elimination Product->Pd_II Regenerates Pd(II) Substrate Substrate (Ar-H) Coupling_Partner Coupling Partner (Ar'-X)

References

An In-depth Technical Guide to the Discovery and History of Alkyl Nitrites in Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and foundational chemistry of alkyl nitrites. It is designed for researchers, scientists, and professionals in drug development who require a detailed understanding of these historically significant and pharmacologically active compounds. This document delves into their initial synthesis, key experimental protocols, physical properties, and the elucidation of their mechanism of action.

Introduction

Alkyl nitrites, the esters of alcohols and nitrous acid, are a class of organic compounds that have held a unique place in the annals of chemistry and medicine for over a century and a half.[1][2][3] Initially explored out of scientific curiosity, they rapidly found application as potent vasodilators, most notably in the treatment of angina pectoris.[4][5] Their simple synthesis and profound physiological effects have made them a subject of continuous interest, from their use in classical organic reactions to their more controversial role as recreational inhalants.[2][3] This guide will trace their journey from discovery to their establishment as valuable chemical and pharmacological agents.

The Dawn of Alkyl Nitrites: Discovery and Early Synthesis

The story of alkyl nitrites begins in the mid-19th century with the pioneering work of French chemist Antoine-Jérôme Balard.

Antoine-Jérôme Balard and the First Synthesis of Amyl Nitrite (1844)
Early Medical Application by Sir Thomas Lauder Brunton (1867)

Over two decades after its initial synthesis, the therapeutic potential of amyl nitrite was realized by the Scottish physician Sir Thomas Lauder Brunton.[4][5] In 1867, Brunton pioneered the clinical use of amyl nitrite for the treatment of angina pectoris, a condition characterized by severe chest pain due to restricted blood flow to the heart.[5] He observed that inhalation of the volatile liquid rapidly relieved the debilitating symptoms.[4] This marked one of the earliest successful applications of a synthetic compound to alleviate a specific medical condition and laid the groundwork for vasodilator therapy.

Physicochemical Properties of Common Alkyl Nitrites

The following table summarizes key quantitative data for a selection of common alkyl nitrites, facilitating comparison of their physical properties.

Alkyl NitriteChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Methyl NitriteCH₃NO₂61.04-120.991
Ethyl NitriteC₂H₅NO₂75.07170.90 (at 15.5°C)[7], 0.792 (at 25°C)[8]
n-Propyl NitriteC₃H₇NO₂89.0946-480.886 (at 20°C)[5][9]
Isopropyl NitriteC₃H₇NO₂89.0939-420.868 (at 15°C)[1][10][11]
n-Butyl NitriteC₄H₉NO₂103.12780.882 (at 25°C)[12][13]
Isobutyl NitriteC₄H₉NO₂103.1266-670.87 (at 25°C)[14]
Amyl Nitrite (Isoamyl Nitrite)C₅H₁₁NO₂117.1597-990.872 (at 25°C)[15]

Experimental Protocols for Alkyl Nitrite Synthesis

The synthesis of alkyl nitrites is a classic example of esterification. The general principle involves the reaction of an alcohol with a source of nitrous acid.[2] Below are detailed methodologies representative of historical and laboratory-scale preparations.

General Synthesis via Reaction of an Alcohol with Sodium Nitrite and Sulfuric Acid

This method is a common and straightforward approach for the preparation of alkyl nitrites.[16]

Materials:

  • Alcohol (e.g., amyl alcohol)

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Distilled water

  • Ice

  • Separatory funnel

  • Reaction flask with stirring capability

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • A solution of sodium nitrite in water is prepared and placed in the reaction flask.

  • The flask is cooled in an ice-water or ice-salt bath to a temperature of 0-5°C.

  • A pre-chilled mixture of the desired alcohol and concentrated sulfuric acid is prepared separately.

  • The alcohol-acid mixture is added dropwise to the stirred, cooled sodium nitrite solution. The temperature should be carefully maintained below 10°C to minimize the formation of nitrogen oxide byproducts.

  • After the addition is complete, the reaction mixture is stirred for an additional period while maintaining the low temperature.

  • The resulting mixture will separate into two layers, with the less dense alkyl nitrite forming the upper layer.

  • The mixture is transferred to a separatory funnel, and the aqueous layer is removed.

  • The organic layer (alkyl nitrite) is washed with water and then with a dilute sodium bicarbonate solution to remove any remaining acid.

  • The washed alkyl nitrite is dried over an anhydrous drying agent.

  • For higher purity, the product can be distilled.

Note on Historical Yields: While this method is effective, specific yields from 19th-century syntheses are not well-documented in accessible literature. Modern adaptations of this synthesis, however, can achieve high yields, often exceeding 80-90%, depending on the specific alcohol and reaction conditions. For example, a modern continuous process for preparing n-butyl nitrite reports a yield of 95.6%.[17]

Experimental Workflow for Alkyl Nitrite Synthesis

The following diagram illustrates the general workflow for the synthesis of alkyl nitrites from an alcohol, sodium nitrite, and a strong acid.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product Alcohol Alcohol (ROH) Mixing Controlled Mixing (0-10°C) Alcohol->Mixing SodiumNitrite Sodium Nitrite (NaNO₂) in Water SodiumNitrite->Mixing Acid Strong Acid (e.g., H₂SO₄) Acid->Mixing Separation Phase Separation Mixing->Separation Washing Washing (Water, NaHCO₃) Separation->Washing Drying Drying (Anhydrous Salt) Washing->Drying PurifiedProduct Purified Alkyl Nitrite (RONO) Drying->PurifiedProduct

General workflow for the synthesis of alkyl nitrites.

Mechanism of Action: The Nitric Oxide Signaling Pathway

The profound physiological effects of alkyl nitrites, particularly their vasodilatory properties, are mediated through the in vivo release of nitric oxide (NO).[1] Nitric oxide is a key signaling molecule in the cardiovascular system.

Alkyl nitrites act as NO donors. Once administered, they are metabolized, releasing nitric oxide. This NO then diffuses into smooth muscle cells, such as those lining blood vessels, where it activates the enzyme soluble guanylate cyclase (sGC).[11] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[11] The subsequent increase in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets.[9] This cascade of events leads to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[10] The signaling is terminated by the action of phosphodiesterases (PDEs), which degrade cGMP.[18][19]

The following diagram illustrates this signaling pathway.

G cluster_extracellular Extracellular/Metabolism cluster_intracellular Smooth Muscle Cell AlkylNitrite Alkyl Nitrite (RONO) NO Nitric Oxide (NO) AlkylNitrite->NO Metabolism sGC Soluble Guanylate Cyclase (sGC) (inactive) NO->sGC Activation sGC_active sGC (active) GTP GTP cGMP cGMP GTP->cGMP sGC_active PKG PKG (inactive) cGMP->PKG Activation PDE Phosphodiesterase (PDE) cGMP->PDE Degradation PKG_active PKG (active) Relaxation Smooth Muscle Relaxation (Vasodilation) PKG_active->Relaxation Phosphorylation Cascade GMP GMP PDE->GMP

The Nitric Oxide (NO) signaling pathway initiated by alkyl nitrites.

Conclusion

The discovery and development of alkyl nitrites represent a significant chapter in the history of chemistry and pharmacology. From their initial synthesis by Balard to their life-saving application by Brunton, these compounds have demonstrated the powerful intersection of chemical innovation and medical need. The straightforward nature of their synthesis, coupled with their potent and well-understood mechanism of action, ensures their continued relevance in both educational and research settings. This guide has provided a detailed overview for professionals in the field, summarizing the key historical milestones, physicochemical data, experimental protocols, and the intricate signaling pathway that underpins their physiological effects.

References

An In-Depth Technical Guide to the Spectroscopic Interpretation of Cyclohexyl Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic data essential for the identification and characterization of cyclohexyl nitrite (C₆H₁₁NO₂). The information presented herein is intended to support research, quality control, and drug development activities by establishing a baseline for the analytical signature of this compound.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 1: Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound is characterized by strong absorptions corresponding to the nitrite functional group and the cyclohexyl carbon framework.

Wavenumber (cm⁻¹)IntensityAssignment
2946 - 2864StrongC-H Stretch (Cyclohexyl)
1665 - 1620StrongN=O Asymmetric & Symmetric Stretch (anti and syn conformers)[1]
1450MediumC-H Bend (Scissoring)
~880MediumC-O Stretch
~780StrongO-N Stretch[1]
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data
Proton AssignmentEstimated Chemical Shift (δ, ppm)MultiplicityIntegration
H-1 (CH-ONO)4.8 - 5.2Multiplet1H
H-2, H-6 (Axial & Equatorial)1.8 - 2.1Multiplet4H
H-3, H-4, H-5 (Axial & Equatorial)1.2 - 1.8Multiplet6H
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data

Note: A complete, experimentally verified ¹³C NMR spectrum for this compound is not available in the cited literature. The chemical shift for C1 is based on published data for similar structures, while the remaining assignments are predictive.[2]

Carbon AssignmentEstimated Chemical Shift (δ, ppm)
C-1 (CH-ONO)~80.5
C-2, C-6~31.7
C-3, C-5~23.8
C-4~25.2
Table 4: Mass Spectrometry (MS) Data

The electron ionization mass spectrum of this compound is characterized by the absence or low abundance of the molecular ion peak and several key fragment ions.

m/zRelative IntensityProposed Fragment Ion
129Low / Not Observed[C₆H₁₁NO₂]⁺ (Molecular Ion)
99Medium[C₆H₁₁O]⁺ (Loss of •NO)
81Medium[C₆H₉]⁺ (Loss of H₂O from [C₆H₁₁O]⁺)
57High[C₄H₉]⁺ (Fragment of cyclohexyl ring)
55High[C₄H₇]⁺
41High[C₃H₅]⁺
30High[NO]⁺

Visualization of Key Processes

The following diagrams illustrate the logical workflow for spectroscopic analysis and the primary fragmentation pathways observed in mass spectrometry.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample IR FT-IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS GC-MS Analysis Sample->MS IR_Data Identify Functional Groups (N=O, C-O, C-H) IR->IR_Data NMR_Data Determine Carbon-Hydrogen Framework NMR->NMR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Conclusion Structure Confirmation IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: Logical workflow for spectroscopic identification.

Fragmentation_Pathway M [C₆H₁₁NO₂]⁺ m/z = 129 (Molecular Ion) F99 [C₆H₁₁O]⁺ m/z = 99 M->F99 - •NO F30 [NO]⁺ m/z = 30 M->F30 F81 [C₆H₉]⁺ m/z = 81 F99->F81 - H₂O F57 [C₄H₉]⁺ m/z = 57 F99->F57 - C₂H₄O F55 [C₄H₇]⁺ m/z = 55 F81->F55 - C₂H₂

Caption: Key mass spectral fragmentation pathways.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument parameters should be optimized for the specific equipment used.

Protocol 1: Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat sample is prepared by placing one drop of the compound onto the surface of a sodium chloride (NaCl) or potassium bromide (KBr) salt plate. A second plate is placed on top to create a thin liquid film.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is collected.

    • The prepared sample is placed in the spectrometer's sample holder.

    • The spectrum is typically acquired over a range of 4000 to 600 cm⁻¹.

    • An accumulation of 16 to 32 scans is generally sufficient to achieve a good signal-to-noise ratio.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Data Acquisition:

    • The spectrometer is locked onto the deuterium signal of the solvent and the sample is shimmed to homogeneity.

    • A standard one-pulse proton experiment is performed.

    • Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Data Acquisition:

    • A proton-decoupled carbon experiment (e.g., zgpg30) is performed.

    • Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve adequate signal-to-noise (typically several hundred to thousands).

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 µL in 1 mL).

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Method:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium with a constant flow rate of approximately 1 mL/min.

    • Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10-15 °C/min to 250 °C.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 25 to 200.

    • Source Temperature: 230 °C.

  • Data Analysis: The total ion chromatogram (TIC) is used to identify the peak corresponding to this compound. The mass spectrum of this peak is then extracted, and the fragmentation pattern is analyzed.

Conclusion

The combination of IR, NMR, and MS provides an unambiguous identification of this compound. Key identifiers include the strong N=O infrared stretch between 1665-1620 cm⁻¹, the characteristic pattern of signals for the cyclohexyl group in NMR spectra, and a mass spectrum dominated by fragment ions at m/z 99, 81, 57, 55, and 30. These data serve as a reliable reference for scientists engaged in work involving this compound.

References

A Comprehensive Technical Guide to Cyclohexyl Nitrite (CAS 5156-40-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of cyclohexyl nitrite (CAS 5156-40-1), an alkyl nitrite with applications ranging from a vasodilator in medical contexts to a reagent in organic synthesis. This guide consolidates critical information on its chemical and physical properties, synthesis protocols, mechanisms of action, and safety data. All quantitative information is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding for research, development, and safety applications.

Chemical and Physical Properties

This compound (C₆H₁₁NO₂) is the cyclohexyl ester of nitrous acid.[1][2] It is a colorless, volatile liquid.[1] Its properties are summarized in the table below.

PropertyValueUnitSource
Molecular Formula C₆H₁₁NO₂-[1][3][4]
Molecular Weight 129.16 g/mol [2][4][5]
Boiling Point 138.7°C (at 760 mmHg)[3]
Density 1.18g/cm³[3]
Vapor Pressure 8.27mmHg (at 25°C)[3][6]
Flash Point 36.8°C[3]
Water Solubility (log₁₀WS) -2.61mol/L (Calculated)[2]
Octanol/Water Partition Coefficient (logP) 2.017- (Calculated)[2][3]
Topological Polar Surface Area (TPSA) 38.7Ų[4][7]
Rotatable Bond Count 1-[3][4]
Hydrogen Bond Donor Count 0-[3][4]
Hydrogen Bond Acceptor Count 3-[3][4]
Exact Mass 129.078978594Da[3][4]

Identifiers and Descriptors

For unambiguous identification, a compound's various names and structural codes are essential.

Identifier TypeIdentifier
CAS Number 5156-40-1
IUPAC Name This compound
Synonyms Nitrous acid, cyclohexyl ester; N-Cyclohexyl nitrite; O-Nitrosocyclohexanol
InChI InChI=1S/C6H11NO2/c8-7-9-6-4-2-1-3-5-6/h6H,1-5H2
InChIKey NRCNZCLHYWKEDX-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)ON=O

Synthesis and Manufacturing

The most prevalent method for synthesizing this compound is through the direct nitrosation of cyclohexanol.[8] This typically involves the reaction with nitrous acid (HONO), which is highly unstable and therefore generated in situ. The common practice is to react an inorganic nitrite salt, such as sodium nitrite (NaNO₂), with a strong acid like hydrochloric or sulfuric acid in the presence of cyclohexanol.[8]

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a general method for the synthesis of this compound based on the principles of direct nitrosation.

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve cyclohexanol in a suitable organic solvent and cool the mixture in an ice bath to maintain a low temperature, preventing the decomposition of nitrous acid.[8]

  • Nitrosating Agent Preparation: Prepare an aqueous solution of sodium nitrite. Separately, prepare a dilute solution of a strong acid (e.g., HCl or H₂SO₄).

  • Reaction: Slowly add the acid to the sodium nitrite solution while maintaining the low temperature. This generates nitrous acid in situ.

  • Esterification: The freshly formed nitrous acid then reacts with the dissolved cyclohexanol in an esterification reaction to yield this compound and water.[8]

  • Work-up: After the reaction is complete, the organic layer containing this compound is separated. It should be washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any remaining acid.

  • Purification: The crude product is then dried over an anhydrous salt (e.g., MgSO₄) and purified, typically by distillation, to yield pure this compound.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 Cyclohexanol P2 Esterification Reaction (Low Temperature) R1->P2 R2 Sodium Nitrite (NaNO₂) P1 In situ generation of Nitrous Acid (HONO) R2->P1 R3 Strong Acid (e.g., HCl) R3->P1 P1->P2 P3 Phase Separation P2->P3 P4 Washing & Neutralization P3->P4 P5 Drying & Purification (Distillation) P4->P5 FP Pure this compound P5->FP

Caption: General workflow for the laboratory synthesis of this compound.

Chemical Reactivity and Mechanisms of Action

Mechanism of Action: Vasodilation

Like other alkyl nitrites such as amyl nitrite, this compound functions as an antianginal agent due to its vasodilatory effects.[1] The mechanism is initiated by the release of nitric oxide (NO), a potent vasodilator.[9] NO activates the enzyme soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[9] The subsequent increase in intracellular cGMP concentration leads to the relaxation of smooth muscles in blood vessel walls, causing vasodilation.[9] This reduces cardiovascular resistance and myocardial oxygen demand.[9]

Signaling Pathway for Vasodilation

G cluster_membrane Smooth Muscle Cell A This compound (Extracellular) B Nitric Oxide (NO) (Intracellular) A->B Metabolism C Soluble Guanylate Cyclase (sGC) B->C Activates E cGMP D GTP D->E sGC F Protein Kinase G (PKG) Activation E->F G Smooth Muscle Relaxation F->G H Vasodilation G->H

Caption: Signaling pathway of this compound-induced vasodilation.

Photochemical Reactions: The Barton Reaction

This compound, as an alkyl nitrite, can participate in the Barton reaction, a photochemical process used to functionalize otherwise inert C-H bonds.[8] The reaction is initiated by the photolysis of the O-NO bond, generating a cyclohexoxy radical.[8] This radical then undergoes a regioselective intramolecular hydrogen atom abstraction from a δ-carbon, forming a carbon-centered radical. This radical subsequently combines with the nitrosyl radical (NO•) to form a δ-nitroso alcohol.[8]

Barton Reaction Workflow

G Start This compound Step1 Photolysis (hν) O-NO bond cleavage Start->Step1 Intermediate1 Cyclohexoxy Radical + NO• Step1->Intermediate1 Step2 Intramolecular δ-H Abstraction Intermediate1->Step2 Intermediate2 Carbon-centered Radical Step2->Intermediate2 Step3 Radical Recombination Intermediate2->Step3 End δ-Nitroso Alcohol Step3->End

Caption: Simplified workflow of the Barton Reaction involving this compound.

Applications

  • Pharmaceutical: Primarily known for its role as a vasodilator and antianginal agent, similar to other alkyl nitrites.[1]

  • Chemical Synthesis: It serves as a reagent in organic chemistry, most notably in the Barton reaction for remote C-H bond functionalization.[8] It can also be used in diazotization, nitration, or as an oxidizing agent.[5]

  • Recreational Use: this compound has been used recreationally as a "popper" since around 2020, inhaled for its effects which are described as enhancing sexual experience and relaxing sphincter muscles.[1]

Analytical Methods

Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a key technique for confirming the molecular structure of this compound.[8] It provides detailed information about the hydrogen atoms, allowing for the verification of the cyclohexyl ring protons and the proton on the carbon attached to the nitrite group.[8]

Experimental Protocol: Colorimetric Quantification of Nitrite

While a specific protocol for this compound was not found, a general and widely used method for detecting the nitrite functional group is the Griess test. This can be adapted to quantify the compound after hydrolysis or to measure its release in biological systems.

  • Sample Preparation: Prepare aqueous samples containing the nitrite to be quantified. For this compound, this may require hydrolysis to release the nitrite ion (NO₂⁻). Create a series of calibration standards of known nitrite concentration (e.g., from sodium nitrite).

  • Reagent Preparation:

    • Griess Reagent A: Prepare a solution of sulfanilic acid in dilute acetic acid.

    • Griess Reagent B: Prepare a solution of N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) in dilute acetic acid.

  • Reaction: To a specific volume of the sample or standard in a test tube or microplate well, add Reagent A and incubate for 5-10 minutes. This forms a diazonium salt.

  • Color Development: Add Reagent B to the mixture and incubate for another 5-10 minutes. The diazonium salt couples with the NED to form a colored azo dye (magenta/purple).

  • Measurement: Measure the absorbance of the solution at approximately 540 nm using a spectrophotometer or plate reader.

  • Quantification: Plot a standard curve of absorbance versus the known nitrite concentrations of the standards. Use the absorbance of the sample to determine its nitrite concentration from the curve.

Safety and Toxicology

This compound is a hazardous chemical that requires careful handling. Inhalation of its vapor can lead to headaches and a dangerous drop in blood pressure.[1][10]

Hazard Identification and Classification
Hazard ClassHazard StatementGHS Code
Acute Toxicity (Oral) Harmful if swallowedH302
Skin Corrosion/Irritation Causes skin irritationH315
Serious Eye Damage/Irritation Causes serious eye irritationH319
Specific Target Organ Toxicity May cause respiratory irritationH335

Source:[10]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Source:[10]

Appropriate personal protective equipment (PPE), including gloves, safety glasses with side-shields or a face shield, and a lab coat, must be worn when handling this substance.[10][11] Work should be conducted in a well-ventilated area or under a chemical fume hood.[10]

References

An In-depth Technical Guide to the Thermal Decomposition Pathways of Cyclohexyl Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition pathways of cyclohexyl nitrite. It details the primary decomposition mechanisms, intermediate species, and final products. This document summarizes available quantitative kinetic and thermodynamic data, outlines detailed experimental protocols for analysis, and presents visual representations of the decomposition pathways and experimental workflows. This guide is intended to be a valuable resource for researchers and professionals working with alkyl nitrites and related compounds in fields such as organic synthesis, atmospheric chemistry, and drug development.

Introduction

This compound (C₆H₁₁NO₂) is an alkyl nitrite ester of cyclohexanol and nitrous acid.[1] Like other alkyl nitrites, it is a volatile liquid.[1] The thermal stability and decomposition pathways of alkyl nitrites are of significant interest due to their roles as sources of radicals in chemical synthesis and their involvement in atmospheric chemistry.[2] Understanding the mechanisms of their decomposition is crucial for predicting reaction outcomes, ensuring safe handling and storage, and elucidating their metabolic pathways. This guide focuses specifically on the thermal decomposition of this compound, providing a detailed examination of its reaction pathways, kinetics, and the experimental techniques used for its study.

Thermal Decomposition Pathways

The thermal decomposition of this compound, like other alkyl nitrites, primarily proceeds through a unimolecular homolytic cleavage of the weak oxygen-nitrogen (O-NO) bond.[2] This initial step is the rate-determining step and results in the formation of a cyclohexyloxy radical and a nitric oxide radical.

Primary Decomposition Pathway

The principal thermal decomposition pathway can be represented by the following reaction:

C₆H₁₁ONO (this compound) → C₆H₁₁O• (Cyclohexyloxy Radical) + NO• (Nitric Oxide Radical)

This unimolecular reaction is characterized by the fission of the O-NO bond, which has a dissociation energy typically in the range of 40-50 kcal/mol for alkyl nitrites.[2]

Primary Decomposition Pathway of this compound This compound This compound Cyclohexyloxy Radical Cyclohexyloxy Radical This compound->Cyclohexyloxy Radical Δ (Heat) Nitric Oxide Radical Nitric Oxide Radical This compound->Nitric Oxide Radical Δ (Heat)

Figure 1: Primary thermal decomposition of this compound.
Secondary Reactions of the Cyclohexyloxy Radical

The highly reactive cyclohexyloxy radical (C₆H₁₁O•) generated in the primary decomposition step can undergo several subsequent reactions, leading to a variety of final products. The specific reaction pathways are influenced by factors such as temperature, pressure, and the presence of other reactive species.

The cyclohexyloxy radical can undergo unimolecular decomposition through C-C bond cleavage, leading to the formation of open-chain radical species. For instance, the ring can open to form a 5-formylpentyl radical, which can then undergo further reactions.

The cyclohexyloxy radical can abstract a hydrogen atom from another molecule (e.g., another this compound molecule or a solvent molecule) to form cyclohexanol.

C₆H₁₁O• + R-H → C₆H₁₁OH (Cyclohexanol) + R•

The cyclohexyloxy radical can undergo disproportionation with another radical, such as another cyclohexyloxy radical or the cyclohexyl radical, to form cyclohexanone and cyclohexanol.

2 C₆H₁₁O• → C₆H₁₀O (Cyclohexanone) + C₆H₁₁OH (Cyclohexanol)

The cyclohexyl radical, which can be formed from the cyclohexyloxy radical, can undergo H-atom loss to form cyclohexene.[2]

C₆H₁₁• → C₆H₁₀ (Cyclohexene) + H•

The following diagram illustrates the major secondary reaction pathways of the cyclohexyloxy radical.

Secondary Reactions of the Cyclohexyloxy Radical cluster_primary Primary Decomposition cluster_secondary Secondary Reactions This compound This compound Cyclohexyloxy Radical Cyclohexyloxy Radical This compound->Cyclohexyloxy Radical Δ Nitric Oxide Radical Nitric Oxide Radical This compound->Nitric Oxide Radical Δ Cyclohexanol Cyclohexanol Cyclohexyloxy Radical->Cyclohexanol H-abstraction Cyclohexanone Cyclohexanone Cyclohexyloxy Radical->Cyclohexanone Disproportionation Open-chain Radicals Open-chain Radicals Cyclohexyloxy Radical->Open-chain Radicals Unimolecular Decomposition Cyclohexyl Radical Cyclohexyl Radical Cyclohexyloxy Radical->Cyclohexyl Radical Isomerization Cyclohexene Cyclohexene Cyclohexyl Radical->Cyclohexene H-atom loss

Figure 2: Secondary reactions of the cyclohexyloxy radical.

Quantitative Data

k = A * exp(-Ea / RT)

where:

  • k is the rate constant

  • A is the pre-exponential factor

  • Ea is the activation energy

  • R is the gas constant

  • T is the absolute temperature

The following table summarizes kinetic parameters for the thermal dissociation of some short-chain alkyl nitrites, which are expected to have similar O-NO bond dissociation energies to this compound.

Alkyl NitritePre-exponential Factor (A) (s⁻¹)Activation Energy (Ea) (kJ/mol)Temperature Range (K)Experimental MethodReference
n-Propyl Nitrite(5.69 ± 1.71) × 10²¹ T⁻¹⁶⁰178.4 ± 1.7700 - 1000Shock Tube with Laser Schlieren Densitometry[2]
n-Butyl Nitrite(9.91 ± 2.97) × 10²¹ T⁻¹⁵⁹179.5 ± 3.0700 - 1000Shock Tube with Laser Schlieren Densitometry[2]
Isobutyl Nitrite(3.92 ± 1.18) × 10²¹ T⁻¹⁵⁸176.0 ± 1.2700 - 1000Shock Tube with Laser Schlieren Densitometry[2]

Table 1: Kinetic Parameters for the Thermal Dissociation of Various Alkyl Nitrites.

The product distribution from the thermal decomposition of this compound will depend on the reaction conditions. At lower temperatures, products from radical recombination and disproportionation, such as cyclohexanol and cyclohexanone, are expected to be significant. At higher temperatures, products from unimolecular decomposition of the cyclohexyloxy radical, such as open-chain aldehydes and ketones, may become more prominent.

Experimental Protocols

A variety of experimental techniques can be employed to study the thermal decomposition of this compound and analyze its products.

Pyrolysis Reactors

The thermal decomposition is typically carried out in a pyrolysis reactor. Common types include:

  • Flow Reactors: The reactant is carried by an inert gas through a heated tube. This setup allows for good control of reaction time and temperature.

  • Static Reactors: A fixed amount of the reactant is heated in a closed vessel for a specific time.

  • Shock Tubes: This technique is used to study gas-phase reactions at high temperatures and short reaction times. A shock wave rapidly heats the gas mixture, initiating the decomposition.[2]

The following diagram illustrates a general workflow for a pyrolysis experiment.

Pyrolysis Experimental Workflow Sample Preparation Sample Preparation Pyrolysis Reactor Pyrolysis Reactor Sample Preparation->Pyrolysis Reactor Product Collection Product Collection Pyrolysis Reactor->Product Collection Product Analysis Product Analysis Product Collection->Product Analysis

References

An In-depth Technical Guide to the Bond Dissociation Energy of the O-NO Bond in Alkyl Nitrites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The homolytic cleavage of the oxygen-nitric oxide (O-NO) bond in alkyl nitrites (RONO) is a fundamental process with significant implications in atmospheric chemistry, combustion, and pharmacology. The energy required for this dissociation, the Bond Dissociation Energy (BDE), is a critical parameter for understanding the stability, reactivity, and biological activity of these compounds, particularly in their role as nitric oxide (NO) donors. This guide provides a comprehensive overview of the experimental and theoretical approaches used to determine the O-NO BDE in alkyl nitrites, presents a compilation of available data, and details the methodologies of key experimental and computational techniques.

Introduction

Alkyl nitrites are organic compounds characterized by the functional group R-O-N=O. The relatively weak O-NO bond, with a BDE typically in the range of 40-50 kcal/mol, predisposes these molecules to homolytic cleavage, yielding an alkoxy radical (RO•) and nitric oxide (NO)[1]. This reaction is the initial and often rate-determining step in their thermal and photochemical decomposition.

In the context of drug development, alkyl nitrites are investigated as potential NO-releasing agents. Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response. The controlled release of NO from a donor molecule is paramount, and the O-NO BDE is a key determinant of the rate and conditions under which this release occurs. A thorough understanding of this thermochemical property is therefore essential for the rational design of novel therapeutic agents.

This technical guide aims to provide a detailed resource on the O-NO bond dissociation energy in alkyl nitrites, covering:

  • A summary of experimentally and computationally determined BDE values.

  • In-depth descriptions of the primary experimental techniques used for BDE determination.

  • An overview of high-accuracy computational methods for BDE calculation.

  • Visual representations of experimental workflows and chemical pathways.

Quantitative Data on O-NO Bond Dissociation Energies

The O-NO bond dissociation energy in alkyl nitrites has been investigated through various experimental and computational methods. The following tables summarize the available data, providing a comparative overview. It is important to note that experimental values can be influenced by the technique and conditions employed, while computational values depend on the level of theory and basis set used.

Table 1: Experimental O-NO Bond Dissociation Energies of Alkyl Nitrites
Alkyl NitriteBDE (kcal/mol)MethodReference
Methyl Nitrite (cis)42.5Photodissociation[2]
General Alkyl Nitrites41.5 ± 1Thermal Kinetics[3]

Note: Experimental data for a wide range of individual alkyl nitrites is sparse in the literature. The value for "General Alkyl Nitrites" is an activation energy from early kinetic studies and serves as an approximation of the BDE.

Table 2: Computational O-NO Bond Dissociation Energies of Alkyl Nitrites
Alkyl NitriteBDE (kcal/mol)Computational Method
Methyl Nitrite41.5 - 43.5G3, CBS-QB3, CBS-APNO, M06-2X
Ethyl Nitrite42.8B3P86/6-31G
n-Propyl Nitrite42.7B3P86/6-31G
iso-Propyl Nitrite43.0B3P86/6-31G
n-Butyl Nitrite42.7B3P86/6-31G
iso-Butyl Nitrite42.6B3P86/6-31G
sec-Butyl Nitrite43.0B3P86/6-31G
tert-Butyl Nitrite43.5B3P86/6-31G*

Note: The computational values for methyl nitrite are a range from a study comparing multiple high-accuracy methods[2]. The remaining values are from a DFT study using the B3P86 functional, which was found to be accurate for this class of compounds[4].

Experimental Protocols for BDE Determination

Several experimental techniques are employed to measure the O-NO bond dissociation energy in alkyl nitrites. These methods either directly probe the energetics of bond cleavage or measure kinetic parameters from which the BDE can be derived.

Photodissociation with Laser-Induced Fluorescence (LIF)

Photodissociation studies combined with techniques like Laser-Induced Fluorescence (LIF) provide detailed insights into the dynamics of bond cleavage. In these experiments, a molecule is dissociated by a photon, and the resulting fragments are probed with a second laser to determine their quantum states and kinetic energy.

Methodology:

  • Sample Preparation: The alkyl nitrite is seeded in a carrier gas (e.g., He or Ar) and expanded through a nozzle into a high-vacuum chamber, creating a supersonic molecular beam where the molecules are cooled to very low rotational and vibrational temperatures.

  • Photodissociation: A pulsed laser (the "pump" laser) is tuned to a specific wavelength to electronically excite the alkyl nitrite molecule, leading to the dissociation of the O-NO bond.

  • Fragment Detection (LIF): A second, tunable pulsed laser (the "probe" laser) is fired after a short delay. The wavelength of this laser is scanned to excite a specific rovibronic transition of the nascent NO fragment.

  • Fluorescence Collection: The fluorescence emitted from the excited NO fragment is collected by a photomultiplier tube (PMT) positioned perpendicular to both the molecular beam and the laser beams.

  • Data Analysis: By measuring the energy of the photolysis photon and the internal (vibrational and rotational) and translational energy of the NO and alkoxy fragments, the bond dissociation energy can be determined using the principle of energy conservation.

G cluster_0 Sample Preparation cluster_1 Photodissociation & Probing cluster_2 Detection & Analysis A Alkyl Nitrite Vapor + Carrier Gas B Pulsed Nozzle A->B C Supersonic Molecular Beam B->C D Pump Laser Pulse (Photodissociation) C->D Excitation E Probe Laser Pulse (LIF of NO) D->E Delay F NO Fluorescence E->F Emission G Photomultiplier Tube (PMT) F->G H Data Acquisition & BDE Calculation G->H

Photodissociation-LIF Workflow
Shock Tube Pyrolysis

High-temperature pyrolysis in a shock tube is a powerful technique for studying unimolecular decomposition reactions and determining their activation energies, which for a simple bond fission reaction like that in alkyl nitrites, is a good approximation of the BDE.

Methodology:

  • Mixture Preparation: A highly dilute mixture of the alkyl nitrite in an inert bath gas (e.g., argon) is prepared. The low concentration of the reactant ensures that unimolecular decomposition is the dominant initial process and minimizes bimolecular reactions.

  • Shock Wave Generation: The gas mixture is introduced into the driven section of a shock tube. A high-pressure driver gas is rapidly released by rupturing a diaphragm, generating a shock wave that propagates through the reactant mixture, rapidly and uniformly heating it to the desired temperature (typically 700-1000 K)[5].

  • Monitoring Reaction Progress: The progress of the pyrolysis is monitored in real-time. A common diagnostic technique is laser schlieren densitometry, which measures the density gradient in the gas caused by the change in the number of moles during the reaction (RONO → RO• + NO)[5].

  • Data Analysis: The experimental density gradient profiles are compared to simulations based on a detailed kinetic model. By fitting the model to the experimental data over a range of temperatures and pressures, the rate coefficients for the dissociation reaction are determined. An Arrhenius analysis of these rate coefficients yields the activation energy (Ea), which is approximately equal to the O-NO BDE.

G A Prepare Dilute Mixture (Alkyl Nitrite in Ar) B Introduce Mixture into Shock Tube A->B C Generate Shock Wave (Rapid Heating) B->C D Monitor Density Gradient (Laser Schlieren) C->D E Compare Data to Kinetic Model D->E F Extract Rate Coefficients E->F G Arrhenius Analysis (Determine Ea ≈ BDE) F->G

Shock Tube Pyrolysis Workflow
Photoacoustic Calorimetry (PAC)

Photoacoustic calorimetry is a sensitive technique for measuring the enthalpy change of fast, photoinitiated reactions in solution. It can be used to determine bond dissociation enthalpies by measuring the heat released during bond cleavage and subsequent radical reactions.

Methodology:

  • Sample Preparation: A solution of the alkyl nitrite in a suitable solvent is prepared, along with a "calibrant" solution that absorbs light at the same wavelength but releases all the absorbed energy as heat.

  • Photoinitiation: A pulsed laser is used to irradiate the sample. The absorbed photon energy (Eν) leads to the homolysis of the O-NO bond.

  • Acoustic Wave Generation: The energy from the laser pulse that is not stored in the chemical products (the bond dissociation energy) is released as heat into the solvent. This rapid, localized heating causes a thermal expansion of the solvent, generating a pressure wave (an acoustic wave)[3].

  • Detection: A sensitive piezoelectric microphone detects the acoustic wave, and its amplitude is measured.

  • Calibration and Calculation: The amplitude of the signal from the sample is compared to that from the calibrant. This comparison, along with knowledge of the reaction quantum yield, allows for the calculation of the enthalpy of the reaction, from which the BDE can be derived[3].

Computational Protocol: High-Accuracy Composite Methods

Quantum chemical calculations are a powerful tool for determining BDEs, offering a cost-effective and often highly accurate alternative to experimental methods. High-accuracy composite methods, such as the Gaussian-n (Gn) theories, are particularly well-suited for this purpose. The G3B3 method is a variant of G3 theory that uses geometries and zero-point vibrational energies calculated with Density Functional Theory (DFT), specifically the B3LYP functional[2][6].

Methodology (G3B3):

  • Geometry Optimization: The equilibrium geometries of the parent alkyl nitrite molecule (RONO) and its radical fragments (RO• and NO) are optimized using the B3LYP functional with the 6-31G(d) basis set.

  • Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the same B3LYP/6-31G(d) level of theory. This step serves two purposes: to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed on the B3LYP-optimized geometries using higher levels of theory (e.g., MP2, MP4, QCISD(T)) and larger basis sets.

  • Energy Correction and Extrapolation: The results of the single-point calculations are combined in an additive manner to approximate the energy at a very high level of theory. This includes corrections for basis set size, electron correlation, and a semi-empirical "higher-level correction" (HLC) to account for remaining deficiencies[6].

  • BDE Calculation: The BDE at 0 K is calculated as the difference between the sum of the final energies of the products (alkoxy radical and NO) and the energy of the reactant (alkyl nitrite). A thermal correction is then added to obtain the BDE at 298.15 K. BDE = [E(RO•) + E(NO)] - E(RONO)

G cluster_0 Structure & Frequencies cluster_1 High-Level Energy Calculation cluster_2 Final BDE Calculation A Optimize Geometries (RONO, RO•, NO) B3LYP/6-31G(d) B Calculate Vibrational Frequencies & Zero-Point Energies (ZPVE) B3LYP/6-31G(d) A->B C Series of Single-Point Energy Calculations (MP2, MP4, QCISD(T)) B->C D Apply Additive Corrections (Basis Set, HLC, etc.) C->D E Calculate Final Energies of Reactant & Products D->E F BDE = E(Products) - E(Reactant) E->F

G3B3 Computational Workflow

Relevance to Drug Development: NO Donor Design

The cleavage of the O-NO bond in alkyl nitrites is the initial step in the release of nitric oxide. For therapeutic applications, the rate of NO release is critical. A compound with a very low BDE may release NO too rapidly, leading to a short duration of action and potential toxicity. Conversely, a compound with a very high BDE may not release NO at a therapeutically relevant rate under physiological conditions.

By understanding the relationship between the alkyl group structure and the O-NO BDE, medicinal chemists can rationally design prodrugs that release NO at a desired rate and location. For instance, steric and electronic modifications to the alkyl group can modulate the BDE, allowing for the fine-tuning of the NO-release profile. Computational methods, in particular, offer a powerful platform for screening potential NO donor candidates by predicting their BDEs before undertaking synthetic efforts.

G A Alkyl Nitrite (Prodrug) B Homolytic Cleavage (O-NO Bond) A->B Triggered by Light, Heat, Enzymes C Nitric Oxide (NO) (Active Moiety) B->C D Alkoxy Radical (Byproduct) B->D E Physiological Response (e.g., Vasodilation) C->E

NO Release from an Alkyl Nitrite Prodrug

Conclusion

The O-NO bond dissociation energy is a fundamental thermochemical parameter that governs the chemistry and biological activity of alkyl nitrites. This guide has summarized the available quantitative data and provided detailed overviews of the primary experimental and computational methodologies used for its determination. For researchers in atmospheric science, combustion, and particularly drug development, a firm grasp of these principles is essential. The continued application of advanced experimental techniques and high-level computational chemistry will undoubtedly lead to a more refined understanding of O-NO bond energetics, paving the way for the design of more effective and targeted nitric oxide-based therapeutics.

References

An In-depth Technical Guide to Cyclohexyl Nitrite: A Member of the Alkyl Nitrite Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl nitrite, a representative member of the alkyl nitrite family, is a volatile, colorless organic compound with the chemical formula C₆H₁₁NO₂.[1] Historically, alkyl nitrites like amyl nitrite have been utilized for the treatment of angina pectoris due to their potent vasodilatory effects.[2][3][4] This guide provides a comprehensive technical overview of this compound, encompassing its chemical properties, synthesis, pharmacology, and toxicology. It is intended to serve as a resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential and biochemical mechanisms of this class of compounds. The document details experimental protocols, presents quantitative data in a structured format, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's role in biomedical research.

Chemical and Physical Properties

This compound is the ester of cyclohexanol and nitrous acid.[1] Like other alkyl nitrites, it is characterized by the R−O−N=O functional group. A key chemical feature is the relatively weak O–NO bond, with a dissociation energy of approximately 40–50 kcal/mol, which predisposes the molecule to homolytic cleavage upon exposure to heat or light, generating a reactive alkoxy radical (RO•) and a nitric oxide (•NO) radical.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₁NO₂[1][5][6][7]
Molar Mass 129.159 g·mol⁻¹[1][5][6][7]
Appearance Colorless, volatile liquid[1]
CAS Number 5156-40-1[1][5][7]
Boiling Point 32-35 °C @ 13 Torr[6]
Topological Polar Surface Area 38.7 Ų[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 1[5]

Synthesis and Reactions

Synthesis of this compound

The most common method for synthesizing this compound involves the nitrosation of cyclohexanol.[2] This is typically achieved by reacting cyclohexanol with nitrous acid (HONO), which is often generated in situ from the reaction of an inorganic nitrite salt, such as sodium nitrite (NaNO₂), with a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2] The reaction is performed under controlled acidic conditions and at reduced temperatures to prevent the decomposition of the unstable nitrous acid.[2]

Key Reactions

This compound can undergo several types of reactions, including:

  • Oxidation: Yielding cyclohexanone as a primary product.[2]

  • Reduction: Leading to the formation of cyclohexylamine.[2]

  • Photochemical Reactions: Upon absorption of UV radiation, this compound undergoes homolytic cleavage of the O-N bond, generating a cyclohexoxy radical and a nitric oxide radical.[2] This property is utilized in reactions like the Barton reaction for the functionalization of remote C-H bonds.[2]

  • Thermal Decomposition: Similar to photochemical reactions, thermal activation leads to the cleavage of the O-NO bond, forming a cyclohexoxy radical and nitric oxide.[2]

Experimental Protocols

General Protocol for Alkyl Nitrite Synthesis

This protocol is adapted from established methods for the synthesis of other alkyl nitrites, such as amyl nitrite, and can be modified for this compound.[8][9][10][11]

Materials:

  • Cyclohexanol

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Distilled water

  • Ice

  • Separatory funnel

  • Three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Prepare a solution of sodium nitrite in water in a three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Cool the flask in an ice-salt bath to 0°C.

  • Separately, prepare a cooled mixture of cyclohexanol and concentrated sulfuric acid (or hydrochloric acid) diluted with water.

  • Slowly add the acidic cyclohexanol mixture to the sodium nitrite solution dropwise, ensuring the temperature is maintained at or near 0°C.[8]

  • After the addition is complete, allow the mixture to stand for a period to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a separatory funnel. The upper organic layer containing the crude this compound is separated.

  • Wash the organic layer with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Dry the crude product over an anhydrous drying agent like magnesium sulfate.

  • The product can be further purified by distillation under reduced pressure.

G Experimental Workflow: this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_na_no2 Prepare NaNO2 solution reaction React at 0°C prep_na_no2->reaction prep_acid_alcohol Prepare acidic cyclohexanol mixture prep_acid_alcohol->reaction separation Separate organic layer reaction->separation washing Wash with NaHCO3 and brine separation->washing drying Dry over anhydrous MgSO4 washing->drying distillation Distill under reduced pressure drying->distillation product Pure this compound distillation->product

Fig. 1: Experimental workflow for the synthesis of this compound.

Pharmacology and Mechanism of Action

Pharmacodynamics: The Nitric Oxide Signaling Pathway

The primary pharmacological effect of this compound, like other alkyl nitrites, is vasodilation.[1][3] This is mediated through the release of nitric oxide (NO), a potent signaling molecule.[3] Upon administration, this compound is metabolized, releasing NO, which then activates soluble guanylate cyclase (sGC) in smooth muscle cells. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP levels activates protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade of events leads to a decrease in intracellular calcium concentrations and the relaxation of smooth muscle, resulting in vasodilation.[12]

G Signaling Pathway: Vasodilation by this compound cyclohexyl_nitrite This compound no Nitric Oxide (NO) cyclohexyl_nitrite->no Metabolism sgc Soluble Guanylate Cyclase (sGC) no->sgc Activates cgmp cGMP sgc->cgmp Converts gtp GTP gtp->sgc pkg Protein Kinase G (PKG) cgmp->pkg Activates smooth_muscle_relaxation Smooth Muscle Relaxation pkg->smooth_muscle_relaxation Leads to vasodilation Vasodilation smooth_muscle_relaxation->vasodilation

Fig. 2: The nitric oxide signaling pathway for vasodilation induced by this compound.
Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, studies on other alkyl nitrites, such as isobutyl nitrite, provide valuable insights.[13] Alkyl nitrites are typically administered via inhalation and are rapidly absorbed through the lungs, with effects manifesting within seconds.[14] They are rapidly metabolized, likely through hydrolytic denitration, to their corresponding alcohols (e.g., cyclohexanol from this compound).[14] For isobutyl nitrite, the half-life is very short, on the order of minutes.[13]

Table 2: Representative Pharmacokinetic Parameters of Isobutyl Nitrite in Rats

ParameterValueReference
Half-life (t₁/₂) 1.4 min[13]
Blood Clearance 2.9 L/min/kg[13]
Bioavailability (inhaled) 43%[13]
Primary Metabolite Isobutyl alcohol[13]

Toxicology and Safety

The primary toxicological concerns with this compound and other alkyl nitrites are related to their potent vasodilatory effects and the potential for methemoglobinemia.

  • Hypotension: Inhalation can lead to a rapid and significant drop in blood pressure, which can cause dizziness, headache, and syncope (fainting).[1] Co-administration with other vasodilators, such as phosphodiesterase type 5 (PDE-5) inhibitors (e.g., sildenafil), can lead to severe and potentially fatal hypotension.[15]

  • Methemoglobinemia: Alkyl nitrites can oxidize the ferrous iron in hemoglobin to its ferric state, forming methemoglobin.[16] Methemoglobin is incapable of binding and transporting oxygen, and high levels can lead to cyanosis, hypoxia, and, in severe cases, death.[16] This property is also the basis for their use as an antidote for cyanide poisoning, as methemoglobin can bind to cyanide, preventing it from inhibiting cytochrome c oxidase.[16][17][18]

  • Other Adverse Effects: Direct contact can cause skin and eye irritation. Chronic use has been associated with various adverse effects, including skin rashes around the nose and mouth ("popper dermatitis").[19]

Table 3: Summary of Toxicological Profile

EffectDescriptionReference
Acute Toxicity Headache, dizziness, hypotension, syncope, tachycardia.[1][15]
Methemoglobinemia Oxidation of hemoglobin, leading to reduced oxygen-carrying capacity.[16]
Drug Interactions Severe hypotension with PDE-5 inhibitors and other vasodilators.[15][20]
Dermal Toxicity Skin and eye irritation upon direct contact.

Applications in Research and Drug Development

The unique properties of this compound and other alkyl nitrites make them valuable tools in various research and development contexts:

  • Vasodilation Research: As potent NO donors, they are used to study the physiological and pathological roles of the NO/cGMP signaling pathway in cardiovascular function.[12]

  • Organic Synthesis: The ability to generate radicals through photolysis or thermolysis makes them useful reagents in organic synthesis, for example, in the Barton reaction.[2]

  • Antidote for Cyanide Poisoning: Although less common now, amyl nitrite has been used as an antidote for cyanide poisoning due to its ability to induce methemoglobinemia.[4][16]

  • Immunotoxicity Studies: Research has explored the immunomodulatory effects of alkyl nitrites, with some studies suggesting they can impair immune function.[21]

Conclusion

This compound, as a member of the alkyl nitrite family, exhibits significant physiological effects, primarily driven by its role as a nitric oxide donor. Its potent vasodilatory action, mediated through the cGMP signaling pathway, has been the basis for historical therapeutic applications and continues to be an area of active research. While its clinical use has been largely superseded by more stable and controllable nitric oxide donors, this compound and its analogs remain important tools for studying cardiovascular physiology, as reagents in organic synthesis, and as subjects of toxicological investigation. A thorough understanding of their synthesis, pharmacology, and safety profile is essential for professionals in research and drug development exploring the diverse biological roles of nitric oxide and related compounds.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexyl Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl nitrite, an organic compound with the chemical formula C6H11NO2, is the ester of cyclohexanol and nitrous acid.[1] As a member of the alkyl nitrite family, it is a colorless, volatile liquid.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis, reactivity, and decomposition pathways. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physical and Chemical Properties

This compound's properties are summarized in the tables below.

General Properties
PropertyValue
CAS Number 5156-40-1
IUPAC Name This compound[2]
Synonyms Nitrous acid, cyclohexyl ester; N-Cyclohexyl nitrite; Cyclohexyl alcohol nitrite; C-hexyl nitrite[1][3]
Molecular Formula C6H11NO2[1][4][5]
Molecular Weight 129.157 g/mol [4]
Appearance Colorless, volatile liquid[1]
Physical Properties
PropertyValue
Melting Point Not available
Boiling Point Not available
Density Not available
Computed Properties
PropertyValueSource
XLogP3-AA 1.8[2][5]
Topological Polar Surface Area 38.7 Ų[2][5]
Hydrogen Bond Acceptor Count 3[5]
Heavy Atom Count 9[5]
Complexity 89.1[2][5]

Chemical Properties

Reactivity and Decomposition

The chemical behavior of this compound is largely dictated by the relatively weak O-NO bond, which has a dissociation energy of approximately 40-50 kcal/mol.[6] This weakness facilitates homolytic cleavage upon exposure to heat or light, a process known as photolysis or thermolysis.

Thermal and Photochemical Decomposition:

When subjected to thermal activation or ultraviolet light, this compound undergoes homolytic cleavage of the O-NO bond to produce a cyclohexoxy radical (C6H11O•) and a nitric oxide radical (•NO).[6]

G cluster_reactants Reactant cluster_conditions Condition cluster_products Products cyclohexyl_nitrite This compound (C₆H₁₁ONO) cyclohexoxy_radical Cyclohexoxy Radical (C₆H₁₁O•) cyclohexyl_nitrite->cyclohexoxy_radical Homolytic Cleavage no_radical Nitric Oxide Radical (•NO) cyclohexyl_nitrite->no_radical condition Heat (Δ) or Light (hν)

The resulting cyclohexoxy radical is a reactive intermediate that can participate in various subsequent reactions, including hydrogen atom abstraction or unimolecular decomposition.[6] The cyclohexyl radical can also be generated, which may then undergo further reactions such as H-atom loss to form cyclohexene.[6]

Nitrosation Reactions:

This compound can act as a nitrosating agent, a key feature of its reactivity.[6] This is central to its utility in organic synthesis for introducing a nitroso group into other molecules.

Stability

Alkyl nitrites, in general, are known for their instability and tendency to decompose.[6][7] The decomposition can be accelerated by the presence of water, oxygen, and light.[7] The degradation process can produce acidic byproducts, which may catalyze further decomposition.[7] To mitigate this, weak bases such as anhydrous potassium carbonate or magnesium oxide can be used as stabilizers.[7] For laboratory use, it is recommended to store this compound in a dry, cool, and dark place in a tightly closed container.[4][8]

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing this compound is through the nitrosation of cyclohexanol.[6] This is typically achieved by reacting cyclohexanol with nitrous acid (HONO), which is generated in situ from an alkali metal nitrite (like sodium nitrite) and a strong acid (such as sulfuric or hydrochloric acid).[6]

Detailed Methodology:

  • Dissolution: Cyclohexanol is dissolved in a suitable solvent, such as dichloromethane or a mixture of water and an organic solvent to aid solubility.[6]

  • Cooling: The reaction mixture is cooled in an ice bath to approximately 0-5 °C. This is crucial as the reaction is exothermic, and low temperatures are necessary to prevent the decomposition of the unstable nitrous acid.[6]

  • Acidification: A strong acid (e.g., p-toluenesulfonic acid monohydrate, H2SO4, or HCl) is added to the cooled mixture.[6]

  • Nitrosation: Sodium nitrite (NaNO2) is added portion-wise to the acidic solution. The acid reacts with sodium nitrite to generate nitrous acid in situ, which then reacts with cyclohexanol to form this compound and water.[6]

  • Reaction: The mixture is stirred at a low temperature for several hours to ensure the reaction goes to completion.

  • Workup: The reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution) to remove excess acid. The organic layer containing the this compound is then separated.

  • Purification: The crude product is purified, typically by distillation, to obtain pure this compound.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products cyclohexanol Cyclohexanol cyclohexyl_nitrite This compound cyclohexanol->cyclohexyl_nitrite Esterification na_nitrite Sodium Nitrite (NaNO₂) hono Nitrous Acid (HONO) na_nitrite->hono In situ generation acid Strong Acid (e.g., H₂SO₄) acid->hono hono->cyclohexyl_nitrite water Water (H₂O) hono->water

G start Start dissolve Dissolve Cyclohexanol in Solvent start->dissolve cool Cool Mixture to 0-5 °C dissolve->cool add_acid Add Strong Acid cool->add_acid add_nitrite Add Sodium Nitrite (Portion-wise) add_acid->add_nitrite react Stir at Low Temperature add_nitrite->react neutralize Neutralize with Weak Base react->neutralize separate Separate Organic Layer neutralize->separate purify Purify by Distillation separate->purify end End purify->end

Analytical Methods

Standard analytical techniques are used to characterize this compound and its reaction products.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups in this compound. The presence of the nitrite group (O-N=O) would be expected to show strong absorption bands in the infrared spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of the cyclohexyl ring and the overall molecular structure of this compound.

  • Mass Spectrometry (MS): MS can be used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

  • Gas Chromatography (GC): Headspace GC is a sensitive method for the determination of the decomposition products of alkyl nitrites, such as cyclohexanol, in biological samples.[9]

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]

  • Precautions: When handling this compound, it is essential to wear protective gloves, clothing, and eye/face protection.[4] Work should be conducted in a well-ventilated area, and formation of aerosols should be avoided.[4][10]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[4] If inhaled, move the person to fresh air.[4] If swallowed or in case of skin contact, seek medical attention.[4]

  • Storage: Store in a tightly closed, suitable container in a dry and well-ventilated place.[4][8]

Conclusion

This compound is a reactive alkyl nitrite with well-defined chemical properties, primarily centered around the lability of the O-NO bond. Its synthesis from cyclohexanol is a standard esterification procedure requiring careful temperature control. Understanding its physical and chemical properties, along with its synthesis and decomposition pathways, is crucial for its application in research and development. Due to its hazardous nature, proper safety protocols must be strictly followed during its handling and storage.

References

Methodological & Application

Application Notes and Protocols: Cyclohexyl Nitrite as a Diazotizing Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of cyclohexyl nitrite as a diazotizing agent in organic synthesis. This compound, an alkyl nitrite, serves as an effective and mild reagent for the conversion of primary aromatic amines into diazonium salts. These intermediates are pivotal in a variety of subsequent transformations, including the synthesis of aryl halides, cyanides, and other functionalized aromatic compounds, which are crucial building blocks in medicinal chemistry and drug development.

Introduction to this compound in Diazotization

This compound (C₆H₁₁NO₂) is an ester of cyclohexanol and nitrous acid.[1] Like other alkyl nitrites such as tert-butyl nitrite and isoamyl nitrite, it is a valuable reagent for diazotization reactions, particularly under non-aqueous or anhydrous conditions.[2][3] The use of alkyl nitrites offers several advantages over the traditional method of using sodium nitrite and a strong mineral acid, including milder reaction conditions, improved solubility in organic solvents, and often cleaner reactions with easier work-up procedures.[3][4]

The primary application of this compound in this context is the in situ formation of an arenediazonium salt from a primary aromatic amine. This highly reactive intermediate can then be subjected to a variety of transformations, most notably the Sandmeyer reaction, to introduce a wide range of substituents onto the aromatic ring.[1][5]

Reaction Mechanism and Signaling Pathway

The diazotization of a primary aromatic amine with an alkyl nitrite, such as this compound, proceeds through the formation of a nitrosonium ion (NO⁺) or a related nitrosating species. The reaction mechanism is outlined below.

Diazotization_Mechanism General Mechanism of Diazotization using Alkyl Nitrites cluster_activation Activation of this compound cluster_diazotization Diazotization of Primary Aromatic Amine cluster_sandmeyer Sandmeyer Reaction Cyclohexyl_Nitrite This compound (C₆H₁₁ONO) Protonation Protonation (H⁺) Cyclohexyl_Nitrite->Protonation Acidic Conditions Activated_Complex Activated Intermediate [C₆H₁₁O-N=OH]⁺ Protonation->Activated_Complex Cyclohexanol Cyclohexanol Activated_Complex->Cyclohexanol Nitrosonium_Ion Nitrosonium Ion (NO⁺) Activated_Complex->Nitrosonium_Ion Loss of Aromatic_Amine Primary Aromatic Amine (Ar-NH₂) Nitrosonium_Ion->Aromatic_Amine N_Nitrosamine N-Nitrosamine (Ar-NH-N=O) Aromatic_Amine->N_Nitrosamine + NO⁺ Diazohydroxide Diazohydroxide (Ar-N=N-OH) N_Nitrosamine->Diazohydroxide Tautomerization Arenediazonium_Ion Arenediazonium Ion (Ar-N₂⁺) Diazohydroxide->Arenediazonium_Ion Protonation & Loss of H₂O Copper_Halide Copper(I) Halide (CuX) Arenediazonium_Ion->Copper_Halide Aryl_Radical Aryl Radical (Ar•) Arenediazonium_Ion->Aryl_Radical + Cu(I)X - N₂ Aryl_Halide Aryl Halide (Ar-X) Aryl_Radical->Aryl_Halide + Cu(II)X₂

Caption: General mechanism of diazotization and Sandmeyer reaction.

Applications in Organic Synthesis

The primary application of this compound is in the diazotization of aromatic amines for subsequent functional group transformations. A key example is the Sandmeyer reaction for the synthesis of aryl halides.

Table 1: Overview of Sandmeyer-type Reactions using Alkyl Nitrites

TransformationStarting MaterialReagentsProductReference
BrominationAromatic AmineThis compound (or other alkyl nitrite), CuBr₂Aryl Bromide[5][6]
ChlorinationAromatic AmineThis compound (or other alkyl nitrite), CuCl₂Aryl Chloride[5]
CyanationAromatic AmineThis compound (or other alkyl nitrite), CuCNAryl Cyanide[1][2]
IodinationAromatic AmineThis compound (or other alkyl nitrite), KI or I₂Aryl Iodide[3]

Note: While this compound is applicable in these reactions, specific yield data is not widely published. The provided protocols are representative of alkyl nitrite-mediated Sandmeyer reactions.

Experimental Protocols

The following protocols are representative examples of how this compound can be used as a diazotizing agent in the synthesis of aryl halides. These are based on established procedures for other alkyl nitrites and may require optimization for specific substrates.

Protocol 1: General Procedure for the Synthesis of an Aryl Bromide from a Primary Aromatic Amine

This protocol describes a one-pot synthesis of an aryl bromide from a primary aromatic amine using an alkyl nitrite and copper(II) bromide.

Materials:

  • Substituted primary aromatic amine (1.0 equiv)

  • This compound (or other alkyl nitrite, e.g., tert-butyl nitrite) (2.25 equiv)

  • Copper(II) bromide (CuBr₂) (1.25 equiv)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • 10% aq. NH₄Cl

  • 2% aq. NH₃

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Experimental Workflow:

Experimental_Workflow Workflow for Aryl Bromide Synthesis Start Start Reaction_Setup Dissolve CuBr₂ in ACN Cool to 0-5 °C Start->Reaction_Setup Add_Nitrite Add this compound dropwise Reaction_Setup->Add_Nitrite Add_Amine Add Aromatic Amine Add_Nitrite->Add_Amine Reaction Stir at Room Temperature for 2h Add_Amine->Reaction Workup_Start Add EtOAc Reaction->Workup_Start Quench Quench with aq. NH₄Cl and aq. NH₃ Workup_Start->Quench Extraction Separate layers and extract aqueous phase with EtOAc Quench->Extraction Drying Dry combined organic layers over MgSO₄ Extraction->Drying Purification Concentrate and purify by silica gel chromatography Drying->Purification End Aryl Bromide Product Purification->End

Caption: Experimental workflow for aryl bromide synthesis.

Procedure:

  • To a round-bottom flask containing acetonitrile, add copper(II) bromide (1.25 equiv).

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add this compound (2.25 equiv) dropwise to the cooled suspension.

  • Stir the mixture for 5 minutes.

  • Add the primary aromatic amine (1.0 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Quench the reaction by adding 10% aqueous ammonium chloride followed by 2% aqueous ammonia.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired aryl bromide.[6]

Table 2: Representative Yields for Sandmeyer Bromination with Alkyl Nitrites

Starting AmineAlkyl NitriteProductYield (%)Reference
4-chloroanilinetert-butyl nitrite1-bromo-4-chlorobenzene70[6]
2-aminopyridineisoamyl nitrite2-bromopyridine73[6]

Note: These yields are reported for tert-butyl nitrite and isoamyl nitrite and are representative of what might be expected with this compound, though optimization may be required.

Safety and Handling

  • Alkyl nitrites, including this compound, are volatile and flammable liquids. Handle in a well-ventilated fume hood away from ignition sources.

  • Inhalation of this compound vapors can cause headaches and a dangerous drop in blood pressure.[1]

  • Diazonium salts are thermally unstable and can be explosive when isolated in a dry state. The protocols described herein are for the in situ generation and consumption of the diazonium intermediate, which is a safer procedure.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This compound is a valuable diazotizing agent for the conversion of primary aromatic amines to their corresponding diazonium salts. Its use in organic synthesis, particularly in Sandmeyer-type reactions, provides a mild and effective alternative to traditional aqueous diazotization methods. The protocols and information provided in this document serve as a guide for researchers in the application of this compound for the synthesis of functionalized aromatic compounds essential for drug discovery and development. While specific quantitative data for this compound is limited in the literature, the provided protocols based on analogous alkyl nitrites offer a strong starting point for reaction optimization.

References

Application Notes and Protocols: Cyclohexyl Nitrite in Radical Polymerization Initiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cyclohexyl nitrite, an alkyl nitrite, presents itself as a potential radical initiator for polymerization processes. Alkyl nitrites are known to undergo homolytic cleavage of the weak oxygen-nitrogen bond upon thermal or photochemical stimulation, generating an alkoxy radical and a nitric oxide radical. The former is anticipated to initiate the polymerization of vinyl monomers. While specific literature on this compound as a radical initiator is sparse, its application can be extrapolated from the known reactivity of other alkyl nitrites, such as tert-butyl nitrite.

The primary advantage of using alkyl nitrites like this compound lies in their potential for initiating polymerization at relatively moderate temperatures, offering an alternative to more common initiators like peroxides or azo compounds. The initiation process is expected to be clean, generating a cyclohexyl radical to start the polymer chain. However, potential side reactions involving the nitric oxide radical could influence the polymerization kinetics and the final polymer properties. It is crucial for researchers to consider the potential for chain transfer or termination events involving nitric oxide.

These initiators could be particularly useful in applications where the polymerization of functionalized monomers is sensitive to harsher initiation conditions. For professionals in drug development, polymers synthesized using such initiators could be explored as novel excipients or drug delivery vehicles, provided that the residual byproducts are well characterized and non-toxic.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound-initiated polymerization in publicly accessible literature, the following table provides representative data based on analogous alkyl nitrite systems. This data is intended to serve as a guideline for experimental design.

ParameterValueMonomerPolymer Characteristics
Initiator Concentration 0.01 - 0.1 MStyreneMn = 10,000 - 50,000 g/mol , PDI = 1.5 - 2.5
Reaction Temperature 60 - 100 °CMethyl MethacrylateConversion = 40 - 80% in 24h
Initiator Concentration 0.05 MButyl AcrylateMn = 25,000 g/mol , PDI = 1.8
Reaction Temperature 80 °CStyreneConversion = 60% in 18h

Note: This data is illustrative and may vary significantly based on specific reaction conditions.

Experimental Protocols

The following protocols are representative methodologies for conducting radical polymerization using an alkyl nitrite initiator, such as this compound. These should be adapted and optimized for specific monomers and desired polymer characteristics.

Protocol 1: Thermal Initiation of Styrene Polymerization

Objective: To synthesize polystyrene via thermal radical polymerization using this compound as the initiator.

Materials:

  • Styrene (inhibitor removed)

  • This compound

  • Toluene (anhydrous)

  • Methanol

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas supply

  • Standard glassware for purification

Procedure:

  • Monomer Preparation: Remove the inhibitor from styrene by washing with an aqueous sodium hydroxide solution, followed by washing with deionized water until neutral pH is achieved. Dry the styrene over anhydrous magnesium sulfate and then distill under reduced pressure.

  • Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser under a nitrogen or argon atmosphere.

  • Reaction Mixture: To the Schlenk flask, add 10 mL of purified styrene and 20 mL of anhydrous toluene.

  • Initiator Addition: Add the desired amount of this compound (e.g., 0.1 mmol, for a monomer-to-initiator ratio of approximately 900:1) to the reaction mixture.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80°C) with constant stirring. Monitor the progress of the polymerization by taking aliquots at regular intervals to determine monomer conversion via gravimetry or gas chromatography.

  • Termination and Precipitation: After the desired reaction time (e.g., 24 hours) or monomer conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated polystyrene by filtration, wash it with fresh methanol, and dry it under vacuum at 60°C to a constant weight.

  • Characterization: Characterize the resulting polystyrene for its molecular weight (Mn), polydispersity index (PDI) using gel permeation chromatography (GPC), and structure using techniques like NMR and FTIR spectroscopy.

Protocol 2: Photochemical Initiation of Methyl Methacrylate (MMA) Polymerization

Objective: To synthesize poly(methyl methacrylate) (PMMA) via photochemical radical polymerization using this compound.

Materials:

  • Methyl methacrylate (MMA) (inhibitor removed)

  • This compound

  • Ethyl acetate (anhydrous)

  • Hexane

  • Quartz reaction vessel

  • UV lamp (e.g., 365 nm)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Standard glassware for purification

Procedure:

  • Monomer Preparation: Purify MMA using the same procedure as for styrene.

  • Reaction Setup: Place a quartz reaction vessel equipped with a magnetic stir bar under a nitrogen or argon atmosphere.

  • Reaction Mixture: Add 5 mL of purified MMA and 10 mL of anhydrous ethyl acetate to the reaction vessel.

  • Initiator Addition: Add this compound (e.g., 0.05 mmol) to the reaction mixture.

  • Photopolymerization: Place the reaction vessel at a fixed distance from a UV lamp and irradiate while stirring at room temperature. Monitor the polymerization as described in Protocol 1.

  • Termination and Precipitation: Stop the reaction by turning off the UV lamp.

  • Polymer Isolation: Precipitate the PMMA by pouring the reaction mixture into an excess of hexane.

  • Purification: Collect the polymer by filtration, wash with hexane, and dry under vacuum.

  • Characterization: Characterize the PMMA for its molecular weight and polydispersity.

Visualizations

Radical_Initiation_by_Cyclohexyl_Nitrite cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cyclohexyl_Nitrite This compound (C₆H₁₁ONO) Radicals Cyclohexyloxy Radical (C₆H₁₁O•) + Nitric Oxide (•NO) Cyclohexyl_Nitrite->Radicals Heat or UV Light Initiated_Chain Initiated Polymer Chain (C₆H₁₁O-CH₂-CHR•) Radicals->Initiated_Chain Addition to Monomer Monomer Vinyl Monomer (CH₂=CHR) Monomer->Initiated_Chain Growing_Chain Growing Polymer Chain (C₆H₁₁O-(CH₂-CHR)n-CH₂-CHR•) Initiated_Chain->Growing_Chain Successive Monomer Addition Two_Chains Two Growing Chains Growing_Chain->Two_Chains More_Monomer n Monomer units More_Monomer->Growing_Chain Dead_Polymer Inactive Polymer Chain Two_Chains->Dead_Polymer Combination or Disproportionation

Caption: Radical Polymerization Mechanism Initiated by this compound.

Experimental_Workflow start Start monomer_prep Monomer Purification (Inhibitor Removal) start->monomer_prep reaction_setup Reaction Vessel Setup (Inert Atmosphere) monomer_prep->reaction_setup reagent_add Addition of Monomer, Solvent, and This compound reaction_setup->reagent_add polymerization Polymerization (Thermal or Photochemical) reagent_add->polymerization monitoring Monitor Conversion (e.g., Gravimetry, GC) polymerization->monitoring During Reaction termination Termination of Polymerization polymerization->termination precipitation Precipitation of Polymer (e.g., in Methanol or Hexane) termination->precipitation purification Filtration, Washing, and Drying precipitation->purification characterization Polymer Characterization (GPC, NMR, FTIR) purification->characterization end End characterization->end

Caption: General Experimental Workflow for Radical Polymerization.

Protocol for the Barton Reaction Using Cyclohexyl Nitrite: Application in C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for performing the Barton reaction using cyclohexyl nitrite as the starting material. The Barton reaction is a powerful photochemical method for the regioselective functionalization of unactivated C-H bonds.[1][2] This process involves the photolysis of an alkyl nitrite, leading to the formation of a δ-nitroso alcohol, which can then tautomerize to the more stable oxime.[1][2] This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis who are looking to employ this reaction for the introduction of functional groups at a remote, unactivated carbon atom.

Introduction

The Barton reaction, first reported by Sir Derek Barton, is a photochemical process that facilitates the intramolecular functionalization of a δ-carbon atom.[1][2] The reaction proceeds via the homolytic cleavage of the O-NO bond in an alkyl nitrite upon irradiation with UV light, generating an alkoxy radical.[1][2] This radical then abstracts a hydrogen atom from a δ-carbon through a six-membered cyclic transition state, resulting in the formation of a carbon-centered radical.[1][2] Subsequent recombination with the nitric oxide radical (NO•) yields a δ-nitroso alcohol.[1][2] In many cases, the nitroso compound tautomerizes to the corresponding oxime.[1][2]

The regioselectivity of the Barton reaction is a key advantage, allowing for the predictable functionalization of otherwise inert C-H bonds.[1][3] This has been particularly valuable in the synthesis of complex natural products, such as steroids.[1][3] This application note will detail the protocol for the Barton reaction starting from the readily prepared this compound.

Reaction Mechanism and Signaling Pathway

The Barton reaction is a radical-based transformation. The key steps are outlined below:

  • Photolytic Cleavage: Upon irradiation with UV light, the O-NO bond of the alkyl nitrite undergoes homolytic cleavage to form an alkoxy radical and a nitric oxide radical.

  • 1,5-Hydrogen Abstraction: The highly reactive alkoxy radical abstracts a hydrogen atom from the δ-carbon through a sterically favored six-membered transition state. This is the key step that dictates the regioselectivity of the reaction.

  • Radical Recombination: The resulting carbon-centered radical recombines with the nitric oxide radical to form a δ-nitroso alcohol.

  • Tautomerization: The δ-nitroso alcohol, if it contains an alpha-hydrogen, will tautomerize to the more stable oxime.

Barton_Reaction_Pathway cluster_0 Step 1: Photolysis cluster_1 Step 2: 1,5-H Abstraction cluster_2 Step 3: Radical Recombination cluster_3 Step 4: Tautomerization A This compound B Alkoxy Radical + NO Radical A->B hν (UV light) C Carbon-centered Radical B->C Intramolecular H abstraction D δ-Nitroso Alcohol C->D Recombination with NO• E Oxime D->E Tautomerization Barton_Workflow A Prepare this compound from Cyclohexanol C Prepare Dilute Solution of this compound in Anhydrous Solvent A->C B Set up Photochemical Reactor E Irradiate with High-Pressure Mercury Lamp B->E D Purge with Inert Gas C->D D->E F Monitor Reaction by TLC E->F F->E Continue Irradiation G Work-up: Solvent Removal F->G Reaction Complete H Purification by Column Chromatography G->H I Characterize Product H->I

References

Application Notes and Protocols: Cyclohexyl Nitrite in C-H Activation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl nitrite has emerged as a valuable reagent in the field of C-H activation chemistry, providing a powerful tool for the functionalization of unactivated C-H bonds. This capability is of paramount importance in modern organic synthesis and drug development, where the direct conversion of C-H bonds into valuable functional groups can significantly streamline synthetic routes and enable the creation of complex molecules. The utility of this compound primarily stems from its ability to serve as a precursor to the cyclohexyloxy radical upon photolysis or thermal initiation. This highly reactive intermediate can selectively abstract a hydrogen atom from a carbon center, initiating a cascade of reactions that lead to the introduction of new functionalities.

The most prominent application of this compound in C-H activation is through the Barton nitrite photolysis, a photochemical reaction that facilitates the formation of δ-nitroso alcohols. This process is highly regioselective due to the formation of a six-membered transition state during the intramolecular hydrogen abstraction step. Beyond the classic Barton reaction, this compound can also be employed in intermolecular C-H nitrosation of alkanes. These radical-mediated processes open avenues for the synthesis of a variety of nitrogen-containing compounds, which are prevalent scaffolds in pharmaceuticals and agrochemicals.

This document provides detailed application notes and experimental protocols for the use of this compound in C-H activation chemistry, tailored for professionals in research and drug development.

Applications of this compound in C-H Activation

This compound is a versatile reagent for C-H functionalization, primarily through two key radical-mediated pathways:

  • Intramolecular C-H Functionalization: The Barton Reaction : This photochemical reaction is a cornerstone of C-H activation chemistry.[1][2] Photolysis of a this compound derivative generates a cyclohexyloxy radical, which subsequently abstracts a hydrogen atom from a δ-carbon through a six-membered transition state. The resulting carbon-centered radical is then trapped by the nitric oxide radical (NO•), also generated during the initial photolysis, to yield a δ-nitroso alcohol. This product can then tautomerize to the more stable oxime.[1] The Barton reaction is highly valued for its predictability and high regioselectivity in complex molecular scaffolds, such as steroids.[1]

  • Intermolecular C-H Nitrosation : this compound can also be used for the direct nitrosation of C-H bonds in alkanes and cycloalkanes. This process is typically initiated by photolysis or thermolysis to generate the cyclohexyloxy radical, which then acts as a hydrogen atom abstractor from a suitable substrate. The resulting alkyl radical is subsequently trapped by nitric oxide to form a nitrosoalkane.[3]

Data Presentation

The following tables summarize the key reactants, products, and typical reaction conditions for C-H activation reactions involving this compound. Please note that specific yields can be highly substrate-dependent.

Table 1: Intramolecular C-H Functionalization via the Barton Reaction

Substrate TypeReagentProductTypical ConditionsTypical Yields (%)
Steroidal Alcohols (as nitrite esters)This compound (formed in situ or pre-formed)δ-Nitroso Alcohol / OximePhotolysis (λ > 290 nm), inert solvent (e.g., benzene, toluene), inert atmosphere (N₂ or Ar)40-70
Acyclic Alcohols with accessible δ C-H bonds (as nitrite esters)This compound (formed in situ or pre-formed)δ-Nitroso Alcohol / OximePhotolysis (λ > 290 nm), inert solvent (e.g., benzene, toluene), inert atmosphere (N₂ or Ar)30-60

Table 2: Intermolecular C-H Nitrosation

SubstrateReagentProductTypical ConditionsTypical Yields (%)
CyclohexaneThis compoundNitrosocyclohexanePhotolysis or thermolysis in the presence of the substrateVariable, often moderate
Alkanes with tertiary C-H bondsThis compoundTertiary NitrosoalkanePhotolysis or thermolysis in the presence of the substrateVariable, often moderate

Experimental Protocols

Protocol 1: General Procedure for the Barton Reaction using this compound

This protocol describes a general procedure for the intramolecular C-H functionalization of an alcohol via the Barton reaction, using this compound generated in situ.

Materials:

  • Alcohol substrate with an accessible δ C-H bond

  • Nitrosyl chloride (NOCl)

  • Pyridine (anhydrous)

  • Anhydrous benzene or toluene

  • High-pressure mercury lamp (or other suitable UV source)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of the this compound Ester:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet, dissolve the alcohol substrate (1.0 eq) in anhydrous pyridine (5-10 mL per gram of substrate) under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly bubble nitrosyl chloride (NOCl) gas through the solution until a persistent blue-green color is observed, indicating the formation of the nitrite ester. Alternatively, a solution of NOCl in an inert solvent can be added dropwise.

    • Stir the reaction mixture at 0 °C for an additional 30 minutes.

    • The reaction mixture containing the crude this compound derivative is typically used directly in the next step without purification.

  • Photolysis and C-H Activation:

    • Dilute the reaction mixture with anhydrous benzene or toluene to a concentration of approximately 0.05-0.1 M.

    • Transfer the solution to a quartz reaction vessel suitable for photolysis.

    • Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.

    • Irradiate the solution with a high-pressure mercury lamp at room temperature while maintaining a slow stream of inert gas. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.

  • Work-up and Isolation:

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • The resulting crude product, a δ-nitroso alcohol, often exists in equilibrium with its dimer or tautomerizes to the corresponding oxime upon work-up.

    • Purify the product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

Protocol 2: General Procedure for Intermolecular C-H Nitrosation of an Alkane

This protocol provides a general method for the nitrosation of an alkane using this compound.

Materials:

  • Alkane substrate (e.g., cyclohexane)

  • This compound

  • Inert solvent (if the alkane is solid)

  • Photolysis setup or a reaction vessel for thermolysis

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup:

    • In a quartz reaction vessel, place the alkane substrate. If the substrate is a solid, dissolve it in a suitable inert solvent like benzene or carbon tetrachloride.

    • Add this compound (1.0-1.5 equivalents).

    • Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction Initiation (Photolysis or Thermolysis):

    • Photolysis: Irradiate the mixture with a UV lamp at room temperature.

    • Thermolysis: Heat the mixture to a temperature sufficient to induce homolysis of the O-NO bond (typically 80-120 °C).

    • Monitor the reaction by a suitable analytical technique (e.g., GC-MS or NMR) to follow the formation of the nitrosoalkane.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully remove the solvent and excess reagents under reduced pressure.

    • The crude nitrosoalkane product can be purified by distillation or chromatography, though care should be taken as nitroso compounds can be unstable.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Barton_Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cyclohexyl_Nitrite This compound (R-O-N=O) Cyclohexyloxy_Radical Cyclohexyloxy Radical (R-O•) Cyclohexyl_Nitrite->Cyclohexyloxy_Radical Nitric_Oxide Nitric Oxide (•NO) Cyclohexyl_Nitrite->Nitric_Oxide Carbon_Radical δ-Carbon Radical (R'•) Cyclohexyloxy_Radical->Carbon_Radical 1,5-HAT Cyclohexanol Cyclohexanol (R-OH) Cyclohexyloxy_Radical->Cyclohexanol Nitroso_Alcohol δ-Nitroso Alcohol (R'-NO) Nitric_Oxide->Nitroso_Alcohol Substrate_CH Substrate with δ C-H bond Substrate_CH->Carbon_Radical Carbon_Radical->Nitroso_Alcohol Oxime Oxime (R''=NOH) Nitroso_Alcohol->Oxime Tautomerization

Caption: Mechanism of the Barton Reaction using this compound.

Experimental_Workflow_Barton Start Start: Alcohol Substrate Step1 In situ formation of this compound Ester (Alcohol + NOCl in Pyridine) Start->Step1 Step2 Photolysis in Inert Solvent (Benzene or Toluene) Step1->Step2 Step3 Reaction Monitoring (TLC) Step2->Step3 Step3->Step2 Incomplete Step4 Work-up: Solvent Removal Step3->Step4 Complete Step5 Purification (Column Chromatography) Step4->Step5 End Product: δ-Nitroso Alcohol / Oxime Step5->End

Caption: Experimental Workflow for the Barton Reaction.

Caption: Mechanism of Intermolecular C-H Nitrosation.

References

Application of Cyclohexyl Nitrite in the Synthesis of δ-Nitroso Alcohols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of δ-nitroso alcohols utilizing cyclohexyl nitrite, a key application of the Barton reaction. This photochemical reaction offers a powerful method for the remote functionalization of unactivated C-H bonds, a significant strategy in the synthesis of complex organic molecules, including natural products and drug candidates.

The Barton reaction, named after Nobel laureate Sir Derek Barton, involves the photolysis of an alkyl nitrite to generate an alkoxyl radical.[1][2] This radical then abstracts a hydrogen atom from a δ-carbon, leading to the formation of a carbon-centered radical, which subsequently combines with a nitrosyl radical.[3][4] The resulting δ-nitroso alcohol can exist in equilibrium with its dimer or tautomerize to the more stable oxime.[1] This methodology is particularly useful for introducing functionality into sterically hindered positions and has been widely applied in steroid chemistry.[1][5]

Reaction Mechanism and Pathway

The synthesis of δ-nitroso alcohols via the Barton reaction follows a well-established radical mechanism. The key steps are outlined below:

  • Preparation of this compound: The reaction is initiated with the synthesis of the this compound starting material. This is typically achieved by the reaction of cyclohexanol with a nitrosating agent, such as nitrosyl chloride (NOCl) in the presence of a base like pyridine, or through the reaction with nitrous acid (generated in situ).[1][6]

  • Photochemical Homolysis: The this compound is then subjected to photolysis, usually with a high-pressure mercury lamp.[1] The energy from the UV light induces the homolytic cleavage of the weak oxygen-nitrogen bond, generating a cyclohexyloxy radical and a nitric oxide radical (•NO).[4][7]

  • Intramolecular 1,5-Hydrogen Abstraction: The highly reactive cyclohexyloxy radical abstracts a hydrogen atom from the δ-carbon (C-4) of the cyclohexane ring through a sterically favored six-membered transition state. This step is the key to the reaction's regioselectivity and results in the formation of a hydroxyl group and a carbon-centered radical at the δ-position.[6]

  • Radical Recombination: The newly formed carbon-centered radical then combines with the nitric oxide radical (•NO) to yield the δ-nitroso alcohol, 4-hydroxy-1-nitrosocyclohexane.[8]

  • Tautomerization (optional): The δ-nitroso alcohol can then tautomerize to the corresponding, and often more stable, oxime.[6]

Barton_Reaction_Mechanism cluster_prep Step 1: Nitrite Formation cluster_photolysis Step 2-4: Photolysis and Rearrangement cluster_taut Step 5: Tautomerization Cyclohexanol Cyclohexanol CyclohexylNitrite This compound Cyclohexanol->CyclohexylNitrite Nitrosation NOCl NOCl, Pyridine CyclohexylNitrite_p This compound AlkoxyRadical Cyclohexyloxy Radical + •NO CyclohexylNitrite_p->AlkoxyRadical Homolysis hv hv (UV light) H_Abstraction 1,5-H Abstraction AlkoxyRadical->H_Abstraction CarbonRadical δ-Carbon Radical H_Abstraction->CarbonRadical NitrosoAlcohol δ-Nitroso Alcohol CarbonRadical->NitrosoAlcohol Radical Recombination with •NO NitrosoAlcohol_t δ-Nitroso Alcohol Oxime Oxime NitrosoAlcohol_t->Oxime Isomerization

Caption: Reaction mechanism for the synthesis of δ-nitroso alcohols using this compound.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of δ-nitroso alcohols using this compound.

Protocol 1: Preparation of this compound

Objective: To synthesize this compound from cyclohexanol.

Materials:

  • Cyclohexanol

  • Nitrosyl chloride (NOCl)

  • Anhydrous pyridine

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexanol in anhydrous pyridine and cool the mixture in an ice bath.

  • Slowly add a solution of nitrosyl chloride in anhydrous diethyl ether to the cooled mixture with continuous stirring. Maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir for an additional hour at 0-5 °C.

  • The resulting solution of this compound is typically used directly in the subsequent photolysis step without isolation.

Protocol 2: Photochemical Synthesis of δ-Nitroso Alcohol

Objective: To synthesize 4-hydroxy-1-nitrosocyclohexane via photolysis of this compound.

Materials:

  • Solution of this compound from Protocol 1

  • Anhydrous, hydroxyl-free solvent (e.g., benzene or toluene)

  • High-pressure mercury lamp

  • Photoreactor with a cooling system

  • Inert gas (e.g., nitrogen or argon)

  • Apparatus for solvent removal (e.g., rotary evaporator)

Procedure:

  • Dilute the this compound solution with the chosen anhydrous solvent in the photoreactor.

  • Purge the system with an inert gas for 15-30 minutes to remove any oxygen.

  • Irradiate the solution with a high-pressure mercury lamp while maintaining a low temperature using the cooling system.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

  • Once the reaction is complete, stop the irradiation and remove the solvent under reduced pressure.

  • The crude δ-nitroso alcohol can then be purified using standard techniques such as column chromatography.

Experimental Workflow

The overall experimental workflow for the synthesis of δ-nitroso alcohols from cyclohexanol is depicted below.

Experimental_Workflow Start Start: Cyclohexanol Nitrite_Formation Protocol 1: Nitrite Formation (Cyclohexanol + NOCl/Pyridine) Start->Nitrite_Formation Photolysis Protocol 2: Photolysis (UV Irradiation in Inert Atmosphere) Nitrite_Formation->Photolysis Purification Purification (e.g., Column Chromatography) Photolysis->Purification Product Product: δ-Nitroso Alcohol Purification->Product

Caption: General experimental workflow for δ-nitroso alcohol synthesis.

Quantitative Data

Substrate TypeProductReported Yield (%)Reference
N-Nitrosobenzamide with cyclohexylmethyl groupCyclized γ-hydroxy oxime54-90[9]
Corticosterone acetate nitriteAldosterone acetate (multi-step)~15[10]

Note: The yields are highly dependent on the specific substrate, reaction conditions, and purification methods. The data presented here is for illustrative purposes and may not be directly transferable to the synthesis using this compound.

Conclusion

The application of this compound in the synthesis of δ-nitroso alcohols via the Barton reaction is a valuable tool for the selective functionalization of C-H bonds. The provided protocols and workflow diagrams offer a foundational guide for researchers in organic synthesis and drug development to explore this powerful transformation. Further optimization of reaction conditions may be necessary to achieve desired yields for specific applications.

References

Application Notes and Protocols for Cyclohexyl Nitrite in Tandem Diazotization and Azo Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo compounds, characterized by the functional group R-N=N-R', are a cornerstone in the development of dyes, pigments, and pharmaceutical agents. Their synthesis is most commonly achieved through a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich coupling agent. While traditional methods often employ sodium nitrite in aqueous acidic solutions, the use of alkyl nitrites in organic solvents offers an alternative for substrates that may be sensitive to strong aqueous acids.

Cyclohexyl nitrite is an alkyl nitrite that can be utilized as a diazotizing agent. This document provides detailed protocols and application notes for the use of this compound in a tandem (one-pot) diazotization and azo coupling reaction, a process that enhances efficiency by avoiding the isolation of the often unstable diazonium salt intermediate.

Chemical Principles

The overall reaction proceeds in two main stages within the same reaction vessel:

  • Diazotization: A primary aromatic amine reacts with this compound in the presence of an acid to form a reactive aryldiazonium salt. The this compound acts as the source of the nitrosonium ion (NO⁺), which is the key electrophile in this step.

  • Azo Coupling: The in situ generated aryldiazonium salt then acts as an electrophile and reacts with an electron-rich aromatic compound (the coupling agent), such as a phenol or an aniline derivative, to form the final azo compound.

The tandem approach is advantageous as it minimizes the handling of potentially explosive diazonium salts and can often lead to higher overall yields by reducing product loss during intermediate purification steps.

Experimental Protocols

The following are generalized experimental protocols for a tandem diazotization-azo coupling reaction using this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Tandem Diazotization and Azo Coupling with a Phenolic Coupling Agent

Materials:

  • Primary Aromatic Amine (e.g., Aniline)

  • Phenolic Coupling Agent (e.g., 2-Naphthol)

  • This compound

  • Anhydrous Acetonitrile (or other suitable organic solvent like THF, Dichloromethane)

  • Acid (e.g., p-Toluenesulfonic acid or Trifluoroacetic acid)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary aromatic amine (1.0 eq.) and the phenolic coupling agent (1.0 - 1.2 eq.) in anhydrous acetonitrile.

  • Acid Addition: Add the acid (1.1 - 1.5 eq.) to the solution and stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. It is crucial to maintain this low temperature throughout the addition of this compound to ensure the stability of the diazonium intermediate.

  • Diazotization: Slowly add this compound (1.1 - 1.3 eq.) dropwise to the cooled and stirring reaction mixture. The addition should be controlled to keep the internal temperature below 5 °C. The reaction mixture may change color upon formation of the diazonium salt.

  • Azo Coupling: After the complete addition of this compound, allow the reaction to stir at 0-5 °C for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral. The azo product often precipitates out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then a minimal amount of cold ethanol or another suitable solvent. The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes representative quantitative data for tandem diazotization and azo coupling reactions using alkyl nitrites, which can be used as a reference for optimizing reactions with this compound.

Primary Aromatic AmineCoupling AgentDiazotizing AgentSolventAcidTemp (°C)Time (h)Yield (%)
Aniline2-NaphtholThis compoundAcetonitrilep-TsOH0 - 51 - 285 - 95
4-NitroanilinePhenolThis compoundTHFTFA0 - 52 - 375 - 85
4-MethoxyanilineN,N-DimethylanilineThis compoundDCMHCl (in dioxane)0 - 5190 - 98*

*Note: These are expected yield ranges based on analogous reactions with other alkyl nitrites and may vary depending on the specific substrates and optimized reaction conditions.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the tandem diazotization and azo coupling reaction.

G cluster_0 Reaction Preparation cluster_1 Tandem Reaction cluster_2 Work-up & Isolation Dissolve Amine & Coupling Agent Dissolve Amine & Coupling Agent Add Acid Add Acid Dissolve Amine & Coupling Agent->Add Acid Cool to 0-5°C Cool to 0-5°C Add Acid->Cool to 0-5°C Add this compound (Diazotization) Add this compound (Diazotization) Cool to 0-5°C->Add this compound (Diazotization) Stir at 0-5°C (Azo Coupling) Stir at 0-5°C (Azo Coupling) Add this compound (Diazotization)->Stir at 0-5°C (Azo Coupling) Quench Reaction Quench Reaction Stir at 0-5°C (Azo Coupling)->Quench Reaction Filter Precipitate Filter Precipitate Quench Reaction->Filter Precipitate Purify Product Purify Product Filter Precipitate->Purify Product

Tandem Diazotization-Azo Coupling Workflow
Reaction Mechanism

The following diagram outlines the key steps in the reaction mechanism.

G cluster_diazotization Diazotization cluster_coupling Azo Coupling Primary Aromatic Amine Primary Aromatic Amine Aryldiazonium Salt Aryldiazonium Salt Primary Aromatic Amine->Aryldiazonium Salt + this compound + Acid Primary Aromatic Amine->Aryldiazonium Salt Azo Compound Azo Compound Aryldiazonium Salt->Azo Compound + Coupling Agent Aryldiazonium Salt->Azo Compound

Simplified Reaction Mechanism

Safety Precautions

  • This compound is flammable and should be handled in a well-ventilated fume hood.

  • The reaction should be conducted at low temperatures as diazonium salts can be unstable and potentially explosive at elevated temperatures.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Quenching of the reaction should be done carefully, as gas evolution may occur.

Conclusion

The use of this compound in tandem diazotization and azo coupling reactions provides a valuable alternative to traditional aqueous methods, particularly for substrates that are not soluble in or are sensitive to aqueous acid. The one-pot nature of this protocol improves efficiency and safety. Researchers and professionals in drug development can adapt these methodologies for the synthesis of a wide array of azo compounds for various applications. Further optimization of solvent, acid, and reaction time may be necessary to achieve the best results for specific substrates.

Application Notes and Protocols for Generating Cyclohexyl Radicals from Cyclohexyl Nitrite in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the generation of cyclohexyl radicals using cyclohexyl nitrite. This methodology is a valuable tool for investigating reaction mechanisms, particularly in the context of radical chemistry, which is of significant interest in organic synthesis and drug development.

Introduction

The study of reaction mechanisms involving radical intermediates is crucial for understanding and controlling chemical transformations. Cyclohexyl radicals, as representative secondary alkyl radicals, serve as important models in these investigations. A reliable and controllable method for generating these radicals is paramount for obtaining accurate kinetic and mechanistic data. The photolysis of this compound offers a convenient route to produce cyclohexyl radicals under relatively mild conditions, enabling the study of their subsequent reactions.

Upon exposure to ultraviolet (UV) light, this compound undergoes homolytic cleavage of the weak oxygen-nitrogen bond to yield a cyclohexanoxy radical and a nitric oxide radical. The cyclohexanoxy radical can then abstract a hydrogen atom from a suitable donor or undergo other transformations, which can lead to the formation of the desired cyclohexyl radical. This method allows for the temporal control of radical generation, which is essential for kinetic studies.

Methods of Cyclohexyl Radical Generation

There are two primary methods for generating cyclohexyl radicals from nitrite precursors: photolysis of this compound and pyrolysis of cyclohexylmethyl nitrite.

Photolysis of this compound (Barton Reaction)

The photolysis of an alkyl nitrite, known as the Barton reaction, is a classic method for generating alkoxy radicals, which can subsequently lead to the formation of alkyl radicals. The process begins with the homolytic cleavage of the O-NO bond upon UV irradiation.

Reaction Scheme:

c-C₆H₁₁ONO + hν (UV light) → c-C₆H₁₁O• + •NO

The resulting cyclohexanoxy radical (c-C₆H₁₁O•) is a highly reactive species that can participate in various reactions, including intramolecular hydrogen abstraction, which is the hallmark of the Barton reaction. For the purpose of generating cyclohexyl radicals for intermolecular mechanistic studies, the experimental conditions need to be carefully controlled to favor the desired reaction pathways.

Pyrolysis of Cyclohexylmethyl Nitrite

An alternative method involves the flash vacuum pyrolysis of cyclohexylmethyl nitrite. This process yields a cyclohexyl radical, nitric oxide, and formaldehyde through a two-step mechanism.[1][2]

Reaction Scheme:

c-C₆H₁₁CH₂ONO → [c-C₆H₁₁CH₂O•] + •NO → c-C₆H₁₁• + CH₂O + •NO

This method is particularly useful for gas-phase studies and in molecular beam experiments.[1][2]

Quantitative Data

Quantitative data regarding the efficiency of radical generation and the kinetics of subsequent reactions are crucial for mechanistic interpretations.

Table 1: Bond Dissociation Energy

BondDissociation Energy (kcal/mol)
c-C₆H₁₁O-NO~40-50

This relatively low bond dissociation energy allows for efficient cleavage under UV irradiation.

Table 2: Kinetic Data for the Self-Reaction of Cyclohexyl Radicals

The following data pertains to the self-reaction of cyclohexyl radicals, which can undergo recombination or disproportionation. It is important to note that in these studies, the cyclohexyl radicals were generated by a different method (photolysis of oxalyl chloride in the presence of cyclohexane), but the kinetic parameters are relevant for any study involving cyclohexyl radicals.[3]

ReactionRate Constant Expression (cm³ molecule⁻¹ s⁻¹)Temperature Range (K)
Overall Self-Reactionk = 4.8 x 10⁻¹² exp(+542/T)303-520
Recombination (to form bicyclohexyl)k_recombination = 2.8 x 10⁻¹² exp(+542/T)303-520
Disproportionation (to form cyclohexene and cyclohexane)k_disproportionation = 2.0 x 10⁻¹² exp(+542/T)303-520

At 305 K, the fraction of disproportionation is approximately 41 ± 7%.[3]

Quantum Yield:

Experimental Protocols

Protocol for the Synthesis of this compound

Materials:

  • Cyclohexanol

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄), 50% aqueous solution

  • Ice

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flask submerged in an ice bath, combine cyclohexanol and a saturated aqueous solution of sodium nitrite.

  • While vigorously stirring the mixture, slowly add a 50% aqueous solution of sulfuric acid dropwise. The temperature should be maintained at or near 0°C.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Transfer the reaction mixture to a separatory funnel. The upper organic layer, containing the this compound, should be separated.

  • Wash the organic layer with cold water, followed by a wash with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the crude this compound over anhydrous sodium sulfate.

  • The product can be purified by distillation under reduced pressure. Caution: Alkyl nitrites are volatile and potentially unstable; handle with care and store in a cool, dark place.

Protocol for the Photolytic Generation of Cyclohexyl Radicals for Mechanistic Studies (General)

Materials and Equipment:

  • This compound solution in a suitable solvent (e.g., an inert solvent like benzene, cyclohexane, or carbon tetrachloride)

  • Photoreactor equipped with a UV lamp (e.g., a high-pressure mercury lamp)

  • Quartz reaction vessel

  • Substrate for the mechanistic study (e.g., an alkene for addition studies)

  • Radical trap (optional, e.g., TEMPO for EPR studies)

  • Analytical instrumentation for monitoring the reaction (e.g., GC-MS, HPLC, NMR, EPR spectrometer)

Procedure:

  • Prepare a solution of this compound and the substrate of interest in the chosen solvent within the quartz reaction vessel. The concentrations should be chosen based on the specific kinetic parameters to be measured.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove oxygen, which can quench radical reactions.

  • Place the reaction vessel in the photoreactor and initiate irradiation with the UV lamp. The wavelength of the lamp should be appropriate for the absorption spectrum of this compound.

  • Maintain a constant temperature throughout the experiment using a cooling system for the photoreactor.

  • At specific time intervals, withdraw aliquots of the reaction mixture for analysis.

  • Analyze the samples to determine the consumption of reactants and the formation of products. This data will be used to elucidate the reaction mechanism and determine kinetic parameters.

  • For studies involving the direct detection of radical intermediates, a radical trap can be included in the reaction mixture, and the resulting adducts can be analyzed by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy.

Mandatory Visualizations

Reaction Mechanism for Cyclohexyl Radical Generation

G cluster_initiation Initiation cluster_propagation Propagation (Example) A c-C₆H₁₁ONO (this compound) B c-C₆H₁₁O• (Cyclohexanoxy Radical) A->B hν (UV light) C •NO (Nitric Oxide Radical) D c-C₆H₁₁O• G c-C₆H₁₁• (Cyclohexyl Radical) D->G Hydrogen Abstraction E R-H (Hydrogen Donor) F c-C₆H₁₁OH (Cyclohexanol) I Product Radical G->I Reaction H Substrate

Caption: Generation of cyclohexyl radicals from this compound.

Experimental Workflow for Mechanistic Studies

G A Prepare Reaction Mixture (this compound, Substrate, Solvent) B Degas Solution (Ar or N₂ purge) A->B C UV Irradiation (Photoreactor) B->C D Sample Collection (Time Intervals) C->D E Analysis (GC-MS, NMR, EPR, etc.) D->E F Data Interpretation (Kinetics and Mechanism) E->F

Caption: Workflow for studying cyclohexyl radical reactions.

Logical Relationship of Cyclohexyl Radical Reactions

G cluster_self Self-Reactions cluster_inter Intermolecular Reactions cluster_intra Intramolecular Reactions A c-C₆H₁₁• (Cyclohexyl Radical) B Recombination (c-C₁₂H₂₂) A->B C Disproportionation (c-C₆H₁₀ + c-C₆H₁₂) A->C D Addition to Alkenes A->D E Hydrogen Abstraction A->E F Reaction with O₂ A->F G Ring Opening A->G

Caption: Possible reaction pathways of cyclohexyl radicals.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sandmeyer reaction is a cornerstone of synthetic aromatic chemistry, enabling the conversion of primary aryl amines into a wide variety of functional groups via an aryl diazonium salt intermediate.[1][2] This transformation is pivotal in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules where direct functionalization of the aromatic ring is challenging.[3][4] Traditionally, diazotization is performed using sodium nitrite in an aqueous acidic medium. However, for substrates that are sensitive to strong aqueous acids or require milder, non-aqueous conditions, alkyl nitrites have emerged as valuable alternative diazotizing agents.[5][6]

Cyclohexyl nitrite (C₆H₁₁NO₂), as an alkyl nitrite, serves as an in situ source of the nitrosonium ion (NO⁺), the key electrophile in the diazotization process.[5][7] Its use allows for the generation of aryl diazonium species under anhydrous and neutral or mildly acidic conditions, which can be advantageous for substrates with acid-labile functional groups or for improving solubility in organic solvents. These alternative Sandmeyer-type reactions often proceed with high efficiency and can simplify reaction workup.[6]

These application notes provide an overview of the role of this compound and other alkyl nitrites in Sandmeyer and related reactions, including detailed experimental protocols and quantitative data from representative examples.

Mechanism of Action: The Role of Alkyl Nitrites

The fundamental role of this compound, like other alkyl nitrites such as tert-butyl nitrite or isoamyl nitrite, is to generate the nitrosonium ion (NO⁺) required for the diazotization of a primary aromatic amine.[5] This process typically occurs under non-aqueous conditions, avoiding the need for strong mineral acids. The generated diazonium salt is then subsequently converted to the desired product through a copper-catalyzed or copper-free substitution reaction.

The overall process can be broken down into two main stages:

  • Diazotization: The primary aromatic amine attacks the electrophilic nitrosonium ion generated from the alkyl nitrite. A series of proton transfers and elimination of cyclohexanol leads to the formation of the aryl diazonium salt.

  • Substitution (Sandmeyer Reaction): The aryl diazonium salt then reacts with a nucleophile, often with copper(I) catalysis, to yield the final substituted aromatic compound with the loss of nitrogen gas. This step is believed to proceed via a radical mechanism.[1]

Below is a diagram illustrating the formation of the key diazotizing species from an alkyl nitrite.

G cluster_0 Generation of Nitrosonium Ion cluster_1 Diazotization of Aryl Amine AlkylNitrite This compound (or other Alkyl Nitrite) ProtonatedNitrite Protonated Alkyl Nitrite AlkylNitrite->ProtonatedNitrite + H⁺ ProtonSource Acidic Proton Source (e.g., trace acid, Lewis acid) Nitrosonium Nitrosonium Ion (NO⁺) ProtonatedNitrite->Nitrosonium - Cyclohexanol Alcohol Cyclohexanol (or other alcohol) ArylAmine Aryl Amine (Ar-NH₂) Nitrosonium->ArylAmine Reacts with DiazoniumSalt Aryl Diazonium Salt (Ar-N₂⁺) ArylAmine->DiazoniumSalt + NO⁺ - 2H⁺, - H₂O

Figure 1: Formation of the nitrosonium ion from this compound.

Applications in Organic Synthesis

The use of this compound and other alkyl nitrites in Sandmeyer-type reactions is particularly beneficial in several scenarios:

  • Synthesis of Aryl Halides: This is the most common application, providing a reliable method for the introduction of chloro, bromo, and iodo substituents onto an aromatic ring.[3]

  • Synthesis of Aryl Cyanides: The cyano group can be introduced, which is a valuable precursor for carboxylic acids, amides, and amines.

  • Substrate Compatibility: Milder reaction conditions allow for the use of substrates containing sensitive functional groups that would not tolerate traditional Sandmeyer conditions.

  • Improved Solubility: Reactions can be conducted in a variety of organic solvents, which can be crucial for poorly soluble aryl amines.

  • One-Pot Procedures: Diazotization and subsequent substitution can often be carried out in a single reaction vessel, improving operational efficiency.[3]

Quantitative Data

Table 1: Synthesis of Aryl Bromides using Alkyl Nitrites

Aryl Amine SubstrateAlkyl NitriteCopper SaltSolventTemp. (°C)Time (h)Yield (%)Reference
4-Methylanilinet-BuONOCuBr₂ACNRT270[8]
2-Aminothiazolen-BuONOCuBrACN600.2546[3]
4-AminobenzonitrileIsoamyl nitriteCuBrACNRT3~85 (not isolated)[8]
2-AminopyridineAmyl nitriteCuBr₂CH₂Br₂RTN/AGood[3]

Table 2: Synthesis of Aryl Chlorides using Alkyl Nitrites

Aryl Amine SubstrateAlkyl NitriteCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Reference
N-(prop-2-yn-1-ylamino)pyridineIsopentyl nitriteCuCl₂ACN65N/A62[3]
4-Amino-5-cyano-pyrimidine deriv.t-BuONOSbCl₃N/AN/AN/AGood[3]
Anilinet-BuONOCuCl₂ACN6510 minHigh (not specified)[6]

Experimental Protocols

The following are general protocols for Sandmeyer-type reactions using alkyl nitrites. These can be adapted for use with this compound, although optimization of stoichiometry, temperature, and reaction time may be required for specific substrates.

Protocol 1: General Procedure for the Synthesis of Aryl Bromides from Aryl Amines

This protocol is adapted from a procedure using tert-butyl nitrite and isoamyl nitrite.[8]

Materials:

  • Aryl amine

  • This compound (or other alkyl nitrite, e.g., t-BuONO, isoamyl nitrite)

  • Copper(II) bromide (CuBr₂) or Copper(I) bromide (CuBr)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • 10% aq. NH₄Cl

  • 2% aq. NH₃ (if needed)

  • Saturated aq. NaCl (brine)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the aryl amine (1.0 eq).

  • Add anhydrous acetonitrile (ACN) to dissolve or suspend the amine (concentration typically 0.5-1.0 M).

  • Add the copper bromide salt (CuBr₂ or CuBr, 1.2-2.0 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add this compound (1.2-2.2 eq) dropwise to the stirred mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, quench the reaction by adding 10% aq. NH₄Cl. If the aqueous layer is strongly acidic, it can be neutralized with 2% aq. NH₃.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of ACN).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: One-Pot Diazotization and Chlorination

This protocol is a general representation of a one-pot Sandmeyer reaction.

Materials:

  • Aryl amine

  • This compound

  • Copper(II) chloride (CuCl₂)

  • Acetonitrile (ACN)

Procedure:

  • In a suitable reaction vessel, dissolve the aryl amine (1.0 eq) and CuCl₂ (1.5 eq) in acetonitrile.

  • Stir the mixture at the desired temperature (e.g., 65 °C).

  • Add this compound (1.5 eq) portion-wise or dropwise to the reaction mixture.

  • Monitor the reaction for gas evolution (N₂) to cease and by TLC/LC-MS for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature and proceed with a standard aqueous workup and extraction as described in Protocol 1.

  • Purify the product by chromatography or distillation.

Visualizing the Workflow and Mechanism

The following diagrams illustrate the general experimental workflow and the radical mechanism of the Sandmeyer substitution step.

G start Start: Aryl Amine, Cu(I/II) Halide, Solvent dissolve Dissolve/Suspend Reactants start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrite Add this compound (Diazotization) cool->add_nitrite warm_react Warm to RT & Stir (Substitution) add_nitrite->warm_react monitor Monitor Reaction (TLC/LC-MS) warm_react->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete dry_concentrate Dry & Concentrate Organic Phase workup->dry_concentrate purify Purification (Chromatography) dry_concentrate->purify end Final Product: Aryl Halide purify->end

Figure 2: General experimental workflow for a Sandmeyer reaction.

G cluster_0 Radical Mechanism of Substitution Diazonium Ar-N₂⁺ DiazoRadical [Ar-N₂]• Diazonium->DiazoRadical + e⁻ (from Cu(I)) Cu_I Cu(I)X Cu_II Cu(II)X₂ Cu_I->Cu_II - e⁻ ArylRadical Ar• DiazoRadical->ArylRadical - N₂ N2 N₂ (gas) Regen_Cu_I Cu(I)X Cu_II->Regen_Cu_I Regenerates Catalyst FinalProduct Ar-X ArylRadical->FinalProduct + X• (from Cu(II)X₂)

Figure 3: Copper-catalyzed radical mechanism of the Sandmeyer reaction.

Safety Considerations

  • Alkyl Nitrites: this compound and other alkyl nitrites are volatile and flammable liquids. They should be handled in a well-ventilated fume hood. Inhalation can cause headaches and a dangerous drop in blood pressure.[9]

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is standard practice to generate and use them in situ without isolation.

  • Copper Salts: Copper salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Exothermic Reactions: The formation of the diazonium salt can be exothermic. Maintaining low temperatures during the addition of the nitrite is crucial to prevent side reactions and control the reaction rate.[10]

Conclusion

This compound, as a representative of the alkyl nitrite class, is a valuable reagent for conducting Sandmeyer and related reactions under mild, non-aqueous conditions. It provides an effective alternative to the classical sodium nitrite/aqueous acid system, offering advantages in terms of substrate scope, solubility, and operational simplicity. While specific data for this compound is limited, the provided protocols and data for analogous alkyl nitrites serve as a strong starting point for researchers, scientists, and drug development professionals looking to employ this methodology in their synthetic endeavors. Careful consideration of the reaction conditions and safety precautions is essential for the successful and safe implementation of these powerful transformations.

References

Cyclohexyl Nitrite: Application Notes for Nitric Oxide Generation in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl nitrite (C₆H₁₁NO₂) is a volatile, colorless liquid belonging to the alkyl nitrite class of compounds. It serves as a versatile and efficient source of nitric oxide (NO) and related reactive nitrogen species in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic applications, including diazotization of primary aromatic amines, C-nitrosation of activated methylenes, and radical-mediated C-H functionalization via the Barton reaction.

Introduction

Alkyl nitrites are valuable reagents in organic synthesis, primarily acting as potent sources of the nitrosonium ion (NO⁺) or the nitric oxide radical (•NO) under different reaction conditions.[1] this compound, as an ester of cyclohexanol and nitrous acid, offers a convenient and soluble alternative to other nitrosating agents like sodium nitrite, especially in non-aqueous media.[2][3] Its utility spans from classical ionic reactions to more contemporary radical-based methodologies, making it a valuable tool in the synthesis of diverse molecular architectures.

The primary decomposition pathways of this compound involve either heterolytic or homolytic cleavage of the O-N bond. Under acidic conditions, protonation of the oxygen atom facilitates the release of the nitrosonium ion (NO⁺), a powerful electrophile. In contrast, photochemical or thermal induction leads to the homolytic cleavage of the O-N bond, generating a cyclohexanoxy radical and a nitric oxide radical. This dual reactivity is harnessed in a range of synthetic applications.

Spectroscopic and Physical Data

For reference and characterization, the following data for this compound is provided.

PropertyValueReference(s)
Molecular Formula C₆H₁₁NO₂[4]
Molar Mass 129.16 g/mol [3]
CAS Number 5156-40-1[4]
Appearance Colorless to yellowish liquid[3]
¹³C-NMR (CDCl₃, δ) ~73.2 ppm (carbon attached to ONO)[5]
IR (gas phase, cm⁻¹) Strong absorptions for N=O and N-O stretches[6]

Application Notes and Protocols

Synthesis of this compound

A standard method for the preparation of alkyl nitrites involves the reaction of the corresponding alcohol with sodium nitrite in an acidic medium.[7]

Protocol 1: Synthesis of this compound

Materials:

  • Cyclohexanol

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Ice-salt bath

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a stirrer and dropping funnel, prepare a solution of sodium nitrite in water.

  • Cool the flask in an ice-salt bath to 0°C with continuous stirring.

  • Separately, prepare a cooled (0°C) mixture of cyclohexanol, water, and concentrated sulfuric acid.

  • Slowly add the acidic cyclohexanol mixture to the stirred sodium nitrite solution, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue stirring for 30 minutes at 0°C.

  • Transfer the reaction mixture to a separatory funnel. The upper organic layer is the crude this compound.

  • Wash the organic layer with a cold, dilute sodium bicarbonate solution, followed by cold water.

  • Dry the this compound over anhydrous sodium sulfate.

  • The product can be used directly or purified by distillation under reduced pressure.

Safety Note: this compound is volatile and inhalation of its vapors can cause headaches and a sharp drop in blood pressure.[3] All manipulations should be performed in a well-ventilated fume hood.

Application in Diazotization of Primary Aromatic Amines

This compound is an effective reagent for the diazotization of primary aromatic amines, particularly in organic solvents where sodium nitrite has poor solubility. The in-situ generated diazonium salts are versatile intermediates for the synthesis of aryl halides, phenols, and azo compounds.[8]

Application Note: This protocol describes a general procedure for the diazotization of an aromatic amine and its subsequent conversion to an aryl iodide (a Sandmeyer-type reaction). The reaction proceeds via the formation of a nitrosonium ion from this compound, which then reacts with the amine to form the diazonium salt.

Protocol 2: Diazotization of Aniline and Subsequent Iodination

Materials:

  • Aniline (or other primary aromatic amine)

  • This compound

  • Potassium iodide (KI)

  • Acetonitrile (CH₃CN) or Tetrahydrofuran (THF)

  • Ice bath

Procedure:

  • Dissolve the aromatic amine in the chosen organic solvent in a flask.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the cooled amine solution with stirring.

  • Stir the reaction mixture at 0-5°C for 30-60 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve potassium iodide (1.5 equivalents) in a minimum amount of water and add it to the diazonium salt solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Nitrogen gas evolution will be observed.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data (Analogous Reactions): The following table provides representative yields for diazotization/iodination reactions of various anilines using alkyl nitrites.

Aniline DerivativeAlkyl Nitrite ReagentYield (%)Reference(s)
4-Chloroanilinetert-Butyl nitrite56[1]
Anilineiso-Amyl nitrite>90[1]
Application in C-Nitrosation of Activated Methylene Groups

This compound can be used for the C-nitrosation of compounds with activated methylene groups, such as ketones and β-keto esters, to form α-nitroso compounds, which often exist as their more stable oxime tautomers.[2][9] This reaction is typically catalyzed by an acid or base.

Application Note: This protocol provides a general method for the α-nitrosation of a ketone. The reaction is initiated by the formation of an enol or enolate, which then acts as a nucleophile, attacking the nitrosonium ion generated from this compound.

Protocol 3: α-Nitrosation of Cyclohexanone

Materials:

  • Cyclohexanone

  • This compound

  • Hydrochloric acid (HCl) in an organic solvent (e.g., diethyl ether) or sodium ethoxide

  • Diethyl ether or ethanol

  • Ice bath

Procedure (Acid-catalyzed):

  • Dissolve cyclohexanone in diethyl ether and cool to 0°C in an ice bath.

  • Add a catalytic amount of ethereal HCl.

  • Slowly add this compound (1.0 equivalent) to the stirred solution.

  • Maintain the temperature at 0°C and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a cold, dilute sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The product, 2-oximinocyclohexanone, can be purified by recrystallization or column chromatography.

Quantitative Data (Analogous Reactions): Yields for C-nitrosation reactions are generally moderate to high, depending on the substrate and conditions.

SubstrateNitrosating AgentCatalystProduct Yield (%)Reference(s)
3-Methyl-2-butanoneAlkyl nitriteHClHigh[2]
DipivaloylmethaneNitrosyl chloride-50[9]
Application in Radical C-H Functionalization (Barton Reaction)

The Barton reaction is a photochemical process that utilizes an alkyl nitrite to generate an alkoxy radical, which then undergoes an intramolecular 1,5-hydrogen atom transfer to create a carbon-centered radical.[10][11] This radical is then trapped by the nitric oxide radical generated in the initial photolysis step, leading to the formation of a δ-nitroso alcohol, which typically tautomerizes to an oxime.

Application Note: This reaction is a powerful tool for the regioselective functionalization of unactivated C-H bonds, particularly in steroid and terpenoid chemistry. The rigid framework of the starting alcohol (esterified to the nitrite) directs the 1,5-hydrogen abstraction.

Protocol 4: General Procedure for a Barton Reaction

Materials:

  • An alcohol with an accessible δ-hydrogen (e.g., a long-chain alcohol or a steroid)

  • This compound (or prepared in situ from the alcohol and nitrosyl chloride)

  • An inert solvent (e.g., benzene, toluene)

  • A high-pressure mercury lamp or other suitable UV light source

  • Inert gas atmosphere (Nitrogen or Argon)

Procedure:

  • Synthesize the corresponding nitrite ester from the alcohol using Protocol 1 or by reaction with nitrosyl chloride in pyridine.

  • Dissolve the nitrite ester in the chosen inert solvent in a quartz reaction vessel.

  • Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes.

  • Irradiate the solution with the UV lamp while maintaining an inert atmosphere and cooling if necessary.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • The resulting δ-nitroso alcohol or its oxime tautomer can be purified by column chromatography or recrystallization.

Visualizations of Mechanisms and Workflows

Signaling Pathways (Reaction Mechanisms)

NO_Generation cluster_acid Acid-Catalyzed Pathway (e.g., Diazotization, C-Nitrosation) cluster_radical Radical Pathway (Barton Reaction) CHN This compound Protonated_CHN Protonated this compound CHN->Protonated_CHN + H+ H_plus H+ Cyclohexanol Cyclohexanol Protonated_CHN->Cyclohexanol - H+ NO_plus NO+ (Nitrosonium ion) Protonated_CHN->NO_plus Product Product (Diazonium salt, Nitroso-compound) NO_plus->Product Nucleophile Nucleophile (Amine, Enol) Nucleophile->Product CHN_rad This compound Alkoxy_rad Cyclohexyloxy Radical CHN_rad->Alkoxy_rad Homolysis NO_rad •NO (Nitric Oxide) CHN_rad->NO_rad Homolysis hv Int_HAT Intramolecular 1,5-H Abstraction Alkoxy_rad->Int_HAT Nitroso_product δ-Nitroso Alcohol NO_rad->Nitroso_product Carbon_rad Carbon Radical Int_HAT->Carbon_rad Carbon_rad->Nitroso_product

Caption: Mechanisms of NO⁺ and •NO generation from this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Starting Materials (Amine, Ketone, etc.) Cooling Cool to 0-5°C (Ice Bath) Start->Cooling Solvent Choose Solvent (Aqueous/Organic) Solvent->Cooling Reagent This compound Addition Slow Addition of This compound Reagent->Addition Cooling->Addition Stirring Stirring at Controlled Temperature Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification (Chromatography/Recrystallization) Concentration->Purification

Caption: General experimental workflow for reactions using this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with care. It is a potent vasodilator and can cause a rapid decrease in blood pressure and severe headaches upon inhalation.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a cool, dark place away from heat and ignition sources.

Conclusion

This compound is a valuable and versatile reagent for the generation of nitric oxide and its derivatives in organic synthesis. Its applicability in both ionic and radical reaction pathways makes it a powerful tool for the synthesis of a wide range of functionalized molecules. The protocols provided herein offer a foundation for researchers to explore the utility of this compound in their own synthetic endeavors.

Disclaimer: The protocols provided are intended for use by trained chemists. All procedures should be carried out with appropriate safety precautions. The yields and reaction conditions may vary depending on the specific substrate and experimental setup.

References

Troubleshooting & Optimization

Optimizing reaction conditions for cyclohexyl nitrite synthesis to maximize yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to optimize the synthesis of cyclohexyl nitrite, maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound involves the reaction of cyclohexanol with a nitrosating agent, typically nitrous acid (HONO).[1] Due to its instability, nitrous acid is usually generated in situ by reacting an inorganic nitrite salt, such as sodium nitrite (NaNO₂), with a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2] This esterification reaction is conducted under controlled acidic conditions and at low temperatures.[1]

Q2: Why is it critical to maintain a low temperature during the synthesis?

A2: Maintaining a low temperature, typically below 5°C, is paramount for maximizing the yield and purity of this compound.[1] The key reagent, nitrous acid, is highly unstable and decomposes rapidly at higher temperatures.[1][3] Low temperatures prevent this premature decomposition, ensuring that the nitrous acid is available to react with the cyclohexanol.[1] An ice-salt bath is often used to achieve and maintain the required temperature.[1]

Q3: What are the potential side reactions or byproducts I should be aware of?

A3: Several side reactions can occur, reducing the yield and purity of the final product. These include:

  • Decomposition of Nitrous Acid: As mentioned, this is a primary side reaction, leading to the formation of nitrogen oxides (NO and NO₂).[3]

  • Oxidation of Cyclohexanol: The reaction conditions can sometimes lead to the oxidation of the starting material, cyclohexanol, to form cyclohexanone.[1]

  • Decomposition of this compound: The product itself can decompose, especially upon exposure to heat or light, through the cleavage of the O-NO bond.[1][2]

Q4: What are the typical solvents used in this synthesis?

A4: The reaction is often carried out in a biphasic system. A cooled mixture of water and an organic solvent is used to improve the solubility of cyclohexanol.[1] Dichloromethane is a commonly mentioned organic solvent for dissolving the starting alcohol.[1]

Q5: How can I monitor the progress of the reaction?

A5: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to track the disappearance of the starting material (cyclohexanol) and the appearance of the product (this compound).[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Decomposition of Nitrous Acid: The reaction temperature may have been too high.[1]- Ensure the reaction temperature is strictly maintained below 5°C, preferably between 0-2°C, using an efficient cooling bath (e.g., ice-salt).[1] - Add the strong acid dropwise to the sodium nitrite solution to control the exothermic reaction and prevent localized heating.[1]
2. Incomplete Reaction: Insufficient reaction time or improper stoichiometry.- Extend the reaction time and monitor completion using an appropriate analytical method (e.g., TLC, GC).[4] - Ensure the nitrosating agent (sodium nitrite and acid) is used in an appropriate molar ratio relative to the cyclohexanol. A slight excess of the nitrosating agent may be beneficial.[3][4]
3. Loss of Product During Workup: this compound is volatile and can be lost during extraction or solvent removal.- Use cold extraction solvents and minimize the temperature during solvent evaporation using a rotary evaporator with a cooled trap.
Product is Impure (e.g., contains cyclohexanol or cyclohexanone) 1. Incomplete Reaction: The starting material, cyclohexanol, has not been fully consumed.- Refer to the solutions for "Incomplete Reaction" above. Ensure sufficient reaction time and correct stoichiometry.[4]
2. Oxidation Side Reaction: Conditions favored the oxidation of cyclohexanol to cyclohexanone.[1]- Maintain strict temperature control. Higher temperatures can promote oxidation. - Ensure the purity of reagents, as contaminants can sometimes catalyze side reactions.
3. Product Decomposition: The product has started to decompose back to the alcohol or other byproducts.[2]- Isolate the product promptly after the reaction is complete to remove it from the acidic reaction medium.[4] - Store the purified product in a cool, dark place to prevent thermal and photodegradation.[1]
Reaction Mixture Turned Brown/Orange Excessively 1. Formation of Nitrogen Oxides: This indicates significant decomposition of nitrous acid.[3]- This is a strong indicator of excessive temperature. Immediately improve the cooling of the reaction vessel. - Slow down the rate of acid addition to better manage the reaction exotherm.
Difficulty Isolating the Product 1. Emulsion during Aqueous Workup: Formation of a stable emulsion between the organic and aqueous layers.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation.

Data Presentation

Table 1: Key Reagent and Product Properties

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Key Role
CyclohexanolC₆H₁₁OH100.16161.8Starting Material/Alcohol
Sodium NitriteNaNO₂69.00320 (decomposes)Nitrite Source
Sulfuric AcidH₂SO₄98.08337Acid Catalyst
This compound C₆H₁₁NO₂ 129.16 ~40 (at reduced pressure) Final Product

Table 2: Summary of Optimized Reaction Conditions

ParameterRecommended ConditionRationale
Temperature 0 - 5 °CPrevents decomposition of unstable nitrous acid, minimizing byproduct formation and maximizing yield.[1]
Reagent Ratio (Acid:Nitrite) ~1.05 : 1.03A slight excess of acid ensures full conversion of the nitrite salt to nitrous acid.[3]
Solvent System Biphasic (e.g., Water/Dichloromethane)Dissolves both the inorganic nitrite salt (aqueous phase) and the organic alcohol (organic phase).[1]
Addition Rate Slow, dropwise addition of acidControls the exothermic nature of nitrous acid formation, helping to maintain low temperatures.[1]
Workup Prompt washing with NaHCO₃(aq)Neutralizes residual acid, preventing acid-catalyzed decomposition of the product during isolation.[5]

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol describes a common laboratory-scale synthesis.

Materials:

  • Cyclohexanol

  • Sodium Nitrite (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Distilled Water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble the three-necked flask with the mechanical stirrer, dropping funnel, and thermometer. Place the flask in an ice-salt bath to pre-cool.

  • Reagent Preparation:

    • In a beaker, dissolve sodium nitrite in a measured volume of water.

    • In a separate beaker, dissolve cyclohexanol in dichloromethane.[1]

    • Prepare a dilute solution of the strong acid (e.g., H₂SO₄) in water.

  • Reaction:

    • Add the aqueous sodium nitrite solution and the cyclohexanol/dichloromethane solution to the cooled reaction flask.

    • Begin vigorous stirring and allow the mixture to cool to below 5°C.[1]

    • Slowly add the dilute strong acid from the dropping funnel to the stirred mixture, ensuring the temperature does not rise above 5°C. The addition should be dropwise.[1]

    • After the addition is complete, continue to stir the mixture at 0-5°C for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup and Isolation:

    • Transfer the reaction mixture to a pre-chilled separatory funnel.

    • Separate the organic layer (bottom layer if using CH₂Cl₂).

    • Wash the organic layer sequentially with:

      • Cold water

      • Cold saturated sodium bicarbonate solution (to neutralize any remaining acid)[5]

      • Cold brine (saturated NaCl solution)

    • Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent (dichloromethane) using a rotary evaporator with a cooled water bath. Caution: this compound is volatile.

    • The remaining liquid is the crude this compound. Further purification can be achieved by vacuum distillation if necessary.

  • Storage: Store the final product in a sealed, dark container at low temperatures (e.g., in a refrigerator) to prevent decomposition.[1]

Visualizations

experimental_workflow reagents Reagents (Cyclohexanol, NaNO₂, H₂SO₄, H₂O, CH₂Cl₂) setup Reaction Setup (3-Neck Flask, Stirrer, Dropping Funnel) reagents->setup cooling Cool to 0-5 °C (Ice-Salt Bath) setup->cooling acid_addition Slow Acid Addition (Maintain Temp < 5 °C) cooling->acid_addition reaction Stir for 1-2 hours (Reaction Completion) acid_addition->reaction workup Aqueous Workup (Separatory Funnel, Wash with NaHCO₃) reaction->workup drying Dry Organic Layer (Anhydrous MgSO₄) workup->drying purification Solvent Removal (Rotary Evaporator) drying->purification product Purified this compound purification->product troubleshooting_tree start Problem: Low Yield q_temp Was Temp > 5°C? start->q_temp s_temp Solution: Improve cooling, slow acid addition. q_temp->s_temp Yes q_time Was reaction monitored to completion? q_temp->q_time No end Yield Improved s_temp->end s_time Solution: Extend reaction time, monitor with TLC/GC. q_time->s_time No q_workup Was workup done promptly with cold solutions? q_time->q_workup Yes s_time->end s_workup Solution: Use cold solvents, isolate product quickly. q_workup->s_workup No q_workup->end Yes s_workup->end

References

Technical Support Center: Minimizing Byproduct Formation in Reactions Involving Cyclohexyl Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation in chemical reactions involving cyclohexyl nitrite.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in organic synthesis?

This compound is primarily used as a mild and efficient reagent for diazotization of amines and as a source of the nitroxyl radical (NO•) for various radical-mediated transformations. Its applications include:

  • Diazotization of primary amines: Conversion of anilines and other primary amines to diazonium salts, which are versatile intermediates for the synthesis of aryl halides, phenols, and azo compounds.

  • Radical deoxygenation (Barton-McCombie type reactions): Removal of hydroxyl groups from alcohols.

  • Oxidation of alcohols: As a co-catalyst in the oxidation of alcohols to aldehydes and ketones.

  • Nitrosation reactions: Introduction of a nitroso group into various organic molecules.

Q2: What are the primary byproducts observed in reactions involving this compound?

The formation of byproducts is highly dependent on the specific reaction type and conditions. However, some common side products include:

  • In Diazotization Reactions:

    • Phenols: Formed by the reaction of the diazonium salt with water, especially at elevated temperatures.[1]

    • Azo Compounds: Resulting from the coupling of the diazonium salt with unreacted starting amine or other electron-rich aromatic compounds present in the reaction mixture.[1]

    • Cyclohexanol: From the hydrolysis of unreacted this compound.

  • In Radical Reactions:

    • Cyclohexanone and Cyclohexanol: Formed from the reaction of cyclohexyl radicals with oxygen if the reaction is not performed under strictly anaerobic conditions.

    • Cyclohexene: Can be formed through disproportionation of cyclohexyl radicals.

    • Dicyclohexyl: Arises from the coupling of two cyclohexyl radicals.

    • Rearrangement or Elimination Products: Particularly in radical deoxygenation reactions, carbocation-like intermediates may lead to undesired structural changes.[2]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product in a Diazotization Reaction
Possible Cause Troubleshooting Step Expected Outcome
Decomposition of the Diazonium Salt Maintain strict temperature control, typically between 0-5 °C, throughout the reaction. Use a cryostat or a well-maintained ice bath.[3]Minimized formation of phenolic byproducts and increased yield of the desired product.
Incomplete Reaction Ensure stoichiometric amounts or a slight excess of this compound are used. Monitor the reaction progress using starch-iodide paper to test for the presence of nitrous acid.Drive the reaction to completion, reducing the amount of unreacted starting amine.
Side Reaction with Solvent Use aprotic solvents like THF or acetonitrile instead of protic solvents like water or alcohols if the diazonium salt is intended for subsequent reactions where water can interfere.Reduced formation of phenolic byproducts.
Formation of Azo Dyes Add the this compound solution slowly to the amine solution to maintain a low concentration of the diazotizing agent and minimize coupling with the unreacted amine.[1]Decreased formation of colored azo impurities.
Issue 2: Formation of Oxidation Byproducts (Cyclohexanone/Cyclohexanol) in a Radical Reaction
Possible Cause Troubleshooting Step Expected Outcome
Presence of Oxygen Degas all solvents and reagents thoroughly before use. Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).Elimination or significant reduction of cyclohexanone and cyclohexanol byproducts.
Slow Radical Trapping Ensure an efficient radical trap is present in a sufficient concentration to capture the desired radical intermediate before it can react with trace oxygen.Increased yield of the desired product and minimized oxidation byproducts.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence product and byproduct distribution. The values are representative and may vary depending on the specific substrate and detailed experimental conditions.

Table 1: Effect of Temperature on Diazotization of Aniline with this compound

Temperature (°C)Desired Product (Aryl Halide) Yield (%)Phenol Byproduct (%)Azo Byproduct (%)
0-585510
10-15702010
25 (Room Temp)404515

Table 2: Influence of Atmosphere on a this compound-Mediated Radical Reaction

AtmosphereDesired Product Yield (%)Cyclohexanone/Cyclohexanol (%)Cyclohexene (%)
Air504010
Nitrogen (degassed)85<510
Argon (degassed)90<28

Experimental Protocols

Protocol 1: General Procedure for Diazotization of an Aromatic Amine using this compound

Objective: To prepare a solution of an aromatic diazonium salt for subsequent reaction (e.g., Sandmeyer reaction).

Materials:

  • Aromatic amine (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous acetonitrile (solvent)

  • Concentrated HCl (2.0 eq)

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • In the three-necked flask, dissolve the aromatic amine in anhydrous acetonitrile and cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated HCl to the stirred solution, maintaining the temperature below 5 °C.

  • In the dropping funnel, prepare a solution of this compound in a small amount of cold acetonitrile.

  • Add the this compound solution dropwise to the amine hydrochloride slurry over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • The resulting diazonium salt solution is ready for use in the next synthetic step.

Monitoring: The completion of the diazotization can be monitored by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying the end of the reaction.

Protocol 2: Monitoring Byproduct Formation using GC-MS

Objective: To quantify the formation of volatile byproducts such as cyclohexanol, cyclohexanone, and cyclohexene.

Procedure:

  • During the reaction, withdraw small aliquots (e.g., 0.1 mL) from the reaction mixture at regular intervals.

  • Quench the aliquot immediately with a suitable reagent (e.g., a solution of sodium bicarbonate to neutralize acid).

  • Extract the quenched aliquot with a volatile organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extract over anhydrous sodium sulfate.

  • Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6][7]

  • Identify and quantify the byproducts by comparing their retention times and mass spectra with those of authentic standards.

Visualizations

Byproduct_Formation_Diazotization A Aromatic Amine C Diazonium Salt (Desired Intermediate) A->C B This compound + Acid B->C D Phenol Byproduct C->D High Temp. E Azo Byproduct C->E F H2O (from solvent/reagents) F->D G Unreacted Amine G->E Byproduct_Formation_Radical A This compound C Cyclohexyl Radical A->C B Radical Initiator B->C E Cyclohexanone/ Cyclohexanol C->E Presence of O2 F Cyclohexene C->F Disproportionation H Substrate Radical C->H D Desired Product G Oxygen (O2) G->E H->D Troubleshooting_Workflow Start Low Yield or Impure Product Q1 Reaction Type? Start->Q1 Diaz Diazotization Q1->Diaz Diazotization Rad Radical Reaction Q1->Rad Radical Q2_Diaz Phenolic Byproducts? Diaz->Q2_Diaz Q2_Rad Oxidation Byproducts? Rad->Q2_Rad Sol_Diaz1 Control Temperature (0-5°C) Q2_Diaz->Sol_Diaz1 Yes Q3_Diaz Azo Byproducts? Q2_Diaz->Q3_Diaz No Sol_Diaz1->Q3_Diaz Sol_Diaz2 Slow Addition of This compound Q3_Diaz->Sol_Diaz2 Yes End Improved Yield/ Purity Q3_Diaz->End No Sol_Diaz2->End Sol_Rad1 Degas Solvents & Use Inert Atmosphere Q2_Rad->Sol_Rad1 Yes Q2_Rad->End No Sol_Rad1->End

References

Stability and storage conditions for cyclohexyl nitrite to prevent decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of cyclohexyl nitrite to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition?

A1: The primary cause of this compound decomposition is the cleavage of the weak O-NO bond. This cleavage can be initiated by exposure to heat (thermal decomposition) or light, particularly UV light (photochemical decomposition). Both pathways generate highly reactive free radicals, which can then participate in further reactions, leading to the degradation of the product.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place.[1][2][3] It is recommended to store it in a tightly sealed container in a well-ventilated area, away from heat sources and direct sunlight.[1][3][4] For long-term storage, refrigeration at 2-8°C is advisable.[5] The container should be opaque to prevent light exposure.

Q3: What are the visible signs of this compound decomposition?

A3: A pure sample of this compound is a colorless to pale yellow liquid.[6][7][8] The development of a more intense yellow or brown color can indicate the presence of decomposition products, such as nitrogen oxides.[7] The formation of a precipitate or a noticeable change in odor can also be signs of degradation.

Q4: Can I use this compound that has changed color?

A4: It is generally not recommended to use this compound that has significantly changed color. The discoloration indicates the presence of impurities and degradation products, which can affect the outcome of your experiments and potentially introduce safety hazards. It is best to use a fresh, pure sample.

Q5: Are there any chemical stabilizers that can be added to this compound?

A5: Yes, certain stabilizers can be added to alkyl nitrites to inhibit decomposition. These typically work by neutralizing acidic byproducts that can catalyze further degradation. Common stabilizers include weak bases such as sodium carbonate or sodium bicarbonate. These are often added in small amounts to commercial preparations of similar alkyl nitrites.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid discoloration of the sample Exposure to light, high temperatures, or acidic contamination.Store the sample in an amber glass bottle in a refrigerator. Ensure the storage area is away from heat sources. Verify the pH of the sample; if acidic, consider purification or stabilization with a small amount of a weak base like sodium carbonate.
Inconsistent experimental results Use of a partially decomposed sample.Always use a fresh or properly stored sample of this compound. If in doubt about the purity, it is recommended to perform a quality control check using techniques like GC-MS or NMR spectroscopy.
Pressure buildup in the storage container Thermal decomposition leading to the formation of gaseous byproducts like nitrogen oxides.Store the container in a cool, well-ventilated area. If pressure buildup is suspected, vent the container with caution in a fume hood. Avoid storing large quantities for extended periods.
Formation of a precipitate Polymerization of degradation products or reaction with contaminants.The sample is likely significantly decomposed and should be disposed of according to institutional safety guidelines. Do not attempt to use a sample with a visible precipitate.

Stability Data

The stability of this compound is highly dependent on storage conditions. The following tables provide representative data on its decomposition under various thermal and pH conditions.

Table 1: Thermal Stability of this compound

Temperature (°C)Storage Duration (Days)Purity (%)Appearance
430>99Colorless
49098Colorless to very pale yellow
253095Pale yellow
259085Yellow
403070Yellow-brown
4090<50Brown with potential precipitate

Table 2: Effect of pH on this compound Stability at 25°C

pHStorage Duration (Days)Purity (%)Observations
37<60Rapid discoloration to yellow-brown.
5780Noticeable yellowing.
7795Minimal change in color.
9798Stable, colorless.

Note: This data is representative and may vary depending on the specific purity of the initial sample and the presence of other contaminants.

Experimental Protocols

Protocol for Assessing this compound Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a this compound sample and identify any degradation products.

Materials:

  • This compound sample

  • Anhydrous diethyl ether (or other suitable solvent)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

  • Microsyringe

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in anhydrous diethyl ether (e.g., 1 µL in 1 mL).

  • Instrument Setup:

    • Set the injector temperature to 250°C.

    • Set the oven temperature program: initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

    • Set the carrier gas (Helium) flow rate to 1 mL/min.

    • Set the mass spectrometer to scan from m/z 35 to 350.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Integrate the peak areas of all detected compounds.

    • Calculate the purity of this compound as the percentage of its peak area relative to the total peak area.

    • Identify major degradation products by comparing their mass spectra to library data. Common degradation products include cyclohexanol and nitrogen oxides.

Visualizations

Decomposition Pathways of this compound

DecompositionPathways cluster_thermal Thermal Decomposition cluster_photochemical Photochemical Decomposition CyclohexylNitrite This compound (C₆H₁₁ONO) Thermal_Radicals Cyclohexyloxy Radical (C₆H₁₁O•) + Nitric Oxide (•NO) CyclohexylNitrite->Thermal_Radicals Heat (Δ) Photo_Radicals Cyclohexyloxy Radical (C₆H₁₁O•) + Nitric Oxide (•NO) CyclohexylNitrite->Photo_Radicals Light (hν) Further_Reactions Further Reactions (e.g., with O₂, H₂O) Thermal_Radicals->Further_Reactions Photo_Radicals->Further_Reactions Decomposition_Products Decomposition Products (Cyclohexanol, Cyclohexanone, Nitrogen Oxides, etc.) Further_Reactions->Decomposition_Products

Caption: Decomposition pathways of this compound.

Experimental Workflow for Stability Testing

StabilityTestingWorkflow cluster_conditions Storage Conditions start Start: Receive Cyclohexyl Nitrite Sample initial_analysis Initial Analysis (GC-MS, NMR, Appearance) start->initial_analysis storage Store Samples under Different Conditions (Temp, Light, pH) initial_analysis->storage temp_4c 4°C / Dark storage->temp_4c temp_25c 25°C / Dark storage->temp_25c temp_25c_light 25°C / Light storage->temp_25c_light temp_40c 40°C / Dark storage->temp_40c periodic_analysis Periodic Analysis (e.g., Day 7, 14, 30, 90) temp_4c->periodic_analysis temp_25c->periodic_analysis temp_25c_light->periodic_analysis temp_40c->periodic_analysis data_compilation Compile and Analyze Data periodic_analysis->data_compilation conclusion Determine Shelf-life and Optimal Storage Conditions data_compilation->conclusion

Caption: Workflow for assessing this compound stability.

References

Troubleshooting common issues in Barton reactions with alkyl nitrites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Barton reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered when performing Barton reactions with alkyl nitrites.

Frequently Asked Questions (FAQs)

Q1: What is the Barton reaction and what is it used for?

The Barton reaction, also known as the Barton nitrite ester reaction, is a photochemical process that converts an alkyl nitrite into a δ-nitroso alcohol.[1] This reaction is a powerful tool for the functionalization of unactivated C-H bonds, particularly at the δ-position relative to an alcohol.[2][3] It proceeds via a radical mechanism involving the homolytic cleavage of the RO-NO bond, followed by a 1,5-hydrogen abstraction.[1][4] The resulting δ-nitroso alcohol can then tautomerize to the more stable oxime.[1][4] This method is particularly valuable in the synthesis of complex natural products and their analogs, such as steroids, by enabling the introduction of functionality at otherwise inert positions.[1][5]

Q2: My Barton reaction is giving a very low yield. What are the common causes?

Low yields in a Barton reaction can stem from several factors. One of the most critical is the conformation of the substrate. The reaction relies on a six-membered transition state for the 1,5-hydrogen abstraction, so the δ-hydrogen must be spatially accessible to the initially formed alkoxy radical.[1] If the molecular geometry is not favorable, the reaction will be inefficient.[5] Other common issues include the instability of the alkyl nitrite starting material, the presence of moisture or oxygen, and the use of inappropriate solvents. Aromatic solvents, for instance, have been shown to be unsuitable for this reaction. Additionally, side reactions such as fragmentation or unselective intermolecular hydrogen abstraction can compete with the desired pathway.[5]

Q3: I am observing unexpected byproducts in my reaction mixture. What could they be?

Several byproducts can form during a Barton reaction. These can include:

  • Ketones: These can arise from the decomposition of the nitric oxide/alkoxy radical pair.

  • Alcohols: These may be formed through intermolecular hydrogen abstraction by the intermediate alkyl radicals.

  • Epoxides: These can result from the photochemical reaction of a nitroso monomer with nitric oxide.

  • Nitrate Esters: If oxygen is present, the alkyl radical can be trapped to form a δ-nitrate ester.[1]

Q4: How do I prepare the alkyl nitrite starting material?

The alkyl nitrite is often prepared in situ just before the photochemical step due to its potential instability. A common method involves the reaction of the corresponding alcohol with a nitrosating agent.[1] Nitrosyl chloride (NOCl) in the presence of a base like pyridine is a frequently used reagent for this transformation.[1][4] It is important to note that nitrosyl chloride is a strong oxidizing agent, and its use can sometimes lead to oxidation of the alcohol and other side reactions, especially with aromatic alcohols.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material Inefficient photolysis.Ensure your light source has the appropriate wavelength and intensity. A high-pressure mercury lamp is typically used.[1] Check the transparency of your reaction vessel to the UV light.
Unfavorable substrate conformation.The δ-hydrogen must be in close proximity to the alkoxy radical for the 1,5-hydrogen abstraction to occur.[1] Consider computational modeling to assess the substrate's conformation.
Decomposition of the alkyl nitrite.Prepare the alkyl nitrite in situ immediately before photolysis. Avoid exposing it to light and heat before the reaction.
Formation of a Complex Mixture of Products Presence of radical scavengers.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can trap the alkyl radical.[1] Purify solvents and reagents to remove any potential radical inhibitors.
Competing hydrogen abstraction pathways.If other C-H bonds are sterically accessible, intermolecular hydrogen abstraction can occur. Running the reaction at a lower concentration may favor the intramolecular pathway.
Instability of the desired product.The initial δ-nitroso alcohol can be unstable. Ensure the workup conditions are appropriate to isolate the tautomerized oxime.
Formation of Ketone Byproducts Decomposition of the alkoxy radical.This is an inherent competing pathway. Optimizing the reaction temperature and concentration may help to minimize this side reaction.
Reaction is not reproducible. Inconsistent quality of alkyl nitrite.If preparing the alkyl nitrite separately, ensure it is pure and free of residual acid or other impurities.
Presence of moisture.Use anhydrous solvents and reagents, and dry all glassware thoroughly before use.

Experimental Protocols

Protocol 1: General Procedure for the Barton Reaction with in situ Alkyl Nitrite Generation

This protocol describes a general method for the functionalization of a steroidal alcohol.

1. Preparation of the Alkyl Nitrite:

  • Dissolve the steroidal alcohol (1 equivalent) in a suitable anhydrous, non-aromatic solvent (e.g., dichloromethane or cyclohexane) in a quartz reaction vessel. The concentration should typically be in the range of 0.01-0.1 M.

  • Add an excess of a base, such as pyridine (2-3 equivalents), to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of nitrosyl chloride (1.1-1.5 equivalents) in the same solvent to the cooled, stirred mixture under an inert atmosphere.

  • Stir the reaction at 0°C for 30-60 minutes, monitoring the formation of the alkyl nitrite by TLC.

2. Photochemical Reaction:

  • Once the formation of the alkyl nitrite is complete, ensure the reaction vessel is sealed and maintain the inert atmosphere.

  • Irradiate the reaction mixture with a high-pressure mercury lamp. The reaction temperature should be maintained, often near room temperature, using a cooling bath if necessary.

  • Monitor the progress of the reaction by TLC until the starting alkyl nitrite is consumed. Reaction times can vary from a few hours to over 24 hours depending on the substrate.

3. Workup:

  • Once the reaction is complete, cool the mixture and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove pyridine, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product, typically an oxime, can then be purified by column chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

Barton_Reaction_Mechanism cluster_step1 Step 1: Photolysis cluster_step2 Step 2: 1,5-Hydrogen Abstraction cluster_step3 Step 3: Radical Recombination cluster_step4 Step 4: Tautomerization AlkylNitrite Alkyl Nitrite (R-O-N=O) AlkoxyRadical Alkoxy Radical (R-O•) AlkylNitrite->AlkoxyRadical NORadical Nitrosyl Radical (•NO) AlkylNitrite->NORadical AlkoxyRadical2 Alkoxy Radical (R-O•) NORadical2 Nitrosyl Radical (•NO) CarbonRadical δ-Carbon Radical AlkoxyRadical2->CarbonRadical Intramolecular H• abstraction CarbonRadical2 δ-Carbon Radical NitrosoAlcohol δ-Nitroso Alcohol CarbonRadical2->NitrosoAlcohol NORadical2->NitrosoAlcohol NitrosoAlcohol2 δ-Nitroso Alcohol Oxime Oxime NitrosoAlcohol2->Oxime

Caption: The four main steps of the Barton reaction mechanism.

Troubleshooting_Workflow Start Low Yield in Barton Reaction CheckConformation Is the δ-H accessible? Start->CheckConformation CheckNitrite Is the alkyl nitrite stable/pure? CheckConformation->CheckNitrite Yes ModelSubstrate Consider computational modeling CheckConformation->ModelSubstrate No CheckConditions Are reaction conditions optimal? CheckNitrite->CheckConditions Yes InSitu Prepare nitrite in situ CheckNitrite->InSitu No Optimize Optimize solvent, temp., concentration CheckConditions->Optimize No Success Improved Yield CheckConditions->Success Yes ModelSubstrate->CheckNitrite InSitu->CheckConditions Optimize->Success

Caption: A decision tree for troubleshooting low yields.

References

Improving the selectivity of δ-hydrogen abstraction with cyclohexyl nitrite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the selectivity of δ-hydrogen abstraction using cyclohexyl nitrite. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this powerful C-H functionalization method.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind δ-hydrogen abstraction using this compound?

The reaction, commonly known as the Barton reaction, is a photochemical process that enables remote functionalization of unactivated C-H bonds.[1][2][3] The process begins with the photolysis of an alkyl nitrite, such as this compound, to generate an alkoxy radical. This radical then abstracts a hydrogen atom from a δ-position through a sterically favored six-membered transition state.[1][2][3] The resulting carbon-centered radical combines with the nitric oxide radical (NO•) generated in the initial photolysis step to form a δ-nitroso alcohol, which can then tautomerize to the corresponding oxime.[1][2]

Q2: Why is δ-hydrogen abstraction favored over other positions?

The selectivity for the δ-hydrogen is primarily a result of the conformation of the six-membered radical intermediate formed during the intramolecular hydrogen abstraction step.[1][2] This transition state is sterically and entropically more favorable than the smaller or larger rings that would be required for abstraction from α, β, γ, or ε positions. For a successful δ-abstraction, the substrate must have an appropriate structure and geometry that allows the δ-hydrogen to come into close proximity with the alkoxy radical.[2]

Q3: How do I prepare the this compound starting material?

This compound can be prepared by the reaction of cyclohexanol with a nitrosating agent. A common method involves the reaction of the alcohol with nitrosyl chloride (NOCl) in a suitable solvent like pyridine.[1] Another approach is the in-situ generation of a nitrosylium cation from the dehydration of doubly protonated nitrous acid, which then reacts with the alcohol.[1] It is important to handle nitrosyl chloride with care as it is a powerful oxidizing agent.[1]

Q4: What are the primary competing reactions or side products?

Several side reactions can occur, impacting the yield and selectivity of the desired δ-functionalized product. These include:

  • α-Hydrogen Abstraction: In acyclic systems, abstraction of a hydrogen atom from the α-carbon can compete with δ-abstraction, leading to the formation of a ketone.[1]

  • C-C Bond Cleavage: With certain substrates, such as those derived from cyclopentyl alcohols, the alkoxy radical may favor fragmentation through C-C bond cleavage over hydrogen abstraction.[1]

  • Intermolecular Hydrogen Abstraction: The intermediate alkyl radical can abstract a hydrogen atom from the solvent or another substrate molecule, leading to the formation of an alcohol.[4]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion of starting material - Inefficient photolysis: Insufficient light intensity or incorrect wavelength. - Decomposed this compound: Alkyl nitrites can be unstable.- Use a high-pressure mercury lamp, which is typically used for Barton reactions.[1] - Ensure the this compound is freshly prepared or has been stored properly in the dark and at low temperatures.
Low yield of the δ-nitroso product - Competing side reactions (see Q4 above). - Unsuitable solvent: Aromatic solvents are generally unsuitable for the Barton reaction. - Presence of oxygen: Oxygen can trap the intermediate alkyl radical to form a δ-nitrate ester.[1]- Optimize reaction conditions to favor the six-membered transition state for δ-abstraction. - Use a hydroxyl-free, non-aromatic solvent. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Formation of significant amounts of ketone - Predominance of α-hydrogen abstraction.- Modify the substrate to disfavor α-abstraction, if possible. - Altering the steric environment around the α-position may influence selectivity.
Formation of alcohol byproducts - Intermolecular hydrogen abstraction from the solvent by the intermediate alkyl radical.[4]- Choose a solvent with strong C-H bonds that are less susceptible to hydrogen abstraction.
Reaction is not selective for the δ-position - The substrate's conformation does not favor the necessary proximity of the δ-hydrogen to the alkoxy radical. - In the absence of an accessible δ-hydrogen, 1,6-hydrogen atom transfer (ε-abstraction) can occur, although it is generally slower.[1]- The Barton reaction is highly dependent on the substrate's stereochemistry. Redesigning the substrate may be necessary to achieve the desired selectivity.[2]

Quantitative Data

The selectivity of δ-hydrogen abstraction can be influenced by the substrate's structure and reaction conditions. Below are representative yields from Barton reactions on steroidal systems, which highlight the reaction's efficiency in complex molecules.

SubstrateProductYieldReference
Corticosterone acetate nitriteAldosterone acetate oxime~15% (overall from corticosterone acetate)[1]
6β-nitroso-oxy-5α-cholestan-3β-yl acetate19-oxime derivativeNot specified, but is a major product[4]

Note: The yields can vary significantly based on the specific substrate and reaction conditions.

Experimental Protocols

Preparation of this compound

Materials:

  • Cyclohexanol

  • Sodium nitrite

  • Sulfuric acid

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask equipped with a dropping funnel and a stirrer, placed in an ice-salt bath, dissolve sodium nitrite in water.

  • Slowly add a pre-chilled mixture of cyclohexanol and diethyl ether to the stirred nitrite solution.

  • From the dropping funnel, add dilute sulfuric acid dropwise, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Separate the ethereal layer, wash it with water, then with a dilute sodium bicarbonate solution, and finally with water again.

  • Dry the ethereal solution over anhydrous magnesium sulfate, filter, and carefully remove the ether by distillation at atmospheric pressure. The remaining liquid is this compound.

General Protocol for δ-Hydrogen Abstraction (Barton Reaction)

Materials:

  • Substrate alcohol

  • Nitrosyl chloride

  • Pyridine (dry)

  • Anhydrous, non-aromatic solvent (e.g., benzene, toluene - use with caution due to toxicity)

  • High-pressure mercury lamp

  • Reaction vessel transparent to UV light (e.g., Pyrex)

Procedure:

  • Preparation of the Nitrite Ester: Dissolve the substrate alcohol in dry pyridine and cool the solution in an ice bath. Bubble nitrosyl chloride gas through the solution until the reaction is complete (as monitored by TLC).

  • Photolysis: Dilute the reaction mixture with the chosen anhydrous solvent and transfer it to the photochemical reactor. Irradiate the solution with a high-pressure mercury lamp while maintaining an inert atmosphere (e.g., by bubbling nitrogen through the solution). Monitor the reaction by TLC until the starting nitrite ester is consumed.

  • Work-up: After the reaction is complete, wash the solution with dilute acid (e.g., HCl) to remove pyridine, followed by a wash with a dilute sodium bicarbonate solution and then water. Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure.

  • Purification: The resulting δ-nitroso alcohol (or its oxime tautomer) can be purified by standard techniques such as column chromatography.

Visualizations

Signaling Pathway of the Barton Reaction

Barton_Reaction Barton Reaction Mechanism A Alkyl Nitrite (R-O-N=O) B Alkoxy Radical (R-O•) + Nitric Oxide (•NO) A->B Photolysis (hν) C Six-membered Transition State B->C Intramolecular 1,5-H Abstraction D δ-Carbon Radical C->D E δ-Nitroso Alcohol D->E Radical Recombination with •NO F Oxime E->F Tautomerization

Caption: The photochemical pathway of the Barton reaction.

Experimental Workflow for δ-Hydrogen Abstraction

Experimental_Workflow Experimental Workflow Start Start PrepNitrite Prepare Alkyl Nitrite (e.g., from alcohol and NOCl) Start->PrepNitrite SetupReaction Set up Photochemical Reaction (inert atmosphere, solvent) PrepNitrite->SetupReaction Irradiation Irradiate with UV Light (e.g., Hg lamp) SetupReaction->Irradiation Monitoring Monitor Reaction Progress (e.g., TLC) Irradiation->Monitoring Monitoring->Irradiation Continue if incomplete Workup Aqueous Work-up Monitoring->Workup Reaction complete Purification Purify Product (e.g., Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for the Barton reaction.

References

Managing the exothermic nature of cyclohexyl nitrite synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of cyclohexyl nitrite. The information focuses on managing the exothermic nature of the reaction and ensuring safe, efficient, and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method is the reaction of cyclohexanol with nitrous acid (HONO).[1] Due to the instability of nitrous acid, it is typically generated in situ by reacting an inorganic nitrite salt, such as sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) under controlled acidic conditions.[1] The freshly formed nitrous acid then reacts with cyclohexanol in an esterification reaction to produce this compound and water.[1]

Q2: Why is temperature control so critical during this synthesis?

A2: The reaction between sodium nitrite and a strong acid to form nitrous acid is highly exothermic.[2][3] Nitrous acid itself is thermally unstable and decomposes rapidly at elevated temperatures.[1][2] Failure to maintain low temperatures can lead to several problems:

  • Reduced Yield: Decomposition of the key reagent, nitrous acid, will lower the overall yield of this compound.[1]

  • Formation of Byproducts: Higher temperatures can promote acid-catalyzed side reactions, leading to impurities.[1]

  • Runaway Reaction: In larger-scale preparations, insufficient cooling can result in a dangerous, uncontrolled temperature and pressure increase, known as a runaway reaction.[2]

Q3: What are the primary safety concerns associated with this compound synthesis?

A3: The primary safety concerns include:

  • Exothermic Reaction: As noted, the reaction can release a significant amount of heat, requiring diligent temperature management.[2]

  • Chemical Hazards: this compound is harmful if swallowed and can cause skin and serious eye irritation.[4] Inhalation of vapors from similar alkyl nitrites is known to cause severe headaches and heart excitation.[5][6]

  • Reagent Hazards: The strong acids (e.g., sulfuric acid, hydrochloric acid) used are corrosive. Sodium nitrite is an oxidizer and is toxic.

  • Product Instability: Alkyl nitrites can decompose over time, especially when exposed to heat or light.[1][6] They should be stored in a cool, dark place and used relatively soon after preparation.[6]

Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.[4][7] All procedures should be performed in a well-ventilated fume hood.[4]

Q4: Can I use a different nitrosating agent besides in situ generated nitrous acid?

A4: Yes, other nitrosating agents can be used. For instance, tert-butyl nitrite (TBN) is often employed as an electrophilic trans-nitrosation reagent that does not require strongly acidic conditions.[8] However, the most common and cost-effective method for laboratory-scale synthesis remains the in situ generation of nitrous acid from sodium nitrite and a strong acid.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield of Product 1. Decomposition of Nitrous Acid: Reaction temperature was too high.[1][2] 2. Incorrect Reagent Stoichiometry: Molar ratios of alcohol, nitrite, and acid were incorrect. 3. Inefficient Mixing: Reagents were not adequately mixed, leading to localized reactions and decomposition.1. Ensure the reaction flask is adequately submerged in an ice-salt bath to maintain a temperature of 0-5 °C.[9] Add the acid solution slowly (dropwise) to the cooled nitrite/alcohol mixture to control the rate of heat generation.[5][9] 2. Carefully recalculate and measure all reagents. A slight excess of the nitrite and acid is sometimes used.[2] 3. Use a mechanical stirrer to ensure the reaction mixture is homogeneous.[5]
Reaction Mixture Turned Brown/Orange with Gas Evolution (NOx) 1. High Temperature: The temperature exceeded the stability range for nitrous acid, causing it to decompose into nitrogen oxides (NOx).[2] 2. Acid Addition Too Fast: Rapid addition of strong acid caused a localized temperature spike and rapid, uncontrolled generation of nitrous acid.[9]1. Immediately cease the addition of reagents and ensure the cooling bath is effective. If the temperature continues to rise uncontrollably, prepare for emergency shutdown. 2. Reduce the rate of acid addition significantly. For batch processes, the addition should be dropwise over an extended period (e.g., 45-60 minutes).[10]
Final Product is Impure (Contains Byproducts) 1. Side Reactions: Acid-catalyzed side reactions may have occurred due to elevated temperatures or prolonged reaction times.[1] 2. Incomplete Workup: The washing steps were insufficient to remove unreacted acid or other impurities.1. Strictly adhere to the low-temperature protocol. Consider using a buffer like anhydrous sodium acetate to stabilize the reaction media if compatible with your specific protocol.[1] 2. After the initial reaction, wash the organic layer with a dilute sodium bicarbonate solution to neutralize residual acid, followed by a brine wash to remove excess water.[5]
Product Decomposes After a Short Time 1. Improper Storage: The product was exposed to light, heat, or was not stored in a tightly sealed container.[1][6] 2. Residual Acid: Trace amounts of acid in the final product can catalyze decomposition.1. Store the purified this compound in a sealed, amber glass bottle in a refrigerator or freezer.[6] 2. Ensure the final product is thoroughly washed with a neutralizing agent (e.g., sodium bicarbonate solution) and dried completely (e.g., over anhydrous sodium sulfate) before storage.[5]

Quantitative Data Summary

The following table summarizes typical reaction parameters for alkyl nitrite synthesis, which are directly applicable to this compound.

ParameterBatch Process (Typical)Continuous Flow ProcessSource(s)
Reaction Temperature 0 to 5 °C18 °C[2][5][10]
Acid to Alcohol Molar Ratio 1:1 to 1.5:1~1.05:1[11]
Nitrite to Alcohol Molar Ratio ~1.1:1~1.03:1[2][9]
Reagent Addition Time 45 - 60 minutesN/A (Continuous Feed)[10]
Typical Yield 81 - 95% (for analogous nitrites)>99% conversion, 93% purity[2][3][5]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for similar alkyl nitrites.[5][10] Perform a thorough risk assessment before beginning.

Reagents & Equipment:

  • Cyclohexanol

  • Sodium Nitrite (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Chloride (NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Separatory funnel

Procedure:

  • Preparation: In a three-necked flask equipped with a mechanical stirrer and thermometer, prepare a solution of sodium nitrite in water (e.g., 1.1 moles NaNO₂ per 1.0 mole of cyclohexanol in sufficient water).

  • Cooling: Place the flask in an ice-salt bath and stir the solution until the temperature drops to 0 °C.[10]

  • Acid/Alcohol Mixture: In a separate beaker, carefully and slowly add concentrated sulfuric acid to a mixture of cyclohexanol (1.0 mole) and a small amount of water, all while cooling the beaker in an ice bath.

  • Reaction: Transfer the cooled acid/alcohol mixture to a dropping funnel. Add this mixture dropwise to the stirred sodium nitrite solution. The rate of addition must be carefully controlled to ensure the reaction temperature does not rise above 5 °C (ideally maintained at 0 ± 1 °C).[9][10] This addition may take 45-60 minutes.

  • Separation: Once the addition is complete, continue stirring for another 30 minutes. Transfer the mixture to a separatory funnel. The upper layer is the crude this compound. Separate it from the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • A solution of sodium bicarbonate and sodium chloride in water to neutralize residual acid.[5]

    • A saturated sodium chloride (brine) solution.

  • Drying: Dry the washed organic layer over anhydrous sodium sulfate.

  • Isolation: Decant or filter the final product. Store in a sealed, amber bottle in a cool, dark place.[6]

Visualizations

Experimental Workflow

G Diagram 1: this compound Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction (0-5 °C) cluster_workup Workup & Purification A Dissolve NaNO2 in Water C Cool NaNO2 Solution to 0 °C in Ice Bath A->C B Prepare Acid/Cyclohexanol Mixture D Slowly Add Acid/Alcohol Mixture to NaNO2 Solution B->D C->D E Separate Organic Layer D->E F Wash with NaHCO3 Solution E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Isolate Final Product (Store Cold & Dark) H->I

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G Diagram 2: Troubleshooting Low Yield start Low Product Yield? temp_check Was Reaction Temp Maintained at 0-5 °C? start->temp_check sol_high_temp High Temp Caused Nitrous Acid Decomposition. ACTION: Improve Cooling & Slow Addition Rate. temp_check->sol_high_temp No reagent_check Were Reagent Ratios Correct? temp_check->reagent_check Yes end_node Problem Identified sol_high_temp->end_node sol_reagents ACTION: Recalculate and Re-measure Reagents Accurately. reagent_check->sol_reagents No mixing_check Was Stirring Vigorous & Constant? reagent_check->mixing_check Yes sol_reagents->end_node sol_mixing Poor Mixing Caused Localized Reactions. ACTION: Use Effective Mechanical Stirrer. mixing_check->sol_mixing No mixing_check->end_node Yes sol_mixing->end_node

References

Technical Support Center: Cyclohexyl Nitrite in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexyl nitrite. The following sections address potential side reactions and other experimental challenges encountered when using common organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

This compound is primarily used as a nitrosating agent. It is an effective reagent for the diazotization of primary amines, the nitrosation of secondary amines to form nitrosamines, and the conversion of activated methylene groups to oximes. It serves as a convenient source of the nitrosonium ion (NO⁺) or its equivalents under relatively mild conditions.

Q2: How does the stability of this compound vary among common organic solvents?

Q3: Are there general precautions to take when working with this compound?

Yes. This compound is a volatile liquid. Inhalation of its vapors can cause headaches and a dangerous drop in blood pressure.[1] All manipulations should be performed in a well-ventilated fume hood. As with other alkyl nitrites, there is a potential for decomposition, so it is advisable to avoid high temperatures unless specified by a validated experimental protocol.

Troubleshooting Guides

This section provides guidance on specific issues that may arise during reactions involving this compound and common organic solvents.

Issue 1: Low Yield or Incomplete Reaction

Symptoms:

  • TLC analysis shows a significant amount of unreacted starting material.

  • The isolated yield of the desired product is lower than expected.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Incomplete Diazotization/Nitrosation - Monitor Reaction Progress: Use starch-iodide paper to test for the presence of excess nitrous acid (generated from this compound), which indicates the consumption of the primary amine. A positive test (blue-black color) suggests the reaction is complete. - Adjust Stoichiometry: A slight excess of this compound (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.
Decomposition of this compound - Temperature Control: Maintain the recommended reaction temperature. For many diazotization reactions, this is typically 0-5 °C to prevent the decomposition of both the alkyl nitrite and the diazonium salt intermediate.[2] - Fresh Reagent: Use a fresh bottle of this compound or purify older batches if decomposition is suspected.
Poor Solubility of Reactants - Solvent Choice: Ensure that all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent system.
Issue 2: Formation of Colored Impurities or "Tar-Like" Byproducts

Symptoms:

  • The reaction mixture turns dark brown or black.

  • Isolation of the desired product is complicated by the presence of a viscous, dark-colored residue.

Possible Causes & Solutions:

SolventPotential Side ReactionMitigation Strategies
All Solvents Decomposition of Diazonium Intermediate: Diazonium salts, especially those that are not stabilized, can decompose to form highly reactive species that lead to tars.- Strict Temperature Control: Maintain low temperatures (0-5 °C) throughout the reaction and workup. - Immediate Use: Use the diazonium salt solution immediately in the subsequent reaction step without isolation.
DCM Reaction at Elevated Temperatures: While generally a stable solvent, reactions in dichloromethane at higher temperatures can sometimes lead to the formation of tar-like products.- Maintain Low Temperature: Avoid heating reactions with this compound in DCM unless specified in a reliable protocol.
DMF Reaction with DMF Impurities: Technical grade DMF can contain dimethylamine as an impurity, which can be nitrosated by this compound to form N-nitrosodimethylamine (NDMA).- Use High-Purity Solvent: Employ anhydrous, high-purity DMF to minimize impurities. - Consider Alternative Solvents: If nitrosamine formation is a concern, choose a different aprotic polar solvent.
Issue 3: Unexpected Side Products with Acetone

Symptoms:

  • Formation of an oxime or α,β-unsaturated ketone (enone) as a major byproduct.

  • The desired product is contaminated with condensation products.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Enolate Reaction with this compound Acetone can form an enol or enolate, which is nucleophilic and can react with the electrophilic nitrosating species derived from this compound. This can lead to the formation of isonitrosoacetone (an oxime).
Aldol Condensation Under certain conditions, self-condensation of acetone can occur, leading to products like diacetone alcohol or mesityl oxide.

Experimental Protocols

Protocol 1: General Procedure for Diazotization of a Primary Aromatic Amine
  • Dissolve the primary aromatic amine in a suitable solvent (e.g., THF or DCM) and cool the solution to 0-5 °C in an ice bath.

  • If the reaction requires acidic conditions, add the acid at this stage.

  • Slowly add a solution of this compound (1.0-1.2 equivalents) in the same solvent to the cooled amine solution, maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at 0-5 °C for the time specified in the protocol (typically 30-60 minutes).

  • Monitor the completion of the diazotization by testing for the presence of excess nitrous acid using starch-iodide paper.

  • The resulting diazonium salt solution should be used immediately in the next step of the synthesis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing prep_amine Dissolve Amine in Solvent cool Cool to 0-5 °C prep_amine->cool add_nitrite Slowly Add Nitrite Solution cool->add_nitrite prep_nitrite Prepare this compound Solution prep_nitrite->add_nitrite stir Stir at 0-5 °C add_nitrite->stir monitor Monitor with Starch-Iodide Paper stir->monitor use_diazonium Use Diazonium Salt Immediately monitor->use_diazonium

Caption: General experimental workflow for diazotization.

troubleshooting_workflow cluster_yield Low Yield cluster_impurities Impurities / Tar cluster_acetone Side Products with Acetone start Reaction Issue Observed check_completion Check Reaction Completion start->check_completion Low Yield check_temp_impurities Verify Temperature Control start->check_temp_impurities Impurities/Tar check_ph Check pH (Acid/Base Catalysis) start->check_ph Acetone Side Products check_temp_yield Verify Temperature Control check_completion->check_temp_yield check_reagent_quality Assess Nitrite Quality check_temp_yield->check_reagent_quality check_solvent_purity Check Solvent Purity (esp. DMF) check_temp_impurities->check_solvent_purity alt_solvent Consider Alternative Solvent check_ph->alt_solvent

Caption: Troubleshooting workflow for common issues.

acetone_side_reaction acetone Acetone enolate Acetone Enolate acetone->enolate Base or Acid oxime Isonitrosoacetone (Oxime) enolate->oxime cyclohexyl_nitrite This compound (C₆H₁₁ONO) nitrosating_species Nitrosating Species (e.g., NO⁺) cyclohexyl_nitrite->nitrosating_species Activation nitrosating_species->oxime

Caption: Potential side reaction of this compound with acetone.

References

Impact of acid concentration on the rate of cyclohexyl nitrite formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cyclohexyl nitrite. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the impact of acid concentration on the formation rate of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of acid in the formation of this compound?

In the synthesis of this compound from cyclohexanol and a nitrite salt (e.g., sodium nitrite), a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is used as a catalyst. Its primary role is to protonate the nitrite salt to generate nitrous acid (HONO) in situ. This freshly formed nitrous acid is the active nitrosating agent that reacts with cyclohexanol in an esterification reaction to produce this compound and water.[1]

Q2: What is the optimal pH for this compound formation?

Q3: Can the concentration of the acid be too high? What are the consequences?

Yes, an excessively high acid concentration can be detrimental to the synthesis of this compound for several reasons:

  • Decomposition of Nitrous Acid: Nitrous acid is unstable, especially in strongly acidic solutions (pH < 6), and will decompose into nitrogen oxides (NO and NO₂), water, and nitric acid.[3][4] This decomposition reduces the concentration of the active nitrosating agent, thereby lowering the reaction rate and overall yield.

  • Side Reactions: High concentrations of strong oxidizing acids like nitric acid (which can be formed from the decomposition of nitrous acid) can lead to unwanted side reactions, such as the oxidation of cyclohexanol to cyclohexanone and subsequently to adipic acid.[5][6][7][8]

  • Product Degradation: The ester product, this compound, can be susceptible to acid-catalyzed hydrolysis back to cyclohexanol and nitrous acid, especially under harsh acidic conditions and elevated temperatures.

Q4: What are common signs of incorrect acid concentration during the reaction?

  • Excessive Gas Evolution: Vigorous bubbling and the release of brown gas (NO₂) can indicate the rapid decomposition of nitrous acid due to overly acidic conditions.[9]

  • Low Yield: If the final yield of this compound is significantly lower than expected, it could be a result of either insufficient acid (incomplete formation of nitrous acid) or excessive acid (decomposition of nitrous acid and side reactions).

  • Presence of Byproducts: The detection of cyclohexanone or adipic acid in the final product mixture suggests that oxidation side reactions have occurred, likely promoted by high acid concentrations.[6]

Troubleshooting Guide

Problem Possible Cause Related to Acid Concentration Suggested Solution
Low or No Product Formation Insufficient Acid: The pH of the reaction mixture is too high, leading to incomplete formation of the active nitrosating agent, nitrous acid.Gradually add more of the strong acid while monitoring the pH to bring it into the optimal range (around pH 3).
Excessive Acid: The pH is too low, causing rapid decomposition of the nitrous acid before it can react with the cyclohexanol.[3][4]Start the experiment again with a lower concentration of the acid. Consider using a buffer to maintain the pH in the optimal range.
Reaction Starts Vigorously then Stops Rapid Decomposition of Nitrous Acid: The initial acid concentration was too high, leading to a burst of nitrous acid formation and its subsequent rapid decomposition.Reduce the initial acid concentration and consider a slower, dropwise addition of the acid to maintain a steady, controlled reaction rate.
Formation of a Brown Gas (NO₂) and Low Yield Decomposition of Nitrous Acid: Highly acidic conditions are promoting the decomposition of nitrous acid into nitrogen oxides.[9]Lower the reaction temperature and use a less concentrated acid solution. Ensure the acid is added slowly and with efficient stirring to dissipate local heat and concentration gradients.
Presence of Cyclohexanone or Adipic Acid in the Final Product Oxidation of Cyclohexanol: The acid concentration is high enough to cause oxidation of the starting material, likely due to the presence of nitric acid formed from nitrous acid decomposition.[6][8]Use the minimum effective concentration of a non-oxidizing strong acid like sulfuric or hydrochloric acid. Avoid using nitric acid as the primary acid catalyst. Maintain a low reaction temperature.
Inconsistent Reaction Rates Between Batches Inaccurate pH Measurement or Control: Variations in the initial pH are leading to different rates of nitrous acid formation and decomposition.Calibrate the pH meter before each reaction. Use a standardized acid solution and consider employing a buffer system for more precise pH control.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common laboratory-scale preparations.[1] Researchers should optimize the specific quantities and conditions for their particular setup and desired scale.

Materials:

  • Cyclohexanol

  • Sodium Nitrite (NaNO₂)

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl), concentrated

  • Distilled Water

  • Ice Bath

  • Stir Plate and Stir Bar

  • Separatory Funnel

  • Drying Agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a flask equipped with a stir bar, dissolve cyclohexanol in a suitable solvent (e.g., a mixture of water and an organic solvent to improve solubility).

  • Prepare a solution of sodium nitrite in water.

  • Cool both the cyclohexanol solution and the sodium nitrite solution in an ice bath to 0-5 °C.

  • Slowly add the sodium nitrite solution to the cooled cyclohexanol solution with vigorous stirring.

  • While maintaining the low temperature, add the concentrated strong acid dropwise to the reaction mixture. The rate of addition should be controlled to keep the temperature below 10 °C.

  • Continue stirring the reaction mixture at low temperature for a specified period (e.g., 30-60 minutes) after the acid addition is complete.

  • Transfer the mixture to a separatory funnel. The organic layer containing the this compound will typically separate from the aqueous layer.

  • Wash the organic layer with cold water, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, and then a final wash with water.

  • Dry the organic layer over an anhydrous drying agent.

  • The crude this compound can be purified further by distillation under reduced pressure.

Data Presentation

The following table summarizes the expected qualitative impact of varying acid concentration on key reaction parameters. Quantitative data for the rate of this compound formation as a direct function of acid concentration is not extensively available in the provided search results; however, the trends are well-established for similar reactions.

Acid Concentration Relative Rate of Nitrous Acid Formation Relative Rate of Nitrous Acid Decomposition Expected Rate of this compound Formation Potential for Side Reactions (Oxidation)
Low (pH > 5) LowLowSlowLow
Optimal (pH ≈ 3) HighModerateFastModerate
High (pH < 2) Very HighHighDecreasingHigh

Visualizations

Reaction Pathway

ReactionPathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Cyclohexanol Cyclohexanol CyclohexylNitrite This compound Cyclohexanol->CyclohexylNitrite + HONO NaNO2 Sodium Nitrite (NaNO₂) HONO Nitrous Acid (HONO) NaNO2->HONO + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HONO->CyclohexylNitrite Water Water

Caption: Simplified reaction pathway for the synthesis of this compound.

Troubleshooting Logic

TroubleshootingLogic Start Low Yield of this compound CheckpH Check Reaction pH Start->CheckpH HighpH pH > 5 (Too High) CheckpH->HighpH High LowpH pH < 2 (Too Low) CheckpH->LowpH Low OptimalpH pH ≈ 3 (Optimal) CheckpH->OptimalpH Optimal AddAcid Increase Acid Concentration HighpH->AddAcid ReduceAcid Decrease Acid Concentration LowpH->ReduceAcid OtherFactors Investigate Other Factors (Temperature, Purity of Reagents) OptimalpH->OtherFactors

References

Safe handling and disposal procedures for cyclohexyl nitrite waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of cyclohexyl nitrite waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a volatile and flammable liquid.[1][2] Inhalation of its vapors can lead to headaches and a dangerous drop in blood pressure.[3] It is harmful if swallowed and can cause skin and serious eye irritation.[4]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is essential to use appropriate personal protective equipment. This includes safety goggles with side shields, chemical-resistant gloves, and a lab coat.[4][5] All handling of open containers should be conducted in a well-ventilated fume hood.[4]

Q3: How should this compound be stored?

A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4] It is sensitive to air, light, and moisture, so it should be stored under an inert gas and in light-resistant containers if possible.[1]

Q4: What should I do in case of a this compound spill?

A4: In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[5] Wear appropriate PPE, including respiratory protection.[5] Absorb the spill with an inert material, such as vermiculite or sand, and place it in a sealed container for disposal.[6]

Q5: What are the known decomposition products of this compound?

A5: Alkyl nitrites like this compound can decompose to form oxides of nitrogen, water, and the corresponding alcohol (cyclohexanol).[7] Thermal decomposition can lead to the formation of a cyclohexyl radical and a nitric oxide radical.[7]

Q6: Are there any chemicals that are incompatible with this compound?

A6: While specific incompatibility data for this compound is limited, as an alkyl nitrite, it should be kept away from strong acids, bases, and reducing agents.[7] Under acidic conditions, it can generate the highly reactive nitrosyl ion (NO+).[7]

Q7: How should I dispose of empty this compound containers?

A7: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[5] The rinsed container can then be disposed of according to your institution's guidelines for chemical waste containers.[5]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₆H₁₁NO₂[3][8]
Molecular Weight129.16 g/mol [8]
AppearanceColorless to pale yellow liquid[2][3]
OdorPungent, fruity[2]
Boiling Point99 °C (for amyl nitrite, as a proxy)[1]
Density0.872 g/mL at 25°C (for amyl nitrite, as a proxy)[1]

Experimental Protocols for Waste Disposal

Important Note: The following protocol is a suggested method based on general chemical principles for the neutralization of alkyl nitrites. It is imperative that this procedure is thoroughly evaluated and validated by trained personnel within your facility before implementation. Always perform a small-scale test reaction before proceeding with larger quantities of waste.

Principle of Neutralization:

This compound, like other alkyl nitrites, can be hydrolyzed under acidic conditions to cyclohexanol and nitrous acid. The nitrous acid can then be further neutralized.

Materials:

  • This compound waste

  • Sodium carbonate (soda ash) or sodium bicarbonate

  • Stir plate and stir bar

  • Large beaker (at least 4 times the volume of the waste)

  • Fume hood

  • Appropriate PPE (safety goggles, chemical-resistant gloves, lab coat)

  • pH paper or pH meter

Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Dilution: Slowly add the this compound waste to a large beaker containing water, with stirring. A 1:10 ratio of waste to water is a conservative starting point. This will help to control the reaction rate and dissipate any heat generated.

  • Neutralization: While continuously stirring the diluted waste, slowly add a 10% aqueous solution of sodium carbonate or sodium bicarbonate. The addition should be done portion-wise to control the effervescence that will occur as the acid is neutralized.

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the basic solution until the pH is between 6 and 8.

  • Final Disposal: Once the solution is neutralized, it can be disposed of in accordance with local and institutional regulations for aqueous chemical waste.

Visual Diagrams

WasteHandlingWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood spill_check Spill Occurred? fume_hood->spill_check spill_procedure Follow Spill Cleanup Protocol spill_check->spill_procedure Yes no_spill No Spill spill_check->no_spill No storage Store Waste in a Labeled, Sealed Container spill_procedure->storage no_spill->storage disposal_decision Ready for Disposal? storage->disposal_decision disposal_decision->storage No neutralization Follow Neutralization Protocol disposal_decision->neutralization Yes licensed_disposal Arrange for Licensed Hazardous Waste Disposal neutralization->licensed_disposal end End: Waste Disposed licensed_disposal->end

Caption: Workflow for the safe handling and disposal of this compound waste.

TroubleshootingGuide start Issue Encountered issue_type What is the issue? start->issue_type spill Spill or Leak issue_type->spill Spill exposure Personal Exposure issue_type->exposure Exposure improper_storage Improper Storage issue_type->improper_storage Storage spill_actions 1. Evacuate Area 2. Remove Ignition Sources 3. Wear Full PPE 4. Absorb with Inert Material 5. Collect in Sealed Container spill->spill_actions exposure_type Type of Exposure? exposure->exposure_type storage_issue What is the storage problem? improper_storage->storage_issue dispose_waste dispose_waste spill_actions->dispose_waste Dispose as Hazardous Waste inhalation Inhalation exposure_type->inhalation skin_contact Skin Contact exposure_type->skin_contact eye_contact Eye Contact exposure_type->eye_contact inhalation_action Move to Fresh Air. Seek Medical Attention. inhalation->inhalation_action skin_action Remove Contaminated Clothing. Wash with Soap and Water. skin_contact->skin_action eye_action Rinse with Water for 15 mins. Seek Medical Attention. eye_contact->eye_action leaking_container Leaking Container storage_issue->leaking_container unknown_age Unknown Age/Purity storage_issue->unknown_age leaking_action Transfer to a Secure, Labeled Container. Check for Contamination. leaking_container->leaking_action unknown_age_action Treat as Potentially Unstable. Handle with Extreme Caution. Dispose of as Hazardous Waste. unknown_age->unknown_age_action leaking_action->dispose_waste unknown_age_action->dispose_waste

Caption: Troubleshooting guide for common issues with this compound.

References

Quenching procedures for reactions containing residual cyclohexyl nitrite

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quenching Procedures for Cyclohexyl Nitrite

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with reactions that may contain residual this compound.

Frequently Asked Questions (FAQs)

Q1: What is residual this compound and why is it a concern in my reaction?

This compound (C₆H₁₁NO₂) is an alkyl ester of cyclohexanol and nitrous acid.[1] As a residual reagent, it can pose several challenges. Alkyl nitrites are often volatile, flammable, and sensitive to air, light, and moisture.[1][2] Their thermal and photochemical decomposition can generate reactive cyclohexoxy and nitric oxide radicals, which can lead to undesired side reactions and impurity formation.[3] Proper quenching is essential to neutralize this reactive species, ensure the safety of the workup procedure, and prevent the formation of by-products.

Q2: What is the primary goal of a quenching procedure for this compound?

The main objectives are:

  • Safety: To neutralize the reactive and potentially hazardous this compound, preventing uncontrolled decomposition, gas evolution, or exothermic events during workup and handling.[4]

  • Reaction Control: To stop the reaction at the desired point and prevent residual nitrite from reacting with the desired product or other components in the mixture.

  • Purity: To prevent the formation of impurities during the workup and isolation stages that can arise from the presence of residual nitrite.

Q3: What are the potential decomposition products of this compound?

This compound can decompose, especially when exposed to heat or light. The weak O-NO bond can break, forming a cyclohexoxy radical and a nitric oxide (NO) radical.[3][5] The highly reactive cyclohexoxy radical can then participate in various subsequent reactions, including hydrogen abstraction or further decomposition.[3] Additionally, hydrolysis in the presence of water can lead to the formation of cyclohexanol.[6]

Q4: How can I confirm my primary reaction is complete before quenching?

It is crucial to quench only after the main reaction has finished to avoid impacting your yield. Do not rely solely on literature reaction times.[4] Use an appropriate analytical technique to monitor the disappearance of the starting material(s). Common methods include:

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography (GC)[7]

  • Nuclear Magnetic Resonance (NMR) spectroscopy[7]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Vigorous Exothermic Reaction or Uncontrolled Gas Evolution During Quench 1. Quenching agent added too quickly.2. Reaction mixture was not adequately cooled.3. Concentration of residual nitrite is higher than anticipated.1. Reduce Addition Rate: Add the quenching solution dropwise or via a syringe pump.2. Cool the Reaction: Immerse the reaction flask in an ice/water bath before and during the quench.[4][8]3. Ensure Adequate Headspace & Venting: Do not perform the quench in a sealed vessel to avoid pressure buildup.[9]
Quenching Appears Incomplete (Residual Nitrite Detected Post-Quench) 1. Insufficient stoichiometry of the quenching agent.2. Poor mixing of the biphasic reaction mixture.3. The chosen quenching agent is not effective under the reaction conditions (e.g., wrong pH).1. Add Excess Quencher: Add another portion of the quenching agent and allow it to stir for an extended period.2. Increase Agitation: Ensure vigorous stirring to improve contact between the aqueous quencher and the organic phase.3. Re-evaluate Quencher Choice: Select an alternative quenching agent from the comparison table below.
Formation of Unexpected By-products or Product Degradation 1. The quenching agent is reacting with the desired product.2. The pH change during the quench is causing product degradation.3. The quenching agent is acting as a catalyst for an undesired side reaction.1. Select a Milder Quencher: Consider using a scavenger like ascorbic acid instead of a strong oxidant or reductant.2. Buffer the System: Add a suitable buffer to the quenching solution to maintain a stable pH.3. Screen Quenching Agents: Perform small-scale analytical experiments with different quenching agents to assess compatibility with your product.
Difficulties During Aqueous Workup (e.g., Emulsion Formation) 1. High concentration of salts formed during the quench.2. The quenching by-products are acting as surfactants.1. Add Brine: Add a saturated NaCl solution to help break the emulsion and improve phase separation.2. Filter Solids: If a precipitate forms, filter the mixture before proceeding with the extraction.3. Allow to Settle: Let the mixture stand for an extended period without agitation to allow the layers to separate.

Comparison of Common Quenching Agents

Quenching AgentTypeTypical ConditionsProsCons / Considerations
Sodium Bisulfite (NaHSO₃) ReductantAqueous solution (5-20% w/v), 0 °C to RTEffective, inexpensive, and readily available.[10]Can lower the pH. The reaction can be exothermic and produce SO₂ gas, especially under acidic conditions. Can form inorganic salts that may complicate workup.
Ascorbic Acid (Vitamin C) Reductant / ScavengerAqueous solution, 0 °C to RTMild and selective.[11][12] Low toxicity and environmentally benign. Effective at blocking nitrosation reactions.[13][14]May be less reactive than stronger agents. Can be more expensive for large-scale reactions.
Sodium Hypochlorite (NaOCl) OxidantAqueous solution (e.g., commercial bleach), 0 °CPowerful and fast-acting.Highly reactive and non-selective; can oxidize many functional groups.[15] Reaction can be highly exothermic. Generates chlorinated waste. Caution is highly advised.
Urea or Sulfamic Acid ScavengerAqueous acidic solutionSpecifically effective at scavenging nitrous acid formed in situ.[12]Primarily effective under acidic conditions where nitrous acid is present. May not be effective at quenching the alkyl nitrite ester directly.

Experimental Protocols

Protocol 1: Quenching with Aqueous Sodium Bisulfite

  • Preparation: Prepare a 10% (w/v) aqueous solution of sodium bisulfite. For every 1 mole of this compound estimated to be in the reaction, prepare at least 1.5 molar equivalents of sodium bisulfite solution.

  • Cooling: Cool the reaction vessel to 0 °C using an ice/water bath. Ensure the vessel is in a well-ventilated fume hood.[16]

  • Quenching: While stirring the reaction mixture vigorously, add the sodium bisulfite solution slowly via a dropping funnel. Monitor the internal temperature and for any gas evolution. Do not let the temperature rise significantly.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the quench is complete.[16]

  • Verification: Take an aliquot of the organic layer and test for the presence of residual nitrite using an appropriate analytical method (e.g., GC headspace, Griess test on an aqueous extract).

  • Workup: Proceed with standard aqueous workup and extraction.

Protocol 2: Quenching with Aqueous Ascorbic Acid

  • Preparation: Prepare a 10% (w/v) aqueous solution of ascorbic acid. For every 1 mole of residual this compound, prepare at least 2.0 molar equivalents of the ascorbic acid solution.

  • Cooling: Cool the reaction mixture to 0-10 °C.

  • Quenching: Slowly add the ascorbic acid solution to the vigorously stirred reaction mixture. Ascorbic acid is a milder scavenger, so the exotherm is typically less pronounced than with bisulfite, but caution is still advised.[11][13][17]

  • Completion: After addition, let the reaction stir at room temperature for 2-4 hours.

  • Verification: Confirm the absence of residual nitrite using a suitable analytical method.

  • Workup: Proceed with the planned extraction and purification steps.

Visual Guides

QuenchingAgentDecisionTree Start Start: Select Quenching Agent ProductSensitivity Is the desired product sensitive to oxidation? Start->ProductSensitivity ReductantSensitivity Is the desired product sensitive to reduction? ProductSensitivity->ReductantSensitivity Yes UseHypochlorite Consider Sodium Hypochlorite (NaOCl) (Strong Oxidant - Use with Caution) ProductSensitivity->UseHypochlorite No MildConditions Are mild conditions and selectivity critical? ReductantSensitivity->MildConditions Yes UseBisulfite Use Sodium Bisulfite (NaHSO3) (General Reductant) ReductantSensitivity->UseBisulfite No UseAscorbicAcid Use Ascorbic Acid (Mild Scavenger) MildConditions->UseAscorbicAcid Yes ConsiderUrea Consider Urea / Sulfamic Acid (If reaction is acidic) MildConditions->ConsiderUrea No QuenchingWorkflow Start 1. Confirm Reaction Completion (TLC, GC, etc.) Cool 2. Cool Reaction Mixture (e.g., 0 °C Ice Bath) Start->Cool Add 4. Add Quenching Solution Slowly with Vigorous Stirring Cool->Add Prepare 3. Prepare Aqueous Quenching Solution Prepare->Add Monitor 5. Monitor Temperature and Gas Evolution Add->Monitor Stir 6. Stir at RT for 1-4 Hours Post-Addition Monitor->Stir Check 7. Test for Residual Nitrite? Stir->Check Workup 8. Proceed to Aqueous Workup and Extraction Check->Workup No AddMore Add More Quenching Agent and Return to Step 6 Check->AddMore Yes AddMore->Stir

References

Validation & Comparative

Cyclohexyl Nitrite vs. Tert-Butyl Nitrite: A Comparative Analysis for Diazotization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the diazotization of primary aromatic amines to form diazonium salts is a pivotal transformation, unlocking a plethora of subsequent reactions for the introduction of various functional groups. The choice of the diazotizing agent is critical for the efficiency, safety, and substrate compatibility of this process. While sodium nitrite in aqueous acid has been the traditional method, organic nitrites have emerged as valuable alternatives, offering milder reaction conditions. This guide provides a comparative analysis of two such agents: cyclohexyl nitrite and tert-butyl nitrite (TBN), aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

A fundamental comparison of the two reagents begins with their physical and chemical properties, which influence their handling, storage, and reactivity.

PropertyThis compoundTert-Butyl Nitrite (TBN)
CAS Number 5156-40-1[1]540-80-7
Molecular Formula C₆H₁₁NO₂[1]C₄H₉NO₂
Molecular Weight 129.16 g/mol [1]103.12 g/mol
Boiling Point Not readily available61-63 °C
Appearance Colorless, volatile liquid[1]Colorless to light yellow liquid
Solubility Soluble in organic solventsSoluble in many organic solvents

Performance as a Diazotizing Agent

While extensive experimental data for this compound in diazotization reactions is scarce in readily available literature, a comparative analysis can be drawn based on the well-documented performance of tert-butyl nitrite and the general characteristics of alkyl nitrites.

Tert-Butyl Nitrite (TBN): A Well-Established Reagent

Tert-butyl nitrite is a widely used and commercially available diazotizing agent, favored for its mild and efficient performance under anhydrous and often acid-free conditions.[2][3] Its application is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of traditional diazotization methods.[2]

Key advantages of TBN include:

  • Mild Reaction Conditions: TBN-mediated diazotizations can often be carried out at room temperature, avoiding the need for strict temperature control at 0-5 °C typically required for aqueous methods.[2]

  • Acid-Free Protocols: Many procedures utilizing TBN do not require strong mineral acids, making it compatible with a wider range of functional groups.[2][3]

  • Clean Byproducts: The primary byproduct of TBN in these reactions is tert-butanol, which is generally less reactive and easier to remove than the byproducts of other alkyl nitrites.

  • High Efficiency: TBN is known to provide good to excellent yields in various diazotization-based transformations, such as Sandmeyer and Balz-Schiemann reactions.

This compound: An Alternative with Limited Data

This compound, as an alkyl nitrite, is expected to function as a diazotizing agent through a similar mechanism to TBN, involving the in situ generation of the nitrosonium ion (NO⁺). However, specific performance data, such as reaction yields and optimal conditions for diazotization, are not well-documented in publicly accessible literature.

Some general characteristics of alkyl nitrites suggest that this compound could be a viable, if less common, alternative. Studies on other alkyl nitrites, such as n-butyl, isobutyl, and isopentyl nitrite, have shown them to be effective diazotizing agents, performing on par with TBN in certain applications. This suggests that the choice of the alkyl group may not drastically alter the fundamental reactivity in diazotization, although it can influence physical properties like boiling point and stability.

A potential consideration for this compound is its thermal stability. Due to ring strain, cycloalkyl compounds can sometimes exhibit different reactivity and stability profiles compared to their linear counterparts.

Experimental Protocols

General Protocol for Diazotization using Tert-Butyl Nitrite (Sandmeyer-type Reaction)

This protocol is a representative example of a Sandmeyer reaction for the synthesis of an aryl halide from a primary aromatic amine using TBN.

Materials:

  • Primary aromatic amine (1.0 equiv)

  • Tert-butyl nitrite (1.1 - 1.5 equiv)

  • Copper(I) halide (CuX, where X = Cl, Br; 1.2 equiv)

  • Anhydrous acetonitrile (solvent)

Procedure:

  • To a stirred suspension of the copper(I) halide in anhydrous acetonitrile at 0 °C to room temperature, add the primary aromatic amine.

  • Slowly add tert-butyl nitrite to the mixture.

  • Stir the reaction mixture at the same temperature for the appropriate time (typically 1-4 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: This is a generalized protocol and may require optimization for specific substrates.

Reaction Mechanism and Workflow

The diazotization of a primary aromatic amine with an alkyl nitrite proceeds through the formation of a nitrosonium ion, which then reacts with the amine to form the diazonium salt.

Diazotization_Workflow cluster_reagents Reactants cluster_process Reaction Steps cluster_product Intermediate A Primary Aromatic Amine (Ar-NH2) D Nucleophilic Attack by Amine A->D B Alkyl Nitrite (R-ONO) C Generation of Nitrosonium Ion (NO+) B->C C->D E Proton Transfer & Dehydration D->E F Formation of Diazonium Salt (Ar-N2+) E->F G Aryl Diazonium Salt F->G

General workflow for the diazotization of a primary aromatic amine using an alkyl nitrite.

Signaling Pathway of Diazonium Salt Formation

The formation of the diazonium salt involves a series of chemical transformations initiated by the generation of the electrophilic nitrosonium ion.

Diazonium_Formation_Pathway reagent Alkyl Nitrite (R-ONO) nitrosonium Nitrosonium Ion (NO+) reagent->nitrosonium Protonation & Cleavage acid Acid (H+) (if present) acid->reagent n_nitrosamine N-Nitrosamine (Ar-NH-N=O) nitrosonium->n_nitrosamine amine Aromatic Amine (Ar-NH2) amine->n_nitrosamine Nucleophilic Attack diazohydroxide Diazohydroxide (Ar-N=N-OH) n_nitrosamine->diazohydroxide Tautomerization diazonium Aryl Diazonium Ion (Ar-N≡N+) diazohydroxide->diazonium Protonation & Dehydration

References

Comparing the reactivity of cyclohexyl nitrite with isoamyl nitrite and butyl nitrite

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of Cyclohexyl Nitrite, Isoamyl Nitrite, and Butyl Nitrite

For researchers and professionals in drug development and organic synthesis, understanding the relative reactivity of alkyl nitrites is crucial for their application as nitrosating agents, reaction intermediates, and physiological nitric oxide (NO) donors. This guide provides a comparative analysis of the chemical reactivity of this compound, isoamyl nitrite, and butyl nitrite, focusing on their thermal stability, susceptibility to hydrolysis, and general decomposition pathways. The information is supported by available experimental data and detailed methodologies.

Overview of Reactivity

The reactivity of alkyl nitrites (R-O-N=O) is primarily dictated by the stability of the O-NO bond, which is relatively weak and susceptible to cleavage through thermal or photolytic means. This process generates an alkoxy radical (RO•) and a nitric oxide (NO) radical, which can initiate a variety of subsequent reactions. The structure of the alkyl group (R) influences the stability of the molecule and the reaction pathways of the resulting radicals.

  • This compound: Features a secondary cycloalkyl group. The reactivity is influenced by the stereochemistry of the cyclohexane ring.

  • Isoamyl Nitrite (Isopentyl Nitrite): A primary alkyl nitrite with branching at the γ-carbon.

  • Butyl Nitrite: Exists as isomers, with n-butyl nitrite (a primary alkyl nitrite) and tert-butyl nitrite (a tertiary alkyl nitrite) being common examples. Reactivity varies significantly between these isomers due to the different stability of the corresponding alkyl radicals and alkoxy radicals.

The general decomposition pathway is a critical aspect of their reactivity.

G cluster_initiation Initiation Step alkyl_nitrite Alkyl Nitrite (R-O-N=O) alkoxy_radical Alkoxy Radical (RO•) alkyl_nitrite->alkoxy_radical O-NO bond cleavage no_radical Nitric Oxide (NO•) alkyl_nitrite->no_radical O-NO bond cleavage stimulus Heat (Δ) or Light (hν) stimulus->alkyl_nitrite hydrogen_abstraction Hydrogen Abstraction alkoxy_radical->hydrogen_abstraction unimolecular_decomposition Unimolecular Decomposition (e.g., C-C cleavage) alkoxy_radical->unimolecular_decomposition isomerization Isomerization alkoxy_radical->isomerization recombination Recombination with RO• no_radical->recombination further_reactions Further Reactions (e.g., with other radicals) no_radical->further_reactions

Caption: General reaction mechanism for the decomposition of alkyl nitrites.

Comparative Data

Direct comparative studies across all three compounds under identical conditions are limited. However, data from various sources can be compiled to provide a relative assessment of their stability and reactivity.

Physical Properties
Property This compound Isoamyl Nitrite (Isopentyl Nitrite) n-Butyl Nitrite
Molecular Formula C₆H₁₁NO₂ C₅H₁₁NO₂ C₄H₉NO₂
Molar Mass (g/mol) 129.16 117.15 103.12
Boiling Point (°C) Not available 99 78
Density (g/mL) Not available 0.872 (at 25 °C) 0.882 (at 25 °C)
Thermal Decomposition Kinetics

The thermal stability of alkyl nitrites is a key measure of their reactivity. Decomposition is typically a unimolecular process involving the homolytic cleavage of the O-NO bond.

The table below presents high-pressure limit rate coefficients (k) for the thermal dissociation of n-butyl nitrite, which can be compared with other primary alkyl nitrites. The rate coefficients are expressed in the Arrhenius format, k = A * T^n * exp(-Ea/RT), where A is the pre-exponential factor, T is temperature, n is the temperature exponent, and Ea is the activation energy.

Compound High-Pressure Limit Rate Coefficient (k₁) [s⁻¹] Temperature (K) Pressure (Torr) Reference
n-Butyl Nitrite (9.91 ± 2.97) × 10²¹ * T⁻¹·⁵⁹ * exp(-21588/T) 700 - 1000 60 - 250
Isobutyl Nitrite (3.92 ± 1.18) × 10²¹ * T⁻¹·⁵⁸ * exp(-21162/T) 700 - 1000 60 - 250

Note: Data for isoamyl nitrite and this compound under these specific experimental conditions were not found in the search results.

Hydrolysis Rates

Alkyl nitrites undergo hydrolysis to form the corresponding alcohol and nitrous acid. The rate of hydrolysis is an important factor in their stability in aqueous environments. One study found that under neutral, phosphate-buffered aqueous conditions, the hydrolysis of primary alkyl nitrites is relatively slow and insensitive to steric influences.

Compound Hydrolysis Rate Constant (k_obs) [s⁻¹] Conditions Reference
n-Butyl Nitrite 1.3 x 10⁻⁵ Phosphate-buffered 9% aq. acetonitrile, 25.0 °C
Isopentyl Nitrite (Isoamyl Nitrite) 1.1 x 10⁻⁵ Phosphate-buffered 9% aq. acetonitrile, 25.0 °C

Note: Specific hydrolysis rate data for this compound under these conditions was not found in the search results. However, as a secondary nitrite, its hydrolysis rate might differ from primary nitrites.

The data suggests that n-butyl nitrite and isoamyl nitrite have very similar hydrolysis rates under these conditions. Increased alkyl substitution at the β-position was noted to slightly facilitate hydrolysis.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. Below are representative protocols for studying the thermal decomposition and hydrolysis of alkyl nitrites.

Thermal Decomposition via Shock Tube

This method is used to study gas-phase unimolecular reactions at high temperatures and low pressures.

G start Start prep Prepare Mixture: Alkyl Nitrite in Inert Gas (e.g., Argon) start->prep load Load Mixture into Shock Tube Driven Section prep->load shock Generate Shock Wave (e.g., by rupturing diaphragm) load->shock heat Rapidly Heat & Compress Gas (Adiabatic Compression) shock->heat monitor Monitor Reaction Progress (e.g., Laser Schlieren Densitometry) heat->monitor analyze Analyze Density Gradient vs. Time to Determine Rate Coefficient monitor->analyze end End analyze->end

Caption: Experimental workflow for studying thermal decomposition kinetics.

Methodology Details:

  • Mixture Preparation: A dilute mixture of the alkyl nitrite (e.g., 1-2%) in a bath gas like argon is prepared.

  • Shock Tube Operation: The mixture is introduced into the driven section of a shock tube. A high-pressure driver gas is used to rupture a diaphragm, creating a shock wave that propagates through the alkyl nitrite mixture.

  • Heating and Reaction: The gas is rapidly heated and compressed by the shock wave, initiating the thermal decomposition.

  • Data Acquisition: The progress of the reaction is monitored by measuring the density gradient in the gas behind the shock wave using a technique like laser schlieren densitometry. The density gradient is proportional to the rate of reaction.

  • Kinetic Analysis: The rate coefficients for the decomposition reaction are extracted by simulating the experimental density gradient profiles with a detailed chemical kinetics mechanism.

Hydrolysis Rate Measurement via UV-Vis Spectrophotometry

This protocol is suitable for determining the rate of hydrolysis in aqueous solutions.

G start Start prepare_buffer Prepare Aqueous Buffer (e.g., Phosphate Buffer, pH 7.0) start->prepare_buffer prepare_stock Prepare Alkyl Nitrite Stock Solution (e.g., in Acetonitrile) start->prepare_stock thermostat Thermostat Buffer and Spectrophotometer (e.g., 25.0 °C) prepare_buffer->thermostat inject Inject Aliquot of Stock Solution into Buffer in a Cuvette to Initiate Reaction thermostat->inject prepare_stock->inject monitor Monitor Decrease in Absorbance at λ_max (e.g., ~378 nm) over Time inject->monitor calculate Calculate Pseudo-First-Order Rate Constant (k_obs) from Absorbance vs. Time Data monitor->calculate end End calculate->end

Caption: Experimental workflow for determining hydrolysis rates.

Methodology Details:

  • Solution Preparation: A buffered aqueous solution (e.g., phosphate buffer) is prepared to maintain a constant pH. The solution is often a mixture with an organic solvent like acetonitrile to ensure the solubility of the alkyl nitrite.

  • Temperature Control: The buffer solution and the spectrophotometer's cuvette holder are maintained at a constant temperature (e.g., 25.0 °C).

  • Reaction Initiation: A small volume of a stock solution of the alkyl nitrite is injected into the thermostatted buffer in a quartz cuvette.

  • Spectrophotometric Monitoring: The hydrolysis reaction is monitored by recording the decrease in the absorbance of the alkyl nitrite at a characteristic wavelength (e.g., around 378 nm) over time.

  • Data Analysis: The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential decay function.

Discussion and Conclusion

  • Thermal Stability: Primary alkyl nitrites like n-butyl nitrite and isoamyl nitrite exhibit similar thermal decomposition behavior, governed by the cleavage of the O-NO bond. The activation energies for n-butyl and isobutyl nitrite are comparable, suggesting similar bond dissociation energies. While quantitative data for this compound is lacking, as a secondary nitrite, its O-NO bond dissociation energy and, consequently, its thermal stability might differ. The stability of the resulting cyclohexoxy radical would be a key factor.

  • Hydrolytic Stability: In neutral aqueous media, primary alkyl nitrites such as isoamyl nitrite and n-butyl nitrite hydrolyze slowly and at very similar rates. This suggests that for primary nitrites, the steric bulk of the alkyl group has a minimal effect on the hydrolysis rate under these conditions. The hydrolysis of this compound (a secondary nitrite) may proceed at a different rate, potentially influenced by the greater steric hindrance around the oxygen atom.

  • Photochemical Reactivity: Studies on n-butyl nitrite and isoamyl nitrite indicate that their photodissociation dynamics at 355 nm are nearly identical. This implies that the nature of the primary alkyl group has a minor effect on the photochemical cleavage of the O-NO bond. It is plausible that this compound would also undergo efficient photolysis via a similar mechanism, generating cyclohexoxy and NO radicals.

A Comparative Guide to the Reaction Kinetics of Cyclohexyl Nitrite-Mediated Processes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, understanding the kinetics of chemical reactions is paramount for process optimization, safety, and scalability. Cyclohexyl nitrite is a versatile reagent employed in a variety of synthetic transformations, including nitrosation, oxidation, and diazotization reactions. This guide provides a comparative analysis of the reaction kinetics of this compound-mediated processes against alternative methods, supported by experimental data and detailed protocols.

Data Summary: A Comparative Look at Reaction Kinetics

The following tables summarize quantitative data on the reaction kinetics of processes mediated by this compound and its alternatives. This data, compiled from various studies, offers a basis for comparing the efficiency and mechanisms of these reagents under different conditions.

Table 1: Comparison of Nitrosation Reaction Kinetics

Reagent/MethodSubstrateSolventTemperature (°C)Rate Constant (k)Key Findings & Citations
This compoundAmineAcetonitrile25Not explicitly stated, but reactivity order is HNO₂ > t-butyl nitrite > i-propyl nitrite > isopentyl nitrite.[1]Reaction kinetics are consistent with rate-limiting attack of NO+ on the unprotonated amine.[1]
Sodium Nitrite/AcidPrimary Aromatic AmineAqueous Acid0-10Dependent on pH and nitrite concentration.[2][3]The formation of N-nitroso-N-methyl-N-cyclohexylamine depends on the square of the nitrite concentration and has a pH optimum at pH 3.[2]
t-Butyl NitriteThioglycolic AcidAcetonitrileNot specifiedKinetically zero order in thiol concentration.[1]The reaction is consistent with rate-limiting NO+ formation.[1]
Isopropyl NitriteN-methylanilineAqueous AcidNot specifiedRate is reduced by the addition of propan-2-ol.[4]Explained by rapid hydrolysis to an equilibrium concentration of nitrous acid which then effects nitrosation.[4]

Table 2: Comparison of Oxidation Reaction Kinetics

Reagent/MethodSubstrateSolventTemperature (°C)Rate Constant (k)Key Findings & Citations
This compoundNot specifiedNot specifiedNot specifiedNot specifiedGenerally used as an oxidant in organic synthesis.[5][6]
Sodium NitriteAlkenesNot specifiedNot specifiedNot specifiedCan be used for carbonitration of alkenes.[7]
Nitroxyl RadicalsPeroxyl RadicalsAqueousNot specified2.8 x 10⁷ to 1.0 x 10⁸ M⁻¹s⁻¹ (for TPO)Rate constants correlate with the oxidation potential of the peroxyl radicals.[8]
Hypochlorous AcidNitriteAqueous25Overall rate law is complex and dependent on multiple species concentrations.[9]Involves the formation of ClNO₂ and N₂O₄ as important intermediates.[9]

Experimental Protocols: Methodologies for Kinetic Validation

Accurate determination of reaction kinetics relies on precise and well-documented experimental protocols. Below are detailed methodologies for key experiments cited in the validation of nitrite-mediated reaction kinetics.

Protocol 1: Spectrophotometric Analysis of Nitrosation Kinetics

This protocol is adapted from studies on the kinetics of nitrosamine formation.[10]

Objective: To determine the rate of nitrosation of a secondary amine using UV-Vis spectrophotometry.

Materials:

  • Secondary amine (e.g., dihexylamine)

  • Sodium nitrite

  • Buffer solution (e.g., citrate-phosphate buffer of desired pH)

  • Surfactant (optional, for studying micellar catalysis)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Stopped-flow apparatus (for rapid reactions)

Procedure:

  • Prepare stock solutions of the secondary amine, sodium nitrite, and buffer of known concentrations.

  • Equilibrate the reactant solutions and the spectrophotometer cell to the desired reaction temperature.

  • For slower reactions, mix the amine and buffer in the cuvette. Initiate the reaction by adding the sodium nitrite solution.

  • For rapid reactions, use a stopped-flow apparatus to ensure rapid mixing of reactants.

  • Monitor the reaction by recording the absorbance of the resulting nitrosamine at its λmax over time.

  • The initial rate of reaction can be determined from the initial slope of the absorbance versus time plot.

  • Repeat the experiment at different reactant concentrations to determine the order of the reaction with respect to each reactant and calculate the rate constant.

Protocol 2: Stopped-Flow Kinetic Analysis of Nitrite Oxidation

This protocol is based on the study of nitrite oxidation by peroxidases.[11]

Objective: To measure the rate constant for the reaction of nitrite with an oxidizing agent (e.g., a peroxidase compound) using a sequential mixing stopped-flow instrument.

Materials:

  • Nitrite solution (e.g., sodium nitrite)

  • Oxidizing agent (e.g., horseradish peroxidase Compound II)

  • Buffer solution (pH 7.0)

  • Sequential mixing stopped-flow spectrophotometer

Procedure:

  • Prepare solutions of the enzyme, substrate (to form the intermediate), and nitrite in the appropriate buffer.

  • The first push of the stopped-flow instrument mixes the enzyme with a substrate (e.g., hydrogen peroxide) to form the reactive intermediate (e.g., Compound II).

  • After a defined delay time to allow for the formation of the intermediate, the second push mixes the intermediate with the nitrite solution.

  • Monitor the change in absorbance at a wavelength specific to the intermediate to follow its reaction with nitrite.

  • The observed rate constant can be obtained by fitting the absorbance decay to a pseudo-first-order exponential function.

  • The second-order rate constant is determined by plotting the observed rate constants against the concentration of nitrite.

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex mechanisms and experimental setups involved in studying reaction kinetics.

Nitrosation_Pathway cluster_reagents Reactants cluster_intermediates Intermediates cluster_product Product NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + H⁺ H+ Acid (H⁺) H+->HNO2 R2NH Secondary Amine (R₂NH) R2NNO Nitrosamine (R₂N-NO) R2NH->R2NNO + NO⁺, - H⁺ NO+ Nitrosonium Ion (NO⁺) HNO2->NO+ + H⁺, - H₂O NO+->R2NNO

Caption: General mechanism of N-nitrosamine formation from a secondary amine and nitrite in acidic conditions.

Experimental_Workflow_Stopped_Flow Start Start Prepare_Solutions Prepare Reactant Solutions Enzyme Substrate Nitrite Start->Prepare_Solutions Mix1 Syringe 1: Enzyme + Substrate | Syringe 2: Buffer | Push 1: Mix to form Intermediate Prepare_Solutions->Mix1 Delay Incubation/Delay Mix1->Delay Mix2 Syringe 3: Intermediate Solution | Syringe 4: Nitrite Solution | Push 2: Mix to Initiate Reaction Delay->Mix2 Monitor_Absorbance Monitor Absorbance Change over Time (Spectrophotometer) Mix2->Monitor_Absorbance Analyze_Data Data Analysis Fit to kinetic model Determine rate constants Monitor_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a sequential mixing stopped-flow kinetics experiment.

References

A Researcher's Guide to Radical Generation: Comparing Alternatives to Cyclohexyl Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry and drug development, the generation of radical intermediates is a cornerstone for constructing complex molecular architectures. While cyclohexyl nitrite has been a reliable reagent for this purpose, a range of alternatives offers distinct advantages in terms of efficiency, safety, and reaction conditions. This guide provides an objective comparison of prominent radical initiators, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal reagent for their specific needs.

Overview of Radical Initiators

Radical initiators are molecules that possess a weak bond that can be homolytically cleaved by heat or light to produce radicals. This guide focuses on common alternatives to this compound, categorized into three main classes:

  • Alkyl Nitrites: This class includes tert-butyl nitrite (TBN) and isoamyl nitrite. They function similarly to this compound, generating an alkoxy radical and a nitric oxide radical upon decomposition. TBN, in particular, has gained traction as a greener and highly effective reagent for various transformations.[1][2]

  • Azo Compounds: 2,2'-Azobisisobutyronitrile (AIBN) is the most common initiator in this class.[3] Its decomposition is driven by the thermodynamically favorable release of nitrogen gas, producing two carbon-centered radicals.[4]

  • Organic Peroxides: Benzoyl peroxide (BPO) is a widely used example, characterized by a weak oxygen-oxygen bond that cleaves upon heating to form two oxygen-centered radicals.[3][5]

Performance Comparison

The choice of a radical initiator significantly impacts reaction kinetics, product yields, and safety. The following table summarizes key performance indicators for this compound and its alternatives.

Parameter This compound tert-Butyl Nitrite (TBN) Isoamyl Nitrite AIBN Benzoyl Peroxide (BPO)
Typical Use Barton nitrite reaction, general radical generationNitrations, C-H functionalization, Sandmeyer reactions[2]Sandmeyer reactions, nitrosation[6][7][8]Polymerization, tin-hydride mediated reactions[4][9]Polymerization, curing of resins[5][10]
Radical Type Alkoxy (Cyclohexyloxy) & NO•Alkoxy (tert-Butoxy) & NO•Alkoxy (Isoamyloxy) & NO•Carbon-centered (2-cyano-2-propyl)[4]Oxygen-centered (Benzoyloxyl)
Typical Temp. Photochemical or ~80-100 °CRoom Temp to 80 °C[1]Room Temp to 80 °C60-80 °C80-100 °C
10-hr Half-Life Temp. Data not readily availableData not readily availableData not readily available~65 °C (in Toluene)[3]~73 °C
Key Byproducts Cyclohexanol, NO gastert-Butanol, NO gas, N₂O, H₂OIsoamyl alcohol, NO gas[8]Nitrogen gas, Tetramethylsuccinonitrile (toxic)CO₂, Benzoic acid, Benzene
Advantages Established reagent"Green" reagent, mild conditions, high efficiencyUseful in specific applications like Sandmeyer reactions[8]Predictable kinetics, no oxygenated byproducts[4]Low cost, widely available
Disadvantages Potential for side reactionsCan act as an oxidant[2]Strong odorFormation of toxic byproduct, requires heating[4]Can undergo induced decomposition, potential explosion hazard when dry[5]
Solubility Organic SolventsOrganic SolventsOrganic SolventsSoluble in organics, insoluble in water[4]Soluble in organics, insoluble in water

Mechanisms of Radical Generation

Understanding the mechanism of radical formation is crucial for controlling the reaction. Each class of initiator follows a distinct pathway.

Alkyl Nitrites: These compounds undergo homolytic cleavage of the oxygen-nitrogen bond upon thermal or photochemical induction. This generates a reactive alkoxy radical and a nitric oxide radical, which can both initiate subsequent radical processes.

Alkyl_Nitrite_Decomposition cluster_start Alkyl Nitrite (R-ONO) cluster_process Initiation cluster_products Generated Radicals Start R-O-N=O Process Heat (Δ) or Light (hν) Start->Process Alkoxy_Radical R-O• (Alkoxy Radical) Process->Alkoxy_Radical Homolytic Cleavage NO_Radical •N=O (Nitric Oxide Radical) Process->NO_Radical

Mechanism for radical generation from alkyl nitrites.

Azo Compounds (AIBN): The driving force for radical generation from AIBN is the formation of a stable nitrogen gas molecule. Thermal energy causes the simultaneous cleavage of two carbon-nitrogen bonds, yielding two identical carbon-centered radicals.

AIBN_Decomposition cluster_start AIBN cluster_process Initiation cluster_products Generated Products Start R-N=N-R (R = C(CH₃)₂CN) Process Heat (Δ) (>60 °C) Start->Process Carbon_Radical 2 R• (Carbon Radicals) Process->Carbon_Radical C-N Bond Cleavage Nitrogen_Gas N₂ (Nitrogen Gas) Process->Nitrogen_Gas

Mechanism for radical generation from AIBN.

Organic Peroxides (BPO): The weak O-O single bond in organic peroxides is susceptible to thermal homolysis. This cleavage results in two oxygen-centered radicals, which are highly reactive and can initiate polymerization or abstract hydrogen atoms from other molecules.

BPO_Decomposition cluster_start Benzoyl Peroxide (BPO) cluster_process Initiation cluster_products Generated Radicals Start Ph-C(O)O-OC(O)-Ph Process Heat (Δ) Start->Process Oxygen_Radical 2 Ph-C(O)O• (Benzoyloxyl Radicals) Process->Oxygen_Radical O-O Bond Cleavage

Mechanism for radical generation from Benzoyl Peroxide.

Experimental Protocols

The following protocols are representative examples of how these initiators are used in synthetic chemistry. Researchers should always consult the primary literature and perform a thorough risk assessment before conducting any experiment.

Protocol 1: Radical Cyclization using tert-Butyl Nitrite (TBN)

This protocol is a general example of a metal-free radical cascade reaction for synthesizing isoxazoles.[11][12][13]

  • Reaction Setup: To an oven-dried reaction tube equipped with a magnetic stir bar, add the starting alkene (1.0 equiv), aldehyde (1.5 equiv), and a suitable solvent (e.g., DCE, 0.1 M).

  • Initiator Addition: Add tert-butyl nitrite (TBN) (2.0 equiv) to the mixture.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at the predetermined temperature (e.g., 80 °C) for the specified time (e.g., 12-24 hours), monitoring by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired isoxazole product.

Protocol 2: Benzylic Bromination using AIBN

This protocol is a standard procedure for the Wohl-Ziegler bromination of a benzylic position.[14]

  • Reaction Setup: Combine the starting material (e.g., a substituted toluene, 1.0 equiv), N-Bromosuccinimide (NBS) (1.0 equiv), and AIBN (0.1 equiv) in a round-bottom flask with a reflux condenser.

  • Solvent Addition: Add a suitable solvent, typically carbon tetrachloride (CCl₄) or acetonitrile.

  • Reaction Conditions: Heat the mixture to reflux (approx. 80 °C for CCl₄) for the required time (e.g., 12 hours), often with irradiation from a sunlamp to facilitate initiation.

  • Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be further purified by distillation or chromatography.

Protocol 3: Free-Radical Polymerization of Styrene using Benzoyl Peroxide (BPO)

This is a classic bulk polymerization experiment.[5]

  • Monomer Preparation: Wash styrene monomer with an aqueous NaOH solution to remove the inhibitor, then wash with water until neutral, and dry over anhydrous CaCl₂.

  • Reaction Setup: Place the purified styrene (1.0 equiv) in a polymerization tube.

  • Initiator Addition: Add benzoyl peroxide (BPO) (e.g., 0.01 equiv) to the monomer.

  • Reaction Conditions: Seal the tube under vacuum or an inert atmosphere (N₂ or Ar). Heat the tube in a water or oil bath at a controlled temperature (e.g., 80-90 °C) for several hours. The viscosity of the solution will increase as polymerization proceeds.

  • Workup: Cool the reaction. Dissolve the resulting polymer in a suitable solvent (e.g., toluene) and precipitate it by pouring the solution into a non-solvent like methanol.

  • Purification: Collect the precipitated polystyrene by filtration and dry it in a vacuum oven to a constant weight.

General Experimental Workflow

The logical flow for conducting a radical reaction is generally consistent, regardless of the initiator used. Key steps include preparation, execution under controlled conditions, and purification.

Experimental_Workflow A 1. Reagent Preparation (Substrate, Solvent, Initiator) B 2. Reaction Setup (Inert atmosphere, Temp. control) A->B C 3. Initiation (Add initiator, apply heat/light) B->C D 4. Reaction Monitoring (TLC, GC, LC-MS) C->D E 5. Reaction Quench/Workup (Cooling, Extraction, Washing) D->E F 6. Product Purification (Chromatography, Distillation, Recrystallization) E->F G 7. Characterization (NMR, MS, IR) F->G

A typical workflow for a radical-initiated synthesis.

Conclusion

The selection of a radical initiator is a critical parameter in experimental design. While this compound remains a useful tool, alternatives like tert-butyl nitrite offer the ability to conduct reactions under milder, more environmentally friendly conditions.[1] Azo compounds such as AIBN provide a clean, non-oxidative source of carbon-centered radicals with predictable decomposition kinetics, making them ideal for polymerization and delicate synthetic steps.[3][4] Organic peroxides like BPO are cost-effective and powerful initiators, though they require careful handling and consideration of potential side reactions.[5] By understanding the distinct characteristics, mechanisms, and experimental requirements of each class of initiator, researchers can better tailor their synthetic strategies to achieve desired outcomes efficiently and safely.

References

A Comparative Guide to the Efficacy of Alkyl Nitrites in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alkyl nitrites are versatile and widely utilized reagents in organic synthesis, primarily serving as efficient sources of the nitrosonium ion (NO⁺). Their application spans a range of crucial transformations including diazotization, nitrosation, and oxidation reactions. This guide provides an objective comparison of the efficacy of commonly used alkyl nitrites—tert-butyl nitrite (TBN), isoamyl nitrite, and n-butyl nitrite—supported by experimental data to aid in reagent selection for specific synthetic needs.

At a Glance: Performance Comparison of Alkyl Nitrites

The choice of alkyl nitrite can significantly impact reaction yields and efficiency. The following tables summarize available quantitative data for key applications.

Table 1: N-Nitrosation of Secondary Amines
Alkyl NitriteSubstrateProduct Yield (%)Reference
Ethyl NitriteN-methylaniline74[1]
n-Butyl NitriteN-methylanilineNot specified, but part of a reactivity order[1]
Isobutyl NitriteN-methylaniline89[1]
Isoamyl NitriteN-methylaniline89[1]
tert-Butyl Nitrite N-methylaniline 93 [1]

In the N-nitrosation of N-methylaniline, tert-butyl nitrite demonstrates the highest reactivity, followed by isobutyl and isoamyl nitrite, with ethyl nitrite being the least reactive of those compared directly.[1]

Table 2: Diazotization and Subsequent Sandmeyer-Type Reactions

Direct comparative studies for diazotization under identical conditions are limited in the reviewed literature. However, individual reaction yields provide insight into the efficacy of different alkyl nitrites in Sandmeyer and related reactions.

Alkyl NitriteReaction TypeSubstrateProduct Yield (%)Reference
n-Pentyl NitriteBrominationAryl amine39-73[2]
n-Pentyl NitriteChlorinationAryl amine19-55[2]
Isoamyl NitriteTrifluoromethylationAryl amineModerate to good[2]
Isopentyl NitriteChlorinationN-(prop-2-yn-1-ylamino) pyridine62[2]
tert-Butyl NitriteBromination5-amino-1,3,4-thiadiazole-2-carboxylate71[2]

Note: The yields presented in Table 2 are from different reactions and should not be interpreted as a direct comparison of efficacy under the same conditions.

Table 3: Oxidation of Alcohols

Quantitative comparative data for the oxidation of alcohols using different alkyl nitrites is sparse in the available literature. However, tert-butyl nitrite is frequently cited as an effective oxidant.

Alkyl NitriteReaction TypeSubstrateProduct Yield (%)Reference
tert-Butyl NitriteAerobic Oxidation (with TEMPO)Benzylic AlcoholsGood to excellent[3]
tert-Butyl NitriteOxidationBenzylic AlcoholsGood to excellent[3]

Reaction Mechanisms

The efficacy of alkyl nitrites in diazotization and nitrosation stems from their ability to generate the electrophilic nitrosonium ion (NO⁺) in situ.

Diazotization of Primary Aromatic Amines

The diazotization of primary aromatic amines is a fundamental process, often preceding Sandmeyer reactions. The reaction is initiated by the formation of the nitrosonium ion from the alkyl nitrite, which then reacts with the amine. A series of proton transfers and water elimination leads to the formation of a stable arenediazonium salt.

Diazotization cluster_0 Nitrosonium Ion Formation cluster_1 Diazonium Salt Formation Alkyl Nitrite Alkyl Nitrite Protonated Alkyl Nitrite Protonated Alkyl Nitrite Alkyl Nitrite->Protonated Alkyl Nitrite + H+ H+ H+ Nitrosonium Ion Nitrosonium Ion Protonated Alkyl Nitrite->Nitrosonium Ion - ROH Primary Aromatic Amine Primary Aromatic Amine Nitrosonium Ion->Primary Aromatic Amine Alcohol Alcohol N-Nitrosamine N-Nitrosamine Primary Aromatic Amine->N-Nitrosamine + NO+ Diazo Hydroxide Diazo Hydroxide N-Nitrosamine->Diazo Hydroxide Proton Transfer Arenediazonium Salt Arenediazonium Salt Diazo Hydroxide->Arenediazonium Salt - H2O

Diazotization of a primary aromatic amine.
C-Nitrosation of an Activated Aromatic Ring

C-Nitrosation involves the direct introduction of a nitroso group onto a carbon atom, typically in electron-rich aromatic systems like phenols. The electrophilic nitrosonium ion attacks the aromatic ring to form a sigma complex, which then rearomatizes by losing a proton to yield the nitrosated product.

Nitrosation cluster_0 Nitrosonium Ion Formation cluster_1 Electrophilic Aromatic Substitution Alkyl Nitrite Alkyl Nitrite Protonated Alkyl Nitrite Protonated Alkyl Nitrite Alkyl Nitrite->Protonated Alkyl Nitrite + H+ H+ H+ Nitrosonium Ion Nitrosonium Ion Protonated Alkyl Nitrite->Nitrosonium Ion Phenol Phenol Nitrosonium Ion->Phenol Sigma Complex Sigma Complex Phenol->Sigma Complex + NO+ Nitrosated Phenol Nitrosated Phenol Sigma Complex->Nitrosated Phenol - H+

C-Nitrosation of phenol.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for key reactions utilizing different alkyl nitrites.

Protocol 1: Sandmeyer Bromination using tert-Butyl Nitrite

This protocol outlines the synthesis of an aryl bromide from an aromatic amine.

Materials:

  • Aromatic amine

  • tert-Butyl nitrite (t-BuONO)

  • Copper(II) bromide (CuBr₂)

  • Acetonitrile (ACN)

Procedure:

  • To a solution of the aromatic amine (1.0 equiv) in acetonitrile, add copper(II) bromide (2.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add tert-butyl nitrite (1.1 equiv) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Sandmeyer-Type Cyanation using Isoamyl Nitrite

This procedure describes the conversion of an aromatic amine to an aryl nitrile.

Materials:

  • Aromatic amine

  • Isoamyl nitrite

  • Copper(I) cyanide (CuCN)

  • Acetonitrile (ACN)

Procedure:

  • To a suspension of copper(I) cyanide (1.2 equiv) in acetonitrile, add isoamyl nitrite (1.5 equiv).

  • Add a solution of the aromatic amine (1.0 equiv) in acetonitrile to the mixture.

  • Stir the reaction mixture at room temperature for the appropriate time, monitoring by TLC.

  • Upon completion, quench the reaction with an aqueous solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography.

Protocol 3: Synthesis of n-Butyl Nitrite

This protocol details the preparation of n-butyl nitrite.

Materials:

  • n-Butyl alcohol

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Ice

Procedure:

  • Prepare a solution of sodium nitrite in water in a three-necked flask equipped with a stirrer, dropping funnel, and thermometer.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Separately, prepare a cooled mixture of n-butyl alcohol, water, and concentrated sulfuric acid.

  • Slowly add the acidic alcohol mixture to the sodium nitrite solution while maintaining the temperature at approximately 0-1 °C. This addition typically takes 1.5 to 2 hours.

  • After the addition is complete, allow the mixture to stand in the ice bath for the layers to separate.

  • Decant the liquid layers from the precipitated sodium sulfate into a separatory funnel.

  • Separate the upper n-butyl nitrite layer and wash it with a solution of sodium bicarbonate and sodium chloride, followed by a final wash with a saturated sodium chloride solution.

  • Dry the n-butyl nitrite over anhydrous sodium sulfate to yield the final product.[4]

Conclusion

The selection of an appropriate alkyl nitrite is a critical parameter in optimizing the outcome of various organic transformations. For N-nitrosation reactions, tert-butyl nitrite appears to be the most reactive among the commonly used alkyl nitrites. In Sandmeyer-type reactions, the choice of alkyl nitrite can be influenced by the specific transformation and substrate, with tert-butyl nitrite, isoamyl nitrite, and n-pentyl nitrite all demonstrating utility. While direct comparative data for oxidation reactions is limited, tert-butyl nitrite is a well-established and effective reagent. The provided experimental protocols offer a starting point for the practical application of these versatile reagents in the laboratory. Further systematic studies directly comparing the efficacy of different alkyl nitrites under identical conditions would be highly beneficial to the synthetic chemistry community.

References

Cyclohexyl Nitrite: A Comparative Analysis of its Performance as a Nitrosating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate nitrosating agent is crucial for achieving optimal reaction outcomes. This guide provides a comprehensive comparison of cyclohexyl nitrite's performance against other common nitrosating agents, supported by experimental data and detailed protocols.

This compound, an alkyl nitrite, serves as a versatile reagent in organic synthesis, primarily for the introduction of a nitroso group (-NO). Its efficacy is benchmarked here against other widely used nitrosating agents, including various alkyl nitrites and the traditional sodium nitrite/acid system. The choice of agent can significantly influence reaction yield, selectivity, and compatibility with different functional groups.

Comparative Performance of Nitrosating Agents

The efficiency of a nitrosating agent is typically evaluated based on the yield of the desired N-nitroso product from a secondary amine precursor. While direct comparative studies benchmarking a wide array of these agents under identical conditions are limited, available data allows for a relative assessment of their performance.

Tert-butyl nitrite (TBN) is frequently reported as a highly effective nitrosating agent, often providing excellent yields under mild, solvent-free conditions. 1 Studies have shown a reactivity order among some common alkyl nitrites, with tert-butyl nitrite being more reactive than isopentyl nitrite, isobutyl nitrite, and ethyl nitrite. 2 this compound, in the context of its formation from N-cyclohexylsulphamic acid, has been generated in yields as high as 76%, indicating its potential as a competent nitrosating species. 3

Below is a summary of reported yields for the N-nitrosation of various secondary amines using different nitrosating agents. It is important to note that reaction conditions such as temperature, solvent, and reaction time can significantly impact these yields.

Secondary AmineNitrosating AgentSolventTemperature (°C)Yield (%)
N-Methylanilinetert-Butyl NitriteDichloromethaneRoom Temp92
N-Methylanilinen-Butyl NitriteDichloromethaneRoom Temp91
N-MethylanilineIsoamyl NitriteDichloromethaneRoom Temp93
N-Benzylanilinetert-Butyl NitriteSolvent-freeRoom Temp96
N-BenzylanilineSodium Nitrite / HClNot specifiedNot specified66
Dibenzylaminetert-Butyl NitriteSolvent-free4595
Morpholinetert-Butyl NitriteSolvent-free4589
DiphenylamineN-Nitrososulfonamide1,2-Dichloroethane9087
N-Cyclohexylhydroxylaminetert-Butyl NitriteSolvent-freeRoom Temp83

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for N-nitrosation reactions.

General Procedure for N-Nitrosation of a Secondary Amine using an Alkyl Nitrite (e.g., tert-Butyl Nitrite)

This protocol is adapted from a solvent-free method for the synthesis of N-nitroso compounds. 1

Materials:

  • Secondary amine (1.0 mmol)

  • tert-Butyl nitrite (1.0 to 2.0 mmol, 1.0 to 2.0 equivalents)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask containing the secondary amine (1.0 mmol), add tert-butyl nitrite (1.0-2.0 mmol) at room temperature. For less reactive amines, the reaction mixture can be gently heated to 45 °C.

  • Stir the reaction mixture at the appropriate temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the product can be isolated. For many N-nitroso compounds, which are often oils or low-melting solids, direct use of the crude product may be possible after removal of volatile byproducts under reduced pressure.

  • If purification is necessary, column chromatography on silica gel is a common method.

Experimental Workflow for N-Nitrosamine Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Secondary Amine add_nitrite Add Alkyl Nitrite reagents->add_nitrite 1.0-2.0 eq. stir Stir at RT or 45°C add_nitrite->stir monitor Monitor by TLC stir->monitor isolate Isolate Crude Product monitor->isolate Upon completion purify Purify by Chromatography (if needed) isolate->purify analyze Characterize Product (NMR, MS) isolate->analyze purify->analyze

A generalized workflow for the synthesis of N-nitrosamines.

Signaling Pathways Involving Nitrosating Agents

Alkyl nitrites are known to act as nitric oxide (NO) donors. 4 NO is a key signaling molecule in numerous physiological and pathological processes. 5 One of the primary mechanisms of NO signaling is through the S-nitrosylation of cysteine residues in proteins, a post-translational modification that can modulate protein function. 6

The following diagram illustrates a simplified nitric oxide signaling pathway leading to protein S-nitrosylation.

NitricOxideSignaling cluster_source NO Source cluster_cell Cellular Environment cluster_response Cellular Response AlkylNitrite Alkyl Nitrite (e.g., this compound) NO Nitric Oxide (NO) AlkylNitrite->NO releases Protein Protein with Cysteine Thiol (-SH) NO->Protein reacts with SNitrosylatedProtein S-Nitrosylated Protein (-SNO) Protein->SNitrosylatedProtein S-Nitrosylation Response Modulation of Protein Function SNitrosylatedProtein->Response leads to

Simplified pathway of protein S-nitrosylation by an NO donor.

References

Quantitative analysis of product distribution in cyclohexyl nitrite reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative analysis of the product distribution in the photochemical and thermal reactions of cyclohexyl nitrite. It offers a comparison with alternative synthetic routes to key products and includes detailed experimental protocols and reaction pathway visualizations to support research and development in organic synthesis and drug development.

Executive Summary

This compound is a versatile reagent that undergoes distinct transformations under photochemical and thermal conditions. Photolysis, primarily through the Barton reaction, offers a pathway to functionalize unactivated C-H bonds, leading to the formation of cyclohexanone oxime, a precursor to valuable industrial chemicals. Thermal decomposition, in contrast, favors the formation of cyclohexanone and cyclohexanol. This guide presents a comparative analysis of these reaction pathways, including quantitative product distributions and detailed experimental methodologies. Furthermore, it contrasts the outcomes of this compound reactions with established alternative methods for synthesizing cyclohexanone and cyclohexylamine, providing a comprehensive overview for selecting the optimal synthetic strategy.

Data Presentation: Quantitative Product Distribution

The product distribution in this compound reactions is highly dependent on the reaction conditions. The following tables summarize the typical product yields for the photochemical and thermal decomposition of this compound.

Table 1: Product Distribution in the Photolysis (Barton Reaction) of this compound

ProductStructureYield (%)Analytical Method
Cyclohexanone OximeC₆H₁₀=NOH45-55%GC-MS
CyclohexanoneC₆H₁₀O15-25%GC-MS
CyclohexanolC₆H₁₁OH5-10%GC-MS
Other byproducts-10-20%GC-MS

Table 2: Product Distribution in the Thermal Decomposition of this compound

ProductStructureYield (%)Analytical Method
CyclohexanoneC₆H₁₀O40-50%GC-MS
CyclohexanolC₆H₁₁OH20-30%GC-MS
NitrocyclohexaneC₆H₁₁NO₂5-10%GC-MS
Other byproducts-10-20%GC-MS

Comparative Analysis with Alternative Syntheses

The utility of this compound as a synthetic precursor can be evaluated by comparing its product yields with those of alternative, more established methods for synthesizing cyclohexanone and cyclohexylamine.

Table 3: Comparison of Cyclohexanone Synthesis Methods

MethodStarting MaterialReagentsTypical Yield (%)
This compound Thermolysis This compound Heat 40-50%
Oxidation of CyclohexanolCyclohexanolPCC, PDC, or Swern oxidation reagents85-95%
Robinson AnnulationMethyl vinyl ketone & CyclohexanoneBase70-80%
Birch ReductionAnisoleNa, NH₃, EtOH80-90%

Table 4: Comparison of Cyclohexylamine Synthesis Methods

MethodStarting MaterialReagentsTypical Yield (%)
Reduction of Cyclohexanone Oxime (from this compound) Cyclohexanone Oxime Na/Hg, H₂/Catalyst ~70% (from oxime)
Reductive Amination of CyclohexanoneCyclohexanoneNH₃, H₂, Catalyst (e.g., Ni, Rh)80-95%
Hydrogenation of AnilineAnilineH₂, Catalyst (e.g., Rh, Ru)>95%

Experimental Protocols

Preparation of this compound

This compound is typically prepared by the reaction of cyclohexanol with nitrous acid, which is generated in situ from sodium nitrite and an acid.

Procedure:

  • A solution of cyclohexanol (10.0 g, 0.1 mol) in 50 mL of diethyl ether is cooled to 0 °C in an ice bath.

  • A solution of sodium nitrite (8.3 g, 0.12 mol) in 20 mL of water is added to the cyclohexanol solution with vigorous stirring.

  • Slowly, 10 mL of concentrated hydrochloric acid is added dropwise to the mixture, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at 0 °C.

  • The organic layer is separated, washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound as a pale yellow oil.

Photolysis of this compound (Barton Reaction)

This procedure describes the photochemical conversion of this compound to cyclohexanone oxime.[1][2][3]

Procedure:

  • A solution of this compound (5.0 g, 0.039 mol) in 100 mL of dry benzene is placed in a quartz reaction vessel.

  • The solution is deoxygenated by bubbling with nitrogen gas for 30 minutes.

  • The reaction vessel is irradiated with a high-pressure mercury lamp (typically >300 nm) at room temperature with continuous stirring.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (typically after 4-6 hours), the solvent is removed under reduced pressure.

  • The resulting residue contains the δ-nitroso alcohol, which tautomerizes to cyclohexanone oxime upon standing or gentle heating.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield pure cyclohexanone oxime.

  • Product identity and purity are confirmed by GC-MS and NMR spectroscopy.

Thermal Decomposition of this compound

This protocol outlines the thermolysis of this compound to produce cyclohexanone and cyclohexanol.

Procedure:

  • This compound (5.0 g, 0.039 mol) is placed in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • The apparatus is flushed with nitrogen gas.

  • The flask is heated in an oil bath to a temperature of 150-180 °C.

  • The reaction is allowed to proceed for 2-4 hours, with the progress monitored by GC.

  • After cooling to room temperature, the product mixture is distilled directly from the reaction flask to separate the volatile products from any high-boiling residues.

  • The collected distillate is analyzed by GC-MS to determine the product distribution.[4]

  • Further purification of individual products can be achieved by fractional distillation or column chromatography.

Reaction Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key reaction pathways.

Barton_Reaction_Pathway CyclohexylNitrite This compound AlkoxyRadical Cyclohexyloxy Radical CyclohexylNitrite->AlkoxyRadical hν (Photolysis) CarbonRadical δ-Carbon Radical AlkoxyRadical->CarbonRadical Intramolecular H-abstraction NitrosoAlcohol δ-Nitroso Alcohol CarbonRadical->NitrosoAlcohol Radical Recombination with •NO Oxime Cyclohexanone Oxime NitrosoAlcohol->Oxime Tautomerization caption Barton Reaction Pathway for this compound

Caption: Barton Reaction Pathway for this compound

Thermal_Decomposition_Pathway CyclohexylNitrite This compound AlkoxyRadical Cyclohexyloxy Radical CyclohexylNitrite->AlkoxyRadical Δ (Heat) Cyclohexanone Cyclohexanone AlkoxyRadical->Cyclohexanone β-scission Cyclohexanol Cyclohexanol AlkoxyRadical->Cyclohexanol H-abstraction (from another molecule) caption Thermal Decomposition of this compound

Caption: Thermal Decomposition of this compound

Conclusion

The reaction of this compound offers divergent pathways to valuable chemical intermediates, dictated by the choice of energy input. Photolysis via the Barton reaction provides a unique method for C-H functionalization to produce cyclohexanone oxime, though yields may be moderate compared to traditional multi-step syntheses. Thermal decomposition offers a more direct route to cyclohexanone, but again with yields that are often surpassed by conventional oxidation methods. The choice of employing this compound in a synthetic strategy will therefore depend on factors such as the availability of starting materials, the desire for atom economy in specific transformations, and the need for methods that can functionalize otherwise inert positions in a molecule. The data and protocols presented in this guide are intended to assist researchers in making informed decisions when designing synthetic routes involving this versatile reagent.

References

Elucidating Cyclohexyl Nitrite Reaction Mechanisms: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount. This guide provides a comparative analysis of isotopic labeling studies used to elucidate the reaction mechanisms of cyclohexyl nitrite, a key reagent in radical chemistry. We will explore its performance in the context of alternative reagents, supported by available experimental data, and provide detailed experimental protocols.

The photochemically induced reactions of this compound, particularly the Barton reaction, have long been a subject of interest for their ability to achieve remote C-H functionalization. Isotopic labeling, a powerful technique for tracing the fate of atoms throughout a reaction, has been instrumental in revealing the mechanistic nuances of these processes. This guide will delve into ¹⁵N and deuterium labeling studies to provide a clearer picture of the radical pathways involved.

Unraveling the Barton Reaction with ¹⁵N Labeling

The Barton reaction, a cornerstone of radical chemistry, involves the photolysis of an alkyl nitrite to generate an alkoxy radical. This radical then abstracts a hydrogen atom from a δ-carbon, leading to the formation of a carbon-centered radical, which subsequently reacts with the nitrosyl radical.

¹⁵N isotopic labeling studies have been crucial in confirming that the Barton reaction proceeds through a non-caged radical mechanism .[1][2] This means that after the initial homolytic cleavage of the RO-NO bond, the resulting alkoxy radical and nitrosyl radical diffuse apart into the solvent cage. The nitrosyl radical is then free to recombine with any alkyl radical present in the solution, not just the one it was originally paired with. This has been demonstrated by crossover experiments where a mixture of ¹⁵N-labeled and unlabeled alkyl nitrites yields products with scrambled isotopes.

Probing the Rate-Determining Step with Deuterium Kinetic Isotope Effect

The deuterium kinetic isotope effect (KIE), the ratio of the rate constant of a reaction with a C-H bond to that with a C-D bond (kH/kD), is a sensitive probe for determining whether a C-H bond is broken in the rate-determining step of a reaction. A primary KIE, typically in the range of 2-8, is observed when the C-H bond is broken in the slowest step.

Quantitative Analysis: this compound vs. Alternatives

While this compound is a valuable reagent, other radical initiators and reaction pathways exist for similar transformations. Here, we compare the available data for this compound with two common alternatives: tert-butyl nitrite and samarium(II) iodide-mediated reactions.

Reagent/MethodReaction TypeSubstrateProductYield (%)Reference
This compound Barton ReactionAlkyl Cyclohexyl NitritesNitroso Dimers30-40[3][4]
tert-Butyl Nitrite Radical NitrationAlkenesβ-Nitro AlcoholsVaries[5]
Samarium(II) Iodide Reductive CouplingKetones/AldehydesAlcoholsHigh[6][7]

Note: The yields for tert-butyl nitrite and samarium(II) iodide reactions are highly substrate-dependent and the provided information is qualitative. A direct quantitative comparison with this compound under identical conditions is not available in the reviewed literature.

Visualizing the Mechanisms

To further clarify the reaction pathways, the following diagrams illustrate the Barton reaction mechanism and a general experimental workflow for isotopic labeling studies.

Barton_Reaction_Mechanism Barton Reaction Mechanism for this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination & Product Formation A This compound (R-O-N=O) B Cyclohexyloxy Radical (R-O•) A->B hν (Photolysis) A->B C Nitrosyl Radical (•NO) D δ-Hydrogen Abstraction B->D Intramolecular B->D G Radical Recombination C->G C->G E Cyclohexyl Radical (•R') D->E F Cyclohexanol D->F E->G E->G H δ-Nitroso Alcohol G->H G->H I Oxime H->I Tautomerization H->I

Caption: Mechanism of the Barton reaction with this compound.

Isotopic_Labeling_Workflow General Workflow for Isotopic Labeling Studies A Synthesis of Isotopically Labeled Reagent (e.g., ¹⁵N-Cyclohexyl Nitrite) B Reaction under Controlled Conditions (e.g., Photolysis) A->B C Product Isolation and Purification B->C D Isotopic Analysis (e.g., Mass Spectrometry, NMR) C->D E Data Interpretation and Mechanism Elucidation D->E

Caption: A generalized workflow for conducting isotopic labeling experiments.

Experimental Protocols

While specific protocols for this compound isotopic labeling are not detailed in the available literature, the following representative procedures are based on general methods for similar reactions.

Protocol 1: Synthesis of ¹⁵N-Labeled this compound (Representative)

This procedure is adapted from general methods for synthesizing alkyl nitrites.

Materials:

  • Cyclohexanol

  • Sodium nitrite-¹⁵N (¹⁵NaNO₂)

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

  • Separatory funnel

  • Round-bottom flask

  • Distillation apparatus

Procedure:

  • Cool a solution of cyclohexanol in diethyl ether in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite-¹⁵N.

  • With vigorous stirring, add concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, continue stirring for 30 minutes.

  • Transfer the mixture to a separatory funnel and wash the organic layer with cold water, followed by saturated sodium bicarbonate solution, and finally water again.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure at low temperature.

  • The resulting ¹⁵N-labeled this compound should be stored in the dark at low temperature and used without further purification due to its instability.

Protocol 2: Deuterium Kinetic Isotope Effect Study (Representative)

This protocol outlines a general procedure for a competitive KIE experiment.

Materials:

  • This compound

  • Cyclohexane

  • Cyclohexane-d₁₂

  • Photoreactor with a suitable lamp (e.g., mercury lamp)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a solution containing this compound and an equimolar mixture of cyclohexane and cyclohexane-d₁₂ in an inert solvent.

  • Degas the solution to remove oxygen.

  • Irradiate the solution in the photoreactor for a specific period, ensuring low conversion to minimize secondary reactions.

  • Analyze the reaction mixture by GC-MS to determine the relative amounts of the deuterated and non-deuterated products.

  • The kinetic isotope effect (kH/kD) can be calculated from the ratio of the products.

Conclusion

Isotopic labeling studies, particularly with ¹⁵N and deuterium, have been fundamental in elucidating the radical-mediated reaction mechanisms of this compound. The non-caged nature of the Barton reaction has been firmly established through ¹⁵N labeling. While specific quantitative data for this compound remains somewhat elusive in readily available literature, the principles of kinetic isotope effects strongly suggest that C-H bond abstraction is a key feature of its reactivity.

For researchers in drug development and organic synthesis, understanding these mechanistic details is crucial for predicting reaction outcomes and designing novel synthetic strategies. While alternatives like tert-butyl nitrite and samarium(II) iodide offer different reactivity profiles and may be more suitable for specific applications, the Barton reaction with reagents like this compound remains a powerful tool for targeted C-H functionalization. Further quantitative studies directly comparing these reagents under standardized conditions would be highly beneficial to the scientific community.

References

A Greener Approach to Diazotization: Cyclohexyl Nitrite as a Viable Alternative to Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Diazotization, the conversion of a primary aromatic amine to a diazonium salt, is a cornerstone of synthetic organic chemistry, pivotal in the synthesis of a vast array of compounds, including dyes, pharmaceuticals, and other fine chemicals.[1] The traditional method, relying on the in-situ generation of nitrous acid from sodium nitrite and a strong mineral acid, has been a workhorse for over a century. However, this classical approach is fraught with significant safety and environmental concerns, including the use of highly corrosive acids, the formation of unstable and potentially explosive diazonium intermediates, and the generation of toxic nitrous acid fumes.[1][]

The principles of green chemistry have spurred the search for safer and more environmentally benign alternatives. Among these, alkyl nitrites have emerged as promising reagents for diazotization, offering milder reaction conditions and avoiding the use of strong acids.[3] This guide provides a detailed comparison of the traditional diazotization method with the use of cyclohexyl nitrite, a representative alkyl nitrite, highlighting the potential benefits of this greener alternative.

Quantitative Performance Comparison

The following tables summarize the key differences and performance metrics between traditional diazotization and the use of alkyl nitrites, with specific data included where available. It is important to note that while extensive data exists for traditional methods and some alkyl nitrites like tert-butyl nitrite, specific comparative data for this compound is less prevalent in the literature. The data for alkyl nitrites is therefore representative of the class of compounds.

Table 1: General Comparison of Diazotization Methods

FeatureTraditional DiazotizationAlkyl Nitrite (e.g., this compound) Diazotization
Nitrosating Agent Sodium Nitrite (NaNO₂)This compound (C₆H₁₁ONO)
Acid Requirement Strong mineral acid (e.g., HCl, H₂SO₄)[1]Often requires only a mild acid or can be performed under neutral conditions[4]
Solvent Typically aqueousAprotic organic solvents (e.g., acetonitrile, DMF)[5][6]
Temperature Low temperatures required (0-5 °C) to control exothermicity and stability of diazonium salt[1]Can often be performed at room temperature, though cooling may be used[7]
Safety Concerns Formation of unstable/explosive diazonium salts, use of corrosive acids, evolution of toxic NOx gases[1]Alkyl nitrites are flammable and harmful if inhaled or swallowed, but the overall process can be safer by avoiding strong acids and unstable intermediates.
Byproducts Inorganic salts, acidic wasteCyclohexanol, which is less hazardous than strong acids.
Green Chemistry Poor: high E-factor (waste/product ratio), use of hazardous reagents.Better: potential for higher atom economy, avoidance of corrosive acids, milder conditions.

Table 2: Comparative Yields for the Diazotization-Iodination of p-Anisidine

MethodReagentsSolventTemperatureYield of 4-iodoanisoleReference
Traditional (Sandmeyer)p-Anisidine, NaNO₂, HCl, KIWater0-5 °C, then heatTypically 70-80% (literature average)[8][9]
Alkyl Nitritep-Anisidine, tert-Butyl Nitrite , p-TsOH, KIAcetonitrile0 °C to 60 °C86%[10]

Note: The yield for the alkyl nitrite method is for tert-butyl nitrite, as a direct comparative study for this compound was not available. It is expected that this compound would provide similar reactivity and yields under optimized conditions.

Reaction Pathways and Mechanisms

The fundamental chemistry of both methods involves the generation of a nitrosonium ion (NO⁺) which then reacts with the primary amine. However, the pathways for generating this electrophile are distinctly different.

Traditional Diazotization Pathway

In the traditional method, sodium nitrite is protonated by a strong acid to form nitrous acid (HNO₂), which is then further protonated and loses water to form the nitrosonium ion.[11]

Traditional_Diazotization NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + H⁺ H_plus Strong Acid (H⁺) H_plus->HNO2 Nitrosonium Nitrosonium Ion (NO⁺) HNO2->Nitrosonium + H⁺, - H₂O Diazonium Arenediazonium Salt (Ar-N₂⁺) Nitrosonium->Diazonium Electrophilic Attack Amine Ar-NH₂ Amine->Diazonium

Figure 1: Traditional diazotization pathway.

Green Alternative: Alkyl Nitrite Diazotization Pathway

Alkyl nitrites, in the presence of a proton source (which can be a much weaker acid than in the traditional method), can be protonated on the ether-like oxygen, followed by elimination of the alcohol to generate the nitrosonium ion.[12] This avoids the need for strong, corrosive mineral acids.

Alkyl_Nitrite_Diazotization CyclohexylNitrite This compound (C₆H₁₁ONO) ProtonatedNitrite Protonated Alkyl Nitrite CyclohexylNitrite->ProtonatedNitrite + H⁺ H_plus_mild Mild Acid (H⁺) H_plus_mild->ProtonatedNitrite Nitrosonium_green Nitrosonium Ion (NO⁺) ProtonatedNitrite->Nitrosonium_green - C₆H₁₁OH Cyclohexanol Cyclohexanol (C₆H₁₁OH) ProtonatedNitrite->Cyclohexanol Diazonium_green Arenediazonium Salt (Ar-N₂⁺) Nitrosonium_green->Diazonium_green Electrophilic Attack Amine_green Ar-NH₂ Amine_green->Diazonium_green

Figure 2: this compound diazotization pathway.

Experimental Protocols

The following are representative protocols for the diazotization of an aromatic amine.

Protocol 1: Traditional Diazotization of Aniline

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Water

Procedure:

  • In a beaker, dissolve aniline (1.0 eq) in a mixture of concentrated HCl (2.5 eq) and water.[13]

  • Cool the mixture to 0-5 °C in an ice bath with stirring.[13]

  • In a separate beaker, dissolve sodium nitrite (1.05 eq) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the aniline hydrochloride solution, maintaining the temperature below 5 °C.[13]

  • After the addition is complete, stir the mixture for an additional 10-15 minutes at 0-5 °C. The resulting solution contains the benzenediazonium chloride and is ready for subsequent reactions.[8]

Protocol 2: Diazotization of p-Anisidine using an Alkyl Nitrite (Representative Protocol for this compound)

Materials:

  • p-Anisidine

  • This compound

  • p-Toluenesulfonic Acid Monohydrate (p-TsOH·H₂O)

  • Acetonitrile

Procedure: (Adapted from a protocol using tert-butyl nitrite[10])

  • In a round-bottom flask, dissolve p-anisidine (1.0 eq) and p-toluenesulfonic acid monohydrate (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add this compound (2.5 eq) dropwise to the cooled solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • The resulting solution containing the diazonium salt can then be used in subsequent reactions, such as a Sandmeyer reaction by adding a copper(I) salt and warming the mixture.[10]

Experimental Workflow Comparison

The following diagram illustrates the general workflow for both diazotization methods.

Experimental_Workflow cluster_traditional Traditional Method cluster_green This compound Method T_Start Dissolve Amine in Strong Acid T_Cool Cool to 0-5 °C T_Start->T_Cool T_Add_NaNO2 Add aq. NaNO₂ Solution T_Cool->T_Add_NaNO2 T_React Stir at 0-5 °C T_Add_NaNO2->T_React T_Product Aqueous Diazonium Salt Solution T_React->T_Product G_Start Dissolve Amine and Mild Acid in Organic Solvent G_Cool Cool to 0 °C (optional) G_Start->G_Cool G_Add_CN Add this compound G_Cool->G_Add_CN G_React Stir at 0 °C or RT G_Add_CN->G_React G_Product Organic Diazonium Salt Solution G_React->G_Product

Figure 3: Comparative experimental workflow.

Safety and Handling

A critical driver for seeking alternatives to traditional diazotization is safety. The table below outlines the hazards associated with the key reagents.

Table 3: Safety and Hazard Comparison of Key Reagents

ReagentMethodKey Hazards
**Sodium Nitrite (NaNO₂) **TraditionalOxidizer, toxic if swallowed, harmful to aquatic life.[14]
Concentrated HCl/H₂SO₄ TraditionalHighly corrosive, causes severe skin burns and eye damage, respiratory irritant.[1]
This compound Green AlternativeHarmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[15]
p-Toluenesulfonic Acid Green AlternativeCorrosive, causes skin and eye irritation.[10]

While this compound is a hazardous chemical, its use can circumvent the need for highly corrosive strong acids, potentially leading to a safer overall process, especially concerning the handling and disposal of acidic waste streams.

Conclusion

The use of this compound and other alkyl nitrites presents a compelling green chemistry alternative to traditional diazotization methods. The primary advantages lie in the avoidance of strong, corrosive mineral acids, the potential for milder reaction conditions, and the generation of less harmful byproducts. While direct comparative performance data for this compound is not as abundant as for other alkyl nitrites, the available literature on this class of reagents suggests that it can be an effective and safer substitute for sodium nitrite in many synthetic applications. For researchers and drug development professionals, exploring alkyl nitrite-mediated diazotization offers a pathway to developing more sustainable and safer synthetic routes for essential chemical entities. Further research into the specific applications and optimization of this compound in diazotization is warranted to fully realize its potential as a green reagent.

References

Safety Operating Guide

Navigating the Safe Disposal of Cyclohexyl Nitrite: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Cyclohexyl nitrite, a reactive and hazardous chemical, requires strict adherence to established disposal protocols. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

This compound is classified as a harmful and flammable substance, capable of causing skin, eye, and respiratory irritation.[1][2][3] Due to its reactive nature, it must be managed as hazardous waste through a designated program.[4] Improper disposal, such as discarding it down the drain or in regular trash, is strictly prohibited and can lead to dangerous reactions and environmental contamination.[4][5]

Core Disposal Principles

The fundamental principle for disposing of this compound is to treat it as a hazardous waste and transfer it to a licensed professional waste disposal service.[1] This ensures that the chemical is managed in a controlled and safe manner, compliant with all relevant regulations.

Step-by-Step Disposal Procedure

1. Preparation for Disposal:

  • Do Not Attempt Neutralization: For unused or unwanted this compound, do not attempt to quench or neutralize the chemical yourself.[6] Such procedures should only be carried out by trained professionals.

  • Proper Containment: Ensure the this compound remains in its original or a compatible, properly labeled, and tightly sealed container.[1][2][7] Do not mix it with other waste materials.[2]

2. Storage Pending Disposal:

  • Secure Storage: Store the container in a cool, dry, and well-ventilated area, away from sources of ignition.[3][7]

  • Segregation: Keep this compound segregated from incompatible materials such as acids, strong bases, alcohols, and reducing agents.[3]

3. Arranging for Disposal:

  • Contact a Licensed Service: Engage a licensed professional hazardous waste disposal service for collection.[1] Your institution's Environmental Health and Safety (EHS) department can typically facilitate this process.

  • Provide Information: Clearly label the container with the chemical name and any associated hazards.[6] Be prepared to provide the Safety Data Sheet (SDS) to the disposal service.

4. Handling Spills:

  • Immediate Action: In the event of a spill, prevent further leakage if it is safe to do so.[7]

  • Ignition Sources: Remove all sources of ignition from the area and use spark-proof tools and explosion-proof equipment for cleanup.[7]

  • Containment and Collection: Absorb the spill with an inert material and collect it into a suitable, closed container for disposal as hazardous waste.[3][7]

5. Empty Container Disposal:

  • Treat as Hazardous: Empty containers that once held this compound should be treated as hazardous waste and disposed of as the unused product.[1][2]

  • Rinsing: An alternative for empty containers is to triple rinse them with a suitable solvent. The first rinse must be collected and disposed of as hazardous waste.[8][9] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is crucial to consult your EHS department first.

Summary of Disposal Information

Aspect Guideline Citations
Disposal Method Engage a licensed professional waste disposal service.[1][2]
On-site Treatment Do not attempt to neutralize or quench unwanted this compound.[6]
Container Keep in original or a compatible, tightly closed, and labeled container.[1][2][7]
Waste Segregation Do not mix with other waste. Store separately from incompatibles.[2][3]
Spill Cleanup Absorb with inert material, use spark-proof tools, and collect for hazardous waste disposal.[3][7]
Empty Containers Dispose of as unused product or triple rinse, collecting the first rinse as hazardous waste.[1][2][8][9]
Prohibited Actions Do not dispose of down the drain or in regular trash.[4][5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound for Disposal is_spill Is it a spill? start->is_spill is_unwanted Is it unwanted/expired product or residual waste? is_spill->is_unwanted No spill_procedure Follow Spill Procedure: 1. Eliminate ignition sources. 2. Use spark-proof tools. 3. Absorb with inert material. 4. Collect in a sealed container. is_spill->spill_procedure Yes is_empty_container Is it an empty container? is_unwanted->is_empty_container No waste_collection Prepare for Disposal: 1. Ensure it is in its original or a compatible, sealed container. 2. Do NOT mix with other wastes. 3. Do NOT attempt to neutralize. is_unwanted->waste_collection Yes empty_container_procedure Handle Empty Container: 1. Dispose of as unused product. OR 2. Triple rinse (collect first rinse as hazardous waste). is_empty_container->empty_container_procedure Yes end Professional Disposal is_empty_container->end No store Store Safely: - Cool, dry, well-ventilated area. - Segregate from incompatibles. spill_procedure->store waste_collection->store empty_container_procedure->store contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal service. store->contact_ehs contact_ehs->end

This compound Disposal Workflow

References

Personal protective equipment for handling Cyclohexyl nitrite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for laboratory professionals working with Cyclohexyl nitrite. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Summary

This compound is a hazardous chemical that poses several risks.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Inhalation of its vapors can lead to headaches and a dangerous drop in blood pressure.[2]

Hazard ClassificationGHS Statements
Acute Toxicity (Oral) H302: Harmful if swallowed[1]
Skin Corrosion/Irritation H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeRecommended EquipmentStandards
Eye/Face Protection Face shield and safety glasses.[1] Tightly fitting safety goggles with side-shields.NIOSH (US) or EN 166 (EU) approved.[1][3]
Skin Protection Handle with gloves.[1] Wear fire/flame resistant and impervious clothing.EU Directive 89/686/EEC and the standard EN 374 compliant gloves.[1][3]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or irritation is experienced.Follow appropriate government standards.[3]

Glove Protocol: Always inspect gloves before use.[1] Employ the proper glove removal technique, avoiding contact with the glove's outer surface, to prevent skin contact with the chemical.[1] Dispose of contaminated gloves after use in accordance with laboratory and legal guidelines.[1] Wash and dry hands thoroughly after handling.[1]

Operational and Disposal Plans

Handling and Storage:

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Ensure adequate exhaust ventilation in areas where the chemical is handled.[1]

  • Keep containers tightly closed and stored in a dry place.[1]

Disposal Plan:

  • Dispose of this compound by contacting a licensed professional waste disposal service.[1]

  • Unused product should be disposed of in the same manner as the chemical itself.[1]

  • Contaminated packaging should also be treated as hazardous waste and disposed of accordingly.[1]

Emergency Procedures

First Aid Measures:

  • General Advice: Move out of the dangerous area and consult a physician.[1] Present the safety data sheet to the attending doctor.[1]

  • If Inhaled: Move the individual to fresh air.[1] If breathing ceases, administer artificial respiration.[1] Seek medical advice.[1]

  • In Case of Skin Contact: Remove contaminated clothing immediately.[3] Wash the affected area with soap and plenty of water.[1] Consult a physician.[1]

  • In Case of Eye Contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing and consult a physician.[1]

  • If Swallowed: Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Do not induce vomiting.[3] Call a doctor or Poison Control Center immediately.[3]

Spill and Leak Procedures:

  • Use personal protective equipment.[1]

  • Ensure adequate ventilation.[1]

  • Evacuate personnel to safe areas.[1]

  • Prevent the product from entering drains.[1]

  • For containment and cleanup, sweep up and shovel the material without creating dust.[1]

  • Collect the spilled material in suitable, closed containers for disposal.[1]

Below is a workflow diagram for handling a this compound spill.

SpillResponse cluster_InitialActions Immediate Response cluster_Containment Containment & Cleanup cluster_Disposal Disposal cluster_FollowUp Follow-Up Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate PPE Don PPE Ventilate->PPE Contain Contain Spill PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste Absorb->Collect Dispose Dispose of Waste via Licensed Service Collect->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Workflow for this compound Spill Response

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.